molecular formula C37H47N5O2 B1193741 T3-CLK-N

T3-CLK-N

Cat. No.: B1193741
M. Wt: 593.816
InChI Key: BNTGVINQADRYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T3-CLK-N is a Negative control for T3-CLK (GLXC-21203).

Properties

Molecular Formula

C37H47N5O2

Molecular Weight

593.816

IUPAC Name

N-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide

InChI

InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43)

InChI Key

BNTGVINQADRYBE-UHFFFAOYSA-N

SMILES

O=C(NC1=CN2C=C(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C=CC2=N1)C4=CC=C(C(C)(C)C(N5CCN(C)CC5)=O)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T3-CLK-N

Origin of Product

United States

Foundational & Exploratory

T3-CLK: A Technical Guide to a Potent Modulator of Alternative Splicing for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of T3-CLK, a potent and selective inhibitor of the CDC-like kinase (CLK) family. Designed for researchers, scientists, and drug development professionals, this document elucidates the core functions, mechanisms of action, and practical research applications of T3-CLK, positioning it as a critical tool for investigating cellular processes governed by alternative splicing and exploring novel therapeutic strategies.

Introduction: The Significance of CDC-like Kinases and the Advent of T3-CLK

The CDC-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of alternative splicing, a fundamental process for generating proteomic diversity from a limited number of genes.[1][2][3] Dysregulation of CLK activity is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and viral infections, making them attractive targets for therapeutic intervention.[2][3][4]

T3-CLK, also known as CLK-IN-T3, has emerged as a highly potent, selective, and cell-permeable chemical probe for studying the biological functions of CLKs.[5] This small molecule provides researchers with the ability to acutely and reversibly inhibit CLK activity, thereby enabling the dissection of their roles in complex signaling networks and disease pathologies.

Mechanism of Action: Potent and Selective Inhibition of the CLK Family

T3-CLK functions as a pan-inhibitor of the CLK family, with a primary mechanism centered on direct, competitive inhibition of the ATP-binding site of these kinases. This action prevents the phosphorylation of downstream substrates, most notably the serine/arginine-rich (SR) proteins, which are key regulators of spliceosome assembly and alternative splicing.[5][6]

Quantitative Inhibitory Profile of T3-CLK

The potency and selectivity of T3-CLK have been extensively characterized across the CLK family and other related kinases. The following table summarizes its inhibitory concentrations (IC50) for key targets.

Kinase TargetIC50 (nM)Reference
CLK10.67[5][7]
CLK215[5][7]
CLK3110[5][7]
DYRK1A260[5][7]
DYRK1B230[5][7]

As the data indicates, T3-CLK exhibits nanomolar potency against CLK1 and CLK2, and slightly lower potency against CLK3. Its selectivity over the closely related DYRK kinases further underscores its utility as a specific tool for interrogating CLK-mediated pathways.

Signaling Pathway: T3-CLK's Impact on Alternative Splicing

The canonical pathway influenced by T3-CLK is the regulation of alternative splicing through the phosphorylation of SR proteins. In a normal cellular context, CLKs phosphorylate SR proteins, promoting their localization to nuclear speckles and their subsequent recruitment to pre-mRNA to define exon-intron boundaries.

By inhibiting CLKs, T3-CLK disrupts this phosphorylation cascade, leading to the hypophosphorylation of SR proteins. This change in phosphorylation status alters their sub-nuclear localization and their ability to engage with the splicing machinery, ultimately resulting in changes to alternative splicing patterns. These alterations can lead to exon skipping, intron retention, or the use of alternative splice sites, thereby generating different mRNA transcripts and protein isoforms.

T3_CLK_Pathway cluster_nucleus Nucleus T3_CLK T3-CLK CLKs CLK1/2/3 T3_CLK->CLKs Inhibition SR_Proteins_hyper Hyperphosphorylated SR Proteins CLKs->SR_Proteins_hyper Phosphorylation SR_Proteins_hypo Hypophosphorylated SR Proteins Spliceosome Spliceosome SR_Proteins_hypo->Spliceosome Impaired Recruitment SR_Proteins_hyper->Spliceosome Recruitment mRNA_norm Normally Spliced mRNA Spliceosome->mRNA_norm pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA_alt Altered mRNA (e.g., exon skipping) pre_mRNA->mRNA_alt Aberrant Splicing

Caption: T3-CLK inhibits CLKs, leading to hypophosphorylation of SR proteins and altered alternative splicing.

Research Applications and Cellular Effects

The ability of T3-CLK to modulate alternative splicing has made it an invaluable tool in various research areas, particularly in oncology. Its application has revealed critical roles for CLKs in cancer cell proliferation, survival, and migration.

Key Cellular Effects of T3-CLK in Research Models:
Cellular ProcessModel SystemObserved EffectConcentration RangeReference
Alternative SplicingHCT116 colorectal cancer cells, 184-hTERT mammary epithelial cellsModulates CLK-responsive alternative splicing events, reduces exon recognition, increases conjoined gene transcripts.Not specified[7]
AngiogenesisHuman Umbilical Vein Endothelial Cells (HUVECs)Reduces expression of VEGFR2; inhibits VEGF-induced sprouting in spheroids.300 - 1000 nM[7]
Cell MigrationHUVECsInhibits migration.500 - 1000 nM[7]
Cell CycleCancer cell linesInduces mild cell cycle arrest at the G2/M boundary.0.1 - 10.0 µM[5]
ApoptosisProstate cancer cells (PC3, DU145)Increases apoptosis (as demonstrated with the related CLK inhibitor TG003).Not specified for T3-CLK[8]
Cell ProliferationProstate cancer cells (PC3, DU145)Reduces cell proliferation (as demonstrated with the related CLK inhibitor TG003).Not specified for T3-CLK[8]

Experimental Protocols

The following protocols provide a framework for utilizing T3-CLK in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol for Assessing Changes in Alternative Splicing

This protocol outlines the steps to treat cells with T3-CLK and analyze subsequent changes in alternative splicing via RT-PCR.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • T3-CLK (dissolved in DMSO)

  • DMSO (vehicle control)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents and primers flanking a known CLK-responsive exon

  • Agarose gel electrophoresis system

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat cells with varying concentrations of T3-CLK (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubation: Incubate cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for changes in splicing to occur.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • PCR Amplification: Perform PCR using primers that flank an exon known to be regulated by CLKs. This will allow for the amplification of different splice isoforms.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis to visualize changes in the ratios of splice isoforms between treated and control samples.

Splicing_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis Seed_Cells Seed Cells Treat_Cells Treat with T3-CLK and Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate RNA_Extraction RNA Extraction Incubate->RNA_Extraction Harvest Cells RT_PCR Reverse Transcription & PCR RNA_Extraction->RT_PCR Gel_Electrophoresis Agarose Gel Electrophoresis RT_PCR->Gel_Electrophoresis

Caption: Workflow for analyzing T3-CLK-induced changes in alternative splicing.

Protocol for Kinase Inhibition Assay (In Vitro)

This protocol provides a general framework for measuring the direct inhibitory effect of T3-CLK on a purified kinase in a biochemical assay.

Materials:

  • Purified recombinant CLK enzyme

  • Kinase buffer

  • Substrate (e.g., a peptide containing a CLK recognition site)

  • ATP

  • T3-CLK (serial dilutions)

  • Kinase assay detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of T3-CLK in kinase buffer.

  • Reaction Setup: In a microplate, combine the purified CLK enzyme, the substrate, and the T3-CLK dilutions or vehicle control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a time that ensures the reaction is in the linear range.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced.

  • Data Analysis: Plot the kinase activity against the concentration of T3-CLK and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

T3-CLK is a powerful and selective research tool that has significantly advanced our understanding of the roles of CDC-like kinases in cellular physiology and disease. Its ability to potently inhibit CLKs and modulate alternative splicing provides a robust platform for investigating the functional consequences of splicing dysregulation. Future research utilizing T3-CLK will likely focus on elucidating novel CLK substrates, uncovering new connections between alternative splicing and disease pathways, and exploring the therapeutic potential of CLK inhibition in a wider range of pathologies. As a well-characterized chemical probe, T3-CLK will continue to be instrumental in these endeavors, paving the way for new discoveries and potential clinical applications.

References

  • Funnell, T., Tasaki, S., Oloumi, A., et al. CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor. Nat. Commun. 8(1), 7 (2017). [Link]

  • Martín Moyano, P., Němec, V. & Paruch, K. Cdc-like kinases (CLKs): biology, chemical probes, and therapeutic potential. International Journal of Molecular Sciences 21, 7549 (2020). [Link]

  • B-I Choi, et al. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer. EBioMedicine. 2021;67:103358. [Link]

  • Song, M. et al. Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases. Signal Transduction and Targeted Therapy 7, 269 (2022). [Link]

  • Comparison of the CDC2-like kinase family across eukaryotes highlights the functional conservation of these unique biological thermometers. bioRxiv. [Link]

  • Exploring the roles of the Cdc2-like kinases in cancers. PubMed. [Link]

  • Zech, T.J., Wolf, A., Hector, M., et al. 2-Desaza-annomontine (C81) impedes angiogenesis through reduced VEGFR2 expression derived from inhibition of CDC2-like kinases. Angiogenesis 27(2), 245-272 (2024). [Link]

Sources

Technical Guide: T3-CLK-N Negative Control & T3-CLK Probe System

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, and experimental application of T3-CLK-N , the matched negative control for the CDC-like kinase (CLK) chemical probe, T3-CLK .

Executive Summary

T3-CLK-N is a sterically hindered analogue of the chemical probe T3-CLK . While T3-CLK is a potent, ATP-competitive inhibitor of the CDC-like kinase family (CLK1, CLK2, and CLK3), T3-CLK-N is engineered to be biochemically inactive against these targets.

In high-fidelity chemical biology, T3-CLK-N serves as the critical negative control to validate phenotypic observations. By comparing cellular responses between the active probe (T3-CLK) and the inactive control (T3-CLK-N), researchers can distinguish true on-target CLK-mediated effects (e.g., alternative splicing modulation) from off-target toxicity or scaffold-dependent interference.

Chemical Identity & Structural Analysis[1]

The efficacy of the T3-CLK/T3-CLK-N pair relies on a precise structural modification known as a "steric bump."

Structural Comparison

Both compounds share an imidazo[1,2-a]pyridine core scaffold and a solubilizing piperazine tail. The divergence lies in the substituent at the 6-position of the imidazo-pyridine ring.

  • T3-CLK (Active Probe): Features a 4-pyridyl group. This planar moiety fits snugly into the ATP-binding pocket of CLK kinases, facilitating hydrogen bonding and hydrophobic interactions required for inhibition.

  • T3-CLK-N (Negative Control): Substitutes the pyridine with a 3,5-di-tert-butylphenyl group.[1] The bulky tert-butyl groups create significant steric hindrance, physically preventing the molecule from entering or binding effectively to the CLK ATP pocket.

Physicochemical Data Table
PropertyT3-CLK (Active Probe)T3-CLK-N (Negative Control)
CAS Number 2109805-56-1N/A (Research Reagent)
Molecular Formula C₂₈H₃₀N₆O₂C₃₇H₄₇N₅O₂
Molecular Weight 482.59 g/mol 593.82 g/mol
IUPAC Name N-(6-(pyridin-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamideN-(6-(3,5-di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide
Solubility DMSO (>20 mM)DMSO (>10 mM)
Appearance White to beige powderWhite to beige powder
Primary Target CLK1, CLK2, CLK3 (IC₅₀ < 20 nM)Inactive (IC₅₀ > 10 µM)

Mechanism of Action & Validation Logic

The "Probe & Control" Paradigm

Scientific integrity in kinase inhibition studies requires proving that a phenotype is caused by inhibiting the specific kinase, not by the chemical nature of the inhibitor molecule itself.

  • T3-CLK Action: Binds to the ATP site of CLK1/2/3.[2] This inhibits the phosphorylation of Serine/Arginine-rich (SR) proteins, leading to altered spliceosome assembly and changes in mRNA splicing (e.g., exon skipping).

  • T3-CLK-N Action: Due to the 3,5-di-tert-butyl "bump," it cannot inhibit CLK activity. However, it retains the same solubility, permeability, and potential for off-target interactions (e.g., membrane disruption or metabolism) as the active probe.

Interpretation Rule:

  • Effect seen with T3-CLK only: Validated On-Target Effect (CLK Inhibition).

  • Effect seen with BOTH: Non-specific / Off-Target Effect (Artifact).

Signaling Pathway Visualization

The following diagram illustrates the differential impact of the probe pair on the splicing machinery.

G T3_CLK T3-CLK (Active Probe) CLK_Kinase CLK Kinase (ATP Pocket) T3_CLK->CLK_Kinase Inhibits (IC50 < 20nM) T3_CLK_N T3-CLK-N (Negative Control) T3_CLK_N->CLK_Kinase No Binding (Steric Clash) SR_Proteins SR Proteins (Splicing Factors) CLK_Kinase->SR_Proteins Phosphorylation Splicing mRNA Splicing Modulation SR_Proteins->Splicing Regulates Phenotype Cellular Phenotype (e.g., Growth Arrest) Splicing->Phenotype Induces

Caption: Differential mechanism of T3-CLK vs. T3-CLK-N. The negative control fails to bind CLK, leaving splicing unaffected.

Experimental Protocols

Stock Solution Preparation

Safety Note: Wear standard PPE. Perform all powder handling in a fume hood.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM stock solution to minimize DMSO volume in cell culture (<0.1% final v/v).

    • Calculation for T3-CLK-N: Dissolve 5.94 mg of powder in 1.0 mL of DMSO.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Cellular Validation Assay (Splicing Modulation)

This protocol validates CLK inhibition by monitoring the splicing shift of a CLK-responsive gene (e.g., GPS2 or CLK1 auto-regulation).

Reagents:

  • Target Cells (e.g., HCT116, HUVEC).[3]

  • T3-CLK (Active) and T3-CLK-N (Negative).[2]

  • RNA Extraction Kit & RT-PCR Reagents.

Workflow:

  • Seeding: Seed cells in 6-well plates and allow to adhere overnight (70-80% confluence).

  • Treatment:

    • Well A (Vehicle): DMSO (0.1%).

    • Well B (Active): T3-CLK (1 µM).

    • Well C (Control): T3-CLK-N (1 µM).

    • Note: Always use the negative control at the same concentration as the active probe.

  • Incubation: Incubate for 6 to 24 hours . (Splicing changes are often visible within 6 hours).

  • Analysis: Extract RNA and perform RT-PCR.

    • Expected Result: T3-CLK treatment should result in a mobility shift (exon skipping) on an agarose gel compared to DMSO.

    • Validation: T3-CLK-N treatment should show a banding pattern identical to the DMSO vehicle .

Troubleshooting
  • Issue: T3-CLK-N shows toxicity or phenotype similar to T3-CLK.

    • Cause: The concentration is too high (>10 µM), leading to scaffold-based off-target effects.

    • Solution: Titrate down.[1] The "therapeutic window" for the probe is typically 0.1 µM – 1.0 µM.

  • Issue: Precipitation in media.[4]

    • Cause: Low solubility of the bulky T3-CLK-N.

    • Solution: Ensure DMSO stock is fully dissolved (vortex/warm to 37°C) before adding to media. Do not exceed 0.5% DMSO final concentration.

References

  • Structural Genomics Consortium (SGC). T3-CLK Probe Summary. SGC Chemical Probes.[1][5][6] Available at: [Link][1][6]

  • Funnell, T., et al. (2017). CLK-dependent exon recognition and conjoined gene formation revealed with a novel small-molecule inhibitor.[7] Nature Communications, 8,[7] 7. Available at: [Link]

  • Chemical Probes Portal. T3-CLK Probe Characterization Data. Available at: [Link][1]

Sources

Mechanism of Inaction: The T3-CLK-N Negative Control System

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Mechanism of Inaction (MoI) for T3-CLK-N , the designated negative control probe for the CLK inhibitor T3-CLK .[1] This document is structured to assist researchers in the rigorous application of this chemical probe pair for target validation studies.

Executive Summary

In chemical biology, the validity of a phenotypic observation relies heavily on the exclusion of off-target effects.[1] T3-CLK-N is the structurally matched negative control for T3-CLK (also known as CLK-IN-T3), a potent pan-inhibitor of the CDC-like kinase family (CLK1, CLK2, CLK3).[1]

The Mechanism of Inaction of T3-CLK-N is not accidental; it is a precision-engineered failure.[1] By introducing specific steric bulk that precludes ATP-pocket occupancy while maintaining physicochemical isomorphism (similar solubility, permeability, and non-specific binding profile), T3-CLK-N allows researchers to subtract the "noise" of the chemical scaffold from the "signal" of specific CLK inhibition.[1]

Structural Basis of Inaction

The efficacy of the T3-CLK/T3-CLK-N pair rests on a specific structural divergence designed to abolish hydrogen bonding at the kinase hinge region or sterically clash with the ATP-binding pocket.[1]

Comparative Chemical Architecture
FeatureActive Probe (T3-CLK) Negative Control (T3-CLK-N) Mechanistic Impact
Core Scaffold Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridinePreserves general pharmacokinetic properties.[1]
Key Substituent Pyridine ring (C4=CC=NC=C4)3,5-Di-tert-butylphenyl The Driver of Inaction.
Molecular Weight ~482.58 Da~593.80 DaThe control is significantly bulkier.[1]
Binding Mode ATP-competitive (Type I)Steric Exclusion Prevents deep pocket entry.[1]
Target Affinity (CLK1)

nM

nM
>1000-fold loss of potency.[1]
The Steric Clash Hypothesis

The active probe, T3-CLK, utilizes a compact pyridine moiety to nestle into the ATP-binding pocket of CLK kinases, likely forming critical hydrogen bonds with the hinge region residues (e.g., Leucine or Valine backbones common in kinase clefts).[1]

In T3-CLK-N , this compact pyridine is replaced by a 3,5-di-tert-butylphenyl group.[1]

  • Steric Volume: The tert-butyl groups are massive, hydrophobic spheres.[1] The ATP pocket of CLK kinases is relatively narrow.[1]

  • Occlusion: The additional volume physically prevents the imidazo[1,2-a]pyridine core from reaching the hinge region.[1] The molecule essentially "bounces" off the active site entrance.[1]

  • Inertness: Because the core scaffold remains, T3-CLK-N effectively controls for non-specific interactions (e.g., membrane intercalation, binding to albumin, or off-target inhibition driven by the benzamide tail).[1]

Pathway & Mechanism Visualization

The following diagram illustrates the functional divergence between the active probe and the negative control within the CLK-SRSF splicing pathway.

G cluster_0 Chemical Probes cluster_1 Cellular Mechanism cluster_2 Phenotypic Output T3_CLK T3-CLK (Active Probe) ATP_Pocket ATP Binding Pocket T3_CLK->ATP_Pocket Binds High Affinity Splicing Alternative Splicing Modulation T3_CLK->Splicing Modulates T3_CLK_N T3-CLK-N (Negative Control) T3_CLK_N->ATP_Pocket Steric Clash (No Binding) No_Effect No Change (Baseline Splicing) T3_CLK_N->No_Effect Results in CLK_Kinase CLK Kinase (CLK1/2/3) SRSF SRSF Proteins (Splicing Factors) CLK_Kinase->SRSF Phosphorylates ATP_Pocket->CLK_Kinase Inhibits Phospho_SRSF p-SRSF (Phosphorylated) SRSF->Phospho_SRSF Phospho_SRSF->Splicing Regulates

Figure 1: Mechanistic divergence of T3-CLK and T3-CLK-N. The negative control fails to engage the ATP pocket due to steric hindrance, leaving the CLK-SRSF signaling axis intact.[1]

Validation Protocols

To establish scientific trustworthiness, you must validate that T3-CLK-N is indeed inactive in your specific biological model.[1] Do not assume commercial labels are sufficient.

Protocol A: In Vitro Kinase Selectivity Check (NanoBRET™)

Rationale: Confirm target engagement in a live-cell context, which accounts for permeability.[1]

  • Preparation : Transfect HEK293T cells with N-terminal Luciferase-CLK1/2 fusion vectors.

  • Treatment :

    • Treat cells with T3-CLK (Active) in a dose-response (e.g., 1 nM to 10 µM).[1]

    • Treat cells with T3-CLK-N (Inactive) in a matched dose-response.[1]

  • Tracer Addition : Add a cell-permeable fluorescent tracer known to bind CLK active sites.[1]

  • Readout : Measure BRET signal.

    • T3-CLK should displace the tracer, reducing BRET signal (

      
       nM).[1]
      
    • T3-CLK-N should show no displacement of the tracer even at high concentrations (

      
       µM).[1]
      
  • Interpretation : If T3-CLK-N displaces the tracer, the control is compromised (likely due to degradation or synthesis error).[1]

Protocol B: Functional Readout (SRSF Phosphorylation Western Blot)

Rationale: Confirm that the negative control does not alter downstream signaling.

  • Cell Seeding : Seed HCT116 or HeLa cells at

    
     cells/well.
    
  • Dosing :

    • Vehicle (DMSO 0.1%)[1]

    • T3-CLK (1 µM)[1][2]

    • T3-CLK-N (1 µM)[1]

  • Incubation : 6 hours (CLK inhibition effects on phosphorylation are rapid).[1]

  • Lysis & Blotting : Lyse cells using RIPA buffer with phosphatase inhibitors.

  • Antibodies :

    • Primary: Anti-p-SRSF (e.g., mAb104 or anti-pSRSF6).[1]

    • Loading Control: Anti-Total SRSF or Anti-GAPDH.[1]

  • Expected Result :

    • T3-CLK : Significant reduction in p-SRSF bands (shift in mobility).[1]

    • T3-CLK-N : Band intensity and mobility identical to DMSO Control .[1]

Experimental Design & Data Interpretation

When using T3-CLK-N, the goal is to differentiate on-target efficacy from off-target toxicity.[1]

The "Rescue" Logic

In a phenotypic assay (e.g., cell viability or viral replication):

  • Condition 1 (Probe) : T3-CLK shows an effect (e.g., cell death).[1]

  • Condition 2 (Control) : T3-CLK-N shows no effect at the same concentration.[1]

  • Condition 3 (Control Failure) : T3-CLK-N shows similar effect to T3-CLK.[1]

Recommended Concentration Window

The "Mechanism of Inaction" is concentration-dependent.[1] At extremely high concentrations (>50 µM), even negative controls can force interactions.[1]

CompoundRecommended RangeRationale
T3-CLK 100 nM – 1 µMCovers

for CLK1/2/3 without hitting DYRK1A (off-target).[1]
T3-CLK-N 100 nM – 1 µMMatches probe concentration.[1] Do not exceed 10 µM.

Workflow Diagram: Validating a Phenotype

Workflow Start Phenotypic Observation (e.g., Cell Death) Exp_Design Design Comparison Probe vs. Neg Control Start->Exp_Design Run_Exp Run Assay @ 1 µM Exp_Design->Run_Exp Result_Split Compare Results Run_Exp->Result_Split Case_A Probe: Active Control: Inactive Result_Split->Case_A Differential Case_B Probe: Active Control: Active Result_Split->Case_B Equipotent Conclusion_A On-Target Effect (CLK Mediated) Case_A->Conclusion_A Conclusion_B Off-Target Effect (Scaffold Toxicity) Case_B->Conclusion_B

Figure 2: Decision matrix for interpreting T3-CLK vs. T3-CLK-N data in phenotypic screens.

References

  • Structural Genomics Consortium (SGC). Chemical Probe: T3-CLK.[1][3] SGC Chemical Probes Open Database.[1] [Link]

  • Structural Genomics Consortium (SGC). Negative Control: T3-CLK-N.[1][3][4] EUbOPEN Database.[1] [Link]

  • Fedorov, O., et al. (2011).[1] Specific CLK Inhibitors from a Novel Chemotype.[1][3] Chemistry & Biology.[1][3][5][6][7] (Foundational work on CLK inhibitor chemotypes). [Link][1]

  • Takeda Pharmaceutical Company. Development of CLK Inhibitors.[1] (Collaborative development source for T3 series). [Link]

Sources

T3-CLK-N supplier and catalog number

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of T3-CLK-N , the designated negative control for the chemical probe T3-CLK (CLK-IN-T3). This document is structured for researchers investigating CDC-like kinases (CLKs) and alternative splicing mechanisms.

The Essential Negative Control for CLK Kinase Modulation

Executive Summary

T3-CLK-N is a structurally matched, inactive negative control compound designed for use alongside the chemical probe T3-CLK (also known as CLK-IN-T3).[1] While T3-CLK is a potent, cell-permeable inhibitor of the CDC-like kinase (CLK) family (CLK1, CLK2, and CLK3), T3-CLK-N exhibits negligible activity against these targets.

In high-fidelity chemical biology, the use of T3-CLK-N is mandatory to distinguish true on-target pharmacological effects (modulation of SR protein phosphorylation and mRNA splicing) from potential off-target toxicity or scaffold-related interference.

Supplier & Catalog Information

To ensure experimental reproducibility, it is recommended to source T3-CLK-N from the primary suppliers who adhere to the Structural Genomics Consortium (SGC) standards or validated chemical probe vendors.

Primary Supplier: Sigma-Aldrich (Merck)
  • Product Name: T3-CLK-N

  • Catalog Number: SML2649

  • Purity:

    
     98% (HPLC)
    
  • Format: Powder (White to beige)

  • Solubility: DMSO (2 mg/mL clear)[2]

Alternative Suppliers
  • MedKoo Biosciences: Catalog # 533114 [3]

  • BioChemPartner: Catalog # BCP43827 (Note: Verify batch purity if sourcing from secondary vendors).

Chemical Specifications & Properties

T3-CLK-N retains the core scaffold of the active inhibitor but contains specific structural modifications that abrogate ATP-competitive binding within the CLK kinase pocket.

PropertySpecification
Chemical Name N-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide
CAS Number N/A (Proprietary/Probe specific)
Molecular Formula C

H

N

O

Molecular Weight 593.80 g/mol
Storage (Powder) -20°C (Long term) / Room Temp (Short term, desiccated)
Storage (DMSO) -20°C or -80°C (Avoid repeated freeze/thaw cycles)
Mechanism of Action: The "Probe Pair" System

The scientific integrity of a kinase study relies on the "Probe Pair" concept.

  • Active Probe (T3-CLK): Binds to the ATP-binding pocket of CLK1/2/3, preventing the phosphorylation of Serine/Arginine-rich (SR) proteins. This leads to altered spliceosome assembly and "exon skipping" or conjoined gene transcription.

  • Negative Control (T3-CLK-N): Possesses a bulky steric clash or lacks key hydrogen-bonding motifs required for high-affinity binding to the CLK active site. Consequently, it does not inhibit SR protein phosphorylation at relevant concentrations.

Key Experimental Logic: If a phenotype (e.g., cell death, splicing shift) is observed with T3-CLK but not with T3-CLK-N, the effect is attributed to CLK inhibition. If both compounds cause the phenotype, the effect is likely an off-target artifact of the chemical scaffold.

Biological Context & Pathway Visualization

CLKs phosphorylate SR proteins (like SRSF1, SRSF4, SRSF6), which are essential for spliceosome assembly. Inhibition of CLKs leads to the dephosphorylation of these factors and massive reorganization of alternative splicing.

Figure 1: CLK Signaling and Probe Intervention

The following diagram illustrates the mechanistic divergence between the active probe and the negative control.

CLK_Pathway ATP ATP CLK CLK Kinase (Active) ATP->CLK  Binds SR_Phos SR Proteins (Phosphorylated) CLK->SR_Phos  Phosphorylation T3CLK T3-CLK (Active Probe) T3CLK->CLK  Inhibits AltSplicing Altered Splicing (Exon Skipping) T3CLK->AltSplicing  Induces T3CLKN T3-CLK-N (Negative Control) T3CLKN->CLK  No Binding (Steric Clash) SR_Unphos SR Proteins (Unphosphorylated) SR_Unphos->CLK  Substrate Spliceosome Spliceosome Assembly SR_Phos->Spliceosome Splicing mRNA Splicing (Exon Inclusion) Spliceosome->Splicing

Caption: Figure 1. T3-CLK inhibits CLK-mediated phosphorylation of SR proteins, altering splicing. T3-CLK-N fails to bind, allowing normal splicing.

Experimental Protocols
Protocol A: Reconstitution and Storage
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 5 mg of T3-CLK-N (MW 593.80) in 842

      
      L  of DMSO.
      
  • Aliquot: Dispense into 20-50

    
    L aliquots in amber tubes to protect from light.
    
  • Storage: Store at -20°C. Stable for 6 months.

Protocol B: Cellular Validation Assay (Western Blot)

Objective: Confirm on-target activity of T3-CLK and inactivity of T3-CLK-N by monitoring SRSF phosphorylation (p-SRSF).

  • Cell Line: HCT116 or HeLa cells (seeded at 70% confluence).

  • Treatment Groups:

    • Vehicle: DMSO (0.1%).

    • Active Probe: T3-CLK (1

      
      M).
      
    • Negative Control: T3-CLK-N (1

      
      M).
      
  • Incubation: 6 to 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Critical: CLK effects are phosphorylation-dependent).

  • Detection:

    • Primary Antibody: Anti-p-SR proteins (e.g., mAb104 or anti-p-SRSF6).

    • Loading Control: Anti-GAPDH or Total CLK.

  • Expected Result:

    • T3-CLK: Significant reduction in p-SRSF bands (downward shift in mobility).

    • T3-CLK-N: Band intensity and mobility identical to DMSO control.

Comparative Data Summary

The following table summarizes the potency differences that define the probe pair.

Target / AssayT3-CLK (Active) IC

T3-CLK-N (Control) IC

CLK1 (Cell-free) 0.67 nM> 10,000 nM
CLK2 (Cell-free) 15 nM> 10,000 nM
CLK3 (Cell-free) 110 nM> 10,000 nM
SRSF Phosphorylation (Cellular) Potent InhibitionNo Effect
Cell Viability (HCT116) Toxic (Mechanism-based)Non-toxic
References
  • Structural Genomics Consortium (SGC). Chemical Probe: T3-CLK.[1][3][4] SGC Open Science. Available at: [Link][1][3][4]

  • Fedorov, O., et al. (2011). Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing. Chemistry & Biology.[4][5] (Foundational work on CLK inhibitor chemotypes).

Sources

T3-CLK and T3-CLK-N: A Chemical Probe System for CDC-like Kinase (CLK) Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application of the T3-CLK chemical probe system in kinase biology and drug discovery.

Executive Summary: The Probe Pair Paradigm

In the field of chemical biology, a small molecule inhibitor is only as powerful as its validation tools.[1] T3-CLK is a potent, cell-permeable chemical probe designed to selectively inhibit the CDC-like kinase (CLK) family (CLK1, CLK2, and CLK3).[1][2] These kinases are pivotal regulators of alternative splicing, phosphorylating serine/arginine-rich (SR) proteins to modulate pre-mRNA processing.[1]

However, the defining feature of this system is not just the active inhibitor, but its matched negative control, T3-CLK-N .[1]

  • T3-CLK (Active Probe): Binds the ATP-binding pocket of CLK kinases with nanomolar affinity (

    
     nM), altering splicing patterns.[1]
    
  • T3-CLK-N (Negative Control): A structural analog engineered with a specific steric clash that abolishes CLK binding while retaining similar physicochemical properties (lipophilicity, solubility, and cell permeability).[1]

Strategic Value: By running parallel experiments with T3-CLK and T3-CLK-N, researchers can confidently attribute phenotypic changes (e.g., splicing shifts, cell viability) to CLK inhibition rather than off-target toxicity or general compound stress.[1]

Chemical Architecture & Mechanism of Action[1]

To understand the utility of this pair, one must understand the structural logic used to design the negative control.[1] The "steric bump" strategy is employed here to create a null probe.[1]

Structural Comparison
FeatureT3-CLK (Active) T3-CLK-N (Negative)
Core Scaffold Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine
Key Moiety Pyridine ring (4-pyridyl)3,5-di-tert-butylphenyl group
Mechanism Fits into the ATP-binding cleft, forming H-bonds with the hinge region.[1][3]The bulky tert-butyl groups create a massive steric clash, preventing entry into the ATP pocket.[1]
Physiochemistry Cell-permeable, stable.[1][2]Matched solubility and permeability; inert against CLKs.[1]
Selectivity Profile

The active probe, T3-CLK, demonstrates high selectivity but is not promiscuous.[1]

  • Primary Targets: CLK1 (

    
     nM), CLK2 (
    
    
    
    nM), CLK3 (
    
    
    nM).[1][2][4]
  • Off-Targets: Weak activity against DYRK1A/B (

    
     nM).[1][4]
    
  • Negative Control Utility: T3-CLK-N is inactive against CLKs (

    
    ) and is used to rule out effects driven by the imidazo-pyridine scaffold itself.[1]
    

Biological Context: The Splicing Regulatory Circuit[1]

CLKs phosphorylate SR proteins (e.g., SRSF1, SRSF4, SRSF6), which drives their translocation from nuclear speckles to the nucleoplasm, promoting exon inclusion.[1] Inhibition by T3-CLK prevents this phosphorylation, sequestering SR proteins in speckles and altering the splicing landscape (e.g., skipping exons).[1]

Visualization: The CLK Signaling & Inhibition Pathway

CLK_Pathway T3_CLK T3-CLK (Active Probe) CLK CLK Kinase (CLK1/2/3) T3_CLK->CLK Competitive Inhibition (Steric Fit) T3_CLK_N T3-CLK-N (Negative Control) T3_CLK_N->CLK No Binding (Steric Clash) ATP ATP ATP->CLK Co-factor SR_Proteins SR Proteins (Unphosphorylated) CLK->SR_Proteins Phosphorylates p_SR p-SR Proteins (Phosphorylated) SR_Proteins->p_SR Activation Speckles Nuclear Speckles (Storage) SR_Proteins->Speckles Sequestration Splicing Alternative Splicing (Exon Inclusion) p_SR->Splicing Promotes

Caption: Schematic of CLK-mediated splicing regulation. T3-CLK competitively inhibits ATP binding, preventing SR protein phosphorylation.[1] T3-CLK-N fails to bind due to steric hindrance.

Experimental Workflow: Validating On-Target Effects

When using T3-CLK, it is scientifically insufficient to use DMSO alone as a control.[1] The following protocol outlines the rigorous use of the probe pair.

Step-by-Step Validation Protocol

Objective: Confirm that a splicing phenotype (e.g., exon skipping in a reporter gene) is driven by CLK inhibition.[1]

  • Preparation of Stocks:

    • Dissolve T3-CLK and T3-CLK-N in DMSO to a 10 mM stock concentration.[1]

    • Critical: Ensure both compounds are fully solubilized; T3-CLK-N may require gentle warming due to the bulky lipophilic group.[1]

  • Dose-Response Setup:

    • Seed cells (e.g., HeLa or HCT116) at 70% confluency.[1]

    • Arm A (Active): Treat with T3-CLK at 10 nM, 100 nM, 1

      
      M.
      
    • Arm B (Negative): Treat with T3-CLK-N at identical concentrations (10 nM, 100 nM, 1

      
      M).[1]
      
    • Arm C (Vehicle): DMSO only (0.1%).[1]

  • Incubation:

    • Incubate for 6–24 hours.[1] (Splicing changes often require turnover of existing mRNA pools).[1]

  • Readout (Western Blot or PCR):

    • Phospho-SRSF: Lyse cells and blot for p-SRSF1/4/6.

      • Expected Result: T3-CLK shows dose-dependent loss of phosphorylation.[1][4] T3-CLK-N shows levels identical to DMSO.[1]

    • Splicing PCR: Extract RNA and perform RT-PCR on a CLK-responsive transcript (e.g., CLK1 exon 4 skipping).[1]

      • Expected Result: T3-CLK induces exon skipping/inclusion shift.[1] T3-CLK-N shows no shift.[1]

Decision Logic Table
ObservationT3-CLK ResultT3-CLK-N ResultConclusion
Scenario 1 (Ideal) Phenotype PresentPhenotype AbsentValid On-Target Effect
Scenario 2 (Toxicity) Cell DeathCell DeathOff-Target Toxicity (Scaffold effect)
Scenario 3 (Inefficacy) No EffectNo EffectLow Potency / Poor Permeability
Scenario 4 (Confusion) Phenotype APhenotype BComplex Polypharmacology

Quantitative Data Summary

The following table summarizes the potency data provided by the Structural Genomics Consortium (SGC) and partner assays.

Target / ParameterT3-CLK (Active)

T3-CLK-N (Negative)

CLK1 0.67 nM> 10,000 nM
CLK2 15 nM> 10,000 nM
CLK3 110 nM> 10,000 nM
DYRK1A 260 nM> 10,000 nM
DYRK1B 230 nM> 10,000 nM
Solubility (PBS) HighModerate (due to t-butyl)

Advanced Application: Chemical Proteomics

While T3-CLK is a reversible inhibitor, the system logic applies to target engagement assays (e.g., NanoBRET).[1]

Workflow: Target Engagement Verification

Workflow cluster_0 Cellular Assay cluster_1 Treatment Arms cluster_2 Readout Cells Live Cells (Expressing NanoBRET CLK) Treat_Active Add T3-CLK (Titration) Cells->Treat_Active Treat_Neg Add T3-CLK-N (Titration) Cells->Treat_Neg Signal_Loss BRET Signal Loss (Target Engagement) Treat_Active->Signal_Loss Displaces Tracer No_Change No Signal Change (No Binding) Treat_Neg->No_Change Fails to Displace

Caption: NanoBRET workflow. T3-CLK competes with the tracer for the CLK kinase domain, reducing the BRET signal.[1] T3-CLK-N should not compete, maintaining the signal.

References

  • Structural Genomics Consortium (SGC). T3-CLK: A Chemical Probe for CLK Kinases. [Link][1][3]

  • Chemical Probes Portal. T3-CLK Probe Profile and Expert Review. [Link][1]

  • EUbOPEN. T3-CLK-N: Negative Control Characterization. [Link][1][5]

  • Fedorov, O., et al. Kinase Inhibitor Selectivity Profiling.[1] (Contextual reference for CLK inhibitor design principles). [Link]

Sources

T3-CLK-N: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

T3-CLK-N is a potent and selective inhibitor of CDC-like kinases (CLKs), playing a crucial role in pre-mRNA splicing.[1][2] Its utility in research and potential as a therapeutic agent necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure experimental reproducibility and the integrity of long-term studies. This guide provides an in-depth analysis of the chemical stability of T3-CLK-N, delineates its recommended storage and handling procedures, and offers field-proven insights to mitigate degradation. By understanding the principles outlined herein, researchers and drug development professionals can ensure the reliability and accuracy of their work with this critical chemical probe.

Introduction to T3-CLK-N: A Potent Modulator of Pre-mRNA Splicing

T3-CLK-N, also known as CLK-IN-T3N, is a chemical probe that serves as a negative control for the potent pan-CLK inhibitor, T3-CLK.[3] While T3-CLK actively inhibits CLK1, CLK2, and CLK3 with high potency, T3-CLK-N is designed to be structurally related but biologically inactive, making it an essential tool for validating the on-target effects of CLK inhibition in cellular and biochemical assays.

The core structure of T3-CLK-N, shared with its active counterpart, features three key moieties: an imidazo[1,2-a]pyridine core, a benzamide linker, and a piperazine group. The inherent chemical properties of these functional groups are the primary determinants of the molecule's overall stability and susceptibility to degradation. Understanding these structural liabilities is paramount for its effective use.

The Chemical Stability Profile of T3-CLK-N

While specific forced degradation studies on T3-CLK-N are not extensively published, an analysis of its constituent chemical structures allows for a scientifically grounded prediction of its stability profile and potential degradation pathways.

Predicted Degradation Pathways

The primary modes of degradation for a molecule like T3-CLK-N are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The benzamide linkage in T3-CLK-N is a potential site for hydrolysis, particularly under strongly acidic or basic conditions. This reaction would cleave the molecule, yielding a carboxylic acid and an amine.[4][5] The rate of hydrolysis is highly dependent on pH and temperature.[6]

  • Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents. Oxidative degradation can lead to the formation of N-oxides or other degradation products, potentially altering the compound's physical and chemical properties.

  • Photodegradation: Aromatic and heteroaromatic ring systems, such as the imidazo[1,2-a]pyridine core, can be susceptible to degradation upon exposure to light, especially UV radiation.[7][8] This can lead to complex photochemical reactions and a loss of compound integrity.

The following diagram illustrates the potential sites of degradation on the T3-CLK-N molecule.

T3-CLK-N_Degradation cluster_molecule cluster_labels T3CLK T3CLK Hydrolysis Hydrolysis (Benzamide Linkage) Hydrolysis->T3CLK Oxidation Oxidation (Piperazine Nitrogens) Oxidation->T3CLK Photodegradation Photodegradation (Imidazo[1,2-a]pyridine) Photodegradation->T3CLK

Caption: Potential Degradation Sites of T3-CLK-N.

Recommended Storage and Handling: A Self-Validating System

To ensure the long-term integrity and reliable performance of T3-CLK-N, a systematic approach to storage and handling is essential. The following recommendations are designed to create a self-validating system that minimizes the risk of degradation.

Solid-State Storage

The solid form of T3-CLK-N is the most stable for long-term storage.

Parameter Recommendation Rationale
Temperature -20°C is recommended for long-term storage.Low temperatures significantly reduce the rate of potential solid-state degradation reactions.
Atmosphere Store in a tightly sealed container. For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.[7]
Light Protect from light by using an amber vial or by storing in a dark location.Prevents photodegradation of the light-sensitive imidazo[1,2-a]pyridine core.[7]
Duration When stored correctly at -20°C, the solid compound is expected to be stable for at least four years.This provides a reliable timeframe for the use of the solid material.
Solution-Based Storage

Once dissolved, the stability of T3-CLK-N becomes more critical. The choice of solvent and storage conditions are paramount.

Parameter Recommendation Rationale
Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][6]T3-CLK-N exhibits good solubility in DMSO. Using an anhydrous grade is crucial to minimize water content and the risk of hydrolysis.
Temperature Store stock solutions at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.Freezing the solution significantly slows down degradation kinetics. -80°C provides a greater margin of stability for extended periods.
Aliquoting Prepare single-use aliquots to avoid repeated freeze-thaw cycles.Multiple freeze-thaw cycles can introduce moisture and potentially lead to precipitation or degradation of the compound.[9][10]
Container Use tightly sealed vials, such as those with PTFE-lined caps.Prevents solvent evaporation and the ingress of atmospheric moisture.

Experimental Protocols: Ensuring Data Integrity

The following protocols are designed to maintain the stability of T3-CLK-N throughout the experimental workflow.

Preparation of Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of T3-CLK-N in DMSO.

Methodology:

  • Acclimatization: Allow the vial of solid T3-CLK-N to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).[6]

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution if necessary.[6]

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in appropriate vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Objective: To dilute the stock solution to the final working concentration for use in assays.

Methodology:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Perform serial dilutions in the appropriate assay buffer or cell culture medium. It is crucial to add the DMSO stock solution to the aqueous medium and mix thoroughly to avoid precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is consistent across all experimental conditions and is at a level that does not affect the biological system being studied.

  • Fresh Preparation: Prepare working solutions fresh for each experiment and do not store them for extended periods, especially at room temperature or 4°C.

The following workflow diagram illustrates the recommended handling of T3-CLK-N from receipt to experimental use.

T3-CLK-N_Workflow Recommended Workflow for T3-CLK-N Handling Receipt Receipt of Solid T3-CLK-N Storage_Solid Long-Term Storage (-20°C, Dark, Dry) Receipt->Storage_Solid Prep_Stock Stock Solution Preparation (Anhydrous DMSO) Storage_Solid->Prep_Stock Equilibrate to RT Aliquoting Aliquoting for Single Use Prep_Stock->Aliquoting Storage_Solution Solution Storage (-20°C or -80°C, Dark) Aliquoting->Storage_Solution Prep_Working Working Solution Preparation (Dilution in Assay Medium) Storage_Solution->Prep_Working Thaw Single Aliquot Experiment Experimental Use Prep_Working->Experiment Use Immediately

Caption: Recommended workflow for handling T3-CLK-N.

Conclusion: Best Practices for Reliable Research

The integrity of research findings and the success of drug development programs rely on the quality and stability of the chemical reagents used. For T3-CLK-N, a comprehensive understanding of its chemical liabilities—namely its susceptibility to hydrolysis, oxidation, and photodegradation—is the foundation for establishing robust storage and handling protocols.

By adhering to the recommendations outlined in this guide—storing the solid compound at -20°C protected from light and moisture, preparing stock solutions in anhydrous DMSO, creating single-use aliquots, and storing them at -80°C—researchers can significantly mitigate the risk of degradation. This disciplined approach ensures the long-term stability of T3-CLK-N, leading to more consistent, reproducible, and reliable scientific outcomes.

References

  • The Chemical Probes Portal. T3-CLK. [Link]

  • Zhu, C., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(23), 7285. [Link]

  • PubMed Central. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. [Link]

  • PubMed Central. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. [Link]

  • PubMed Central. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • PubMed. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. [Link]

  • SciELO. Forced degradation of gliquidone and development of validated stability-indicating HPLC and TLC methods. [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]

  • PubMed. The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

  • PubMed. Studies on repository compound stability in DMSO under various conditions. [Link]

  • PubMed. The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • PubMed Central. Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ResearchGate. Acid hydrolysis of benzamides in >60 wt% H2SO4. [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • ResearchGate. Antioxidant Activity of Piperazine Compounds: A Brief Review. [Link]

  • PubMed Central. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PLOS ONE. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]

  • Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. [Link]

  • ResearchGate. How to prepare triiodothyronine (T3) for cell culture?. [Link]

  • ResearchGate. Effects of excipients on the stability of medicinal products. [Link]

  • JOCPR. Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. [Link]

  • PubMed Central. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. [Link]

  • PubMed. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases. [Link]

  • ResearchGate. Influence of CLK Inhibitors on the Phosphorylation State of SR Proteins.... [Link]

  • An overview of cdc2‐like kinase 1 (Clk1) inhibitors and their therapeutic indications. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • RSquareL. CHEMICAL STABILITY OF DRUGS. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • MDPI. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. [Link]

  • ResearchGate. Dimethyl sulfoxide (DMSO) time- and dose-dependent changes of overall.... [Link]

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Methodological & Application

Application Notes and Protocols for the Use of T3-CLK-N in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of T3-CLK-N and its active counterpart, T3-CLK, in cell culture experiments. T3-CLK is a potent, cell-permeable, pan-inhibitor of CDC-like kinases (CLKs), which are critical regulators of mRNA alternative splicing. T3-CLK-N serves as the indispensable negative control for these studies. Adherence to the principles and protocols outlined herein will ensure the generation of robust, interpretable, and high-integrity data. We will delve into the mechanism of CLK inhibition, the rationale behind experimental design choices, and provide detailed, self-validating protocols for key applications.

Introduction: The Critical Role of CLKs and the T3-CLK/T3-CLK-N Chemical Probe System

The CDC-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1][2] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[3] This phosphorylation event is a key step in exon recognition and the overall fidelity of splicing. Dysregulation of CLK activity and the subsequent alterations in splicing patterns are implicated in numerous diseases, including cancer, making CLKs attractive therapeutic targets.[1][4]

To investigate the biological consequences of CLK inhibition, highly specific and potent chemical probes are required. T3-CLK is a well-characterized pan-CLK inhibitor with high potency, particularly for CLK1 and CLK2.[5] However, the use of any small molecule inhibitor in a cellular context necessitates a critical control to differentiate on-target effects from potential off-target or compound scaffold-related activities. T3-CLK-N is the structurally related but biologically inactive negative control for T3-CLK.[6] Using these two molecules in parallel is the cornerstone of rigorous experimentation, allowing researchers to confidently attribute observed phenotypes to the specific inhibition of CLK kinases.

Mechanism of Action: How T3-CLK Modulates Splicing

The primary function of CLKs is to regulate the localization and activity of SR proteins. By phosphorylating SR proteins, CLKs facilitate their recruitment from nuclear speckles to sites of active transcription, where they engage with pre-mRNA and promote the assembly of the spliceosome.

T3-CLK is a competitive inhibitor that occupies the ATP-binding pocket of the CLK enzymes, preventing the phosphorylation of SR proteins. This leads to their hypo-phosphorylation, retention in nuclear speckles, and failure to participate effectively in splicing. The downstream consequence is a global alteration of alternative splicing patterns, often leading to exon skipping or the inclusion of cryptic exons.[7] T3-CLK-N, lacking the necessary pharmacophore for CLK binding, does not interfere with this process and therefore does not alter splicing, serving as a true baseline control.

CLK_Pathway cluster_nucleus Nucleus ATP ATP CLK CLK Kinase ATP->CLK ADP ADP pSR_protein Phosphorylated SR Protein (Active) CLK->pSR_protein Phosphorylation SR_protein SR Protein (Inactive) SR_protein->CLK Spliceosome Spliceosome Assembly pSR_protein->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome T3_CLK T3-CLK T3_CLK->CLK Inhibition T3_CLK_N T3-CLK-N (Control) T3_CLK_N->CLK No Effect

Figure 1: Mechanism of CLK inhibition by T3-CLK.

Experimental Design: Core Principles for Robust Data

The central pillar of a scientifically sound experiment using T3-CLK is the parallel use of T3-CLK-N. This ensures that any observed cellular phenotype is a direct result of CLK inhibition and not an artifact.

A. The Rationale for a Negative Control The chemical scaffold of a drug molecule can sometimes induce biological effects independent of its intended target. Furthermore, the solvent used to dissolve the compound (typically DMSO) can have its own effects on cells. T3-CLK-N allows for the deconvolution of these effects:

  • Vehicle Control (e.g., 0.1% DMSO): Accounts for solvent effects.

  • T3-CLK-N Treatment: Accounts for any effects of the chemical backbone.

  • T3-CLK Treatment: Reveals the specific effects of CLK inhibition.

A valid experiment will show a phenotypic change with T3-CLK, but no significant change with either the vehicle or T3-CLK-N relative to untreated cells.

B. Determining Optimal Working Concentrations The effective concentration of T3-CLK is cell-type dependent. A dose-response experiment is critical to identify the optimal concentration range.

ParameterT3-CLKT3-CLK-NReference
CLK1 IC₅₀ 0.67 nMInactive[5]
CLK2 IC₅₀ 15 nMInactive[5]
CLK3 IC₅₀ 110 nMInactive[5]
DYRK1A/B IC₅₀ 230-260 nMInactive[5]
Typical Cellular Conc. 100 nM - 1 µMMatch T3-CLK Conc.[5][7]
HCT116 Splicing Effects Dose-dependentNo effect
HUVEC VEGFR2 Reduction 300 - 1000 nMNo effect[7]

Table 1: In Vitro and Cellular Potency of T3-CLK.

Protocol Logic: Treat cells with a range of T3-CLK concentrations (e.g., 10 nM to 5 µM) and equivalent concentrations of T3-CLK-N. Assess a known downstream marker of CLK activity, such as the phosphorylation of SR proteins (see Protocol 3) or a specific alternative splicing event (see Protocol 4). The ideal working concentration will show a strong effect with T3-CLK and no effect with T3-CLK-N.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality: High-concentration stock solutions in an appropriate solvent like DMSO are necessary for accurate and reproducible dilutions into aqueous cell culture media, minimizing the final solvent concentration to avoid toxicity.

  • Materials: T3-CLK powder, T3-CLK-N powder, anhydrous DMSO.

  • Calculation: T3-CLK has a molecular weight of 482.6 g/mol .[7] To make a 10 mM stock solution, dissolve 4.83 mg of T3-CLK in 1 mL of DMSO. Perform the same calculation for T3-CLK-N.

  • Procedure: a. Aliquot the desired amount of powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution. d. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (≥ 4 years).[7]

Protocol 2: General Cell Treatment Workflow

This protocol provides a framework for treating adherent cells. It should be adapted for suspension cultures accordingly.

Cell_Treatment_Workflow Start Day 1: Seed Cells Incubate1 Incubate (e.g., 24h) Allow cells to adhere Start->Incubate1 Prepare Day 2: Prepare Treatments Dilute T3-CLK & T3-CLK-N in fresh media Incubate1->Prepare Treat Aspirate old media Add treatment media Prepare->Treat Incubate2 Incubate for desired duration (e.g., 6h, 24h) Treat->Incubate2 Harvest Harvest Cells for Downstream Analysis Incubate2->Harvest Analysis RNA Extraction (RT-PCR) Protein Lysis (Western Blot) Harvest->Analysis

Figure 2: General workflow for cell culture treatment.

  • Day 1: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvest.

  • Day 2: a. Prepare fresh culture media for each treatment condition (e.g., Untreated, Vehicle, T3-CLK-N, T3-CLK). b. Perform serial dilutions of the 10 mM stock solutions in the fresh media to achieve the final desired concentrations. Crucially, ensure the final DMSO concentration is identical across all conditions, including the vehicle control.

  • Aspirate the old media from the cells.

  • Gently add the media containing the respective treatments to the cells.

  • Incubate the cells for the desired time period (e.g., 6 to 24 hours).[5]

  • Harvest the cells for downstream analysis (e.g., wash with cold PBS, then lyse for protein or RNA extraction).

Protocol 3: Validation of On-Target Effect by Western Blot

Self-Validation Principle: This protocol directly measures the phosphorylation status of SR proteins, the immediate substrates of CLKs. A successful experiment will show decreased phosphorylation only in the T3-CLK treated sample, providing direct evidence of on-target activity.

  • Cell Lysis: After treatment (Protocol 2), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody that recognizes the phosphorylated form of SR proteins (e.g., anti-phospho-SR (1H4 clone)) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Expected Outcome: A significant reduction in the signal for phospho-SR proteins in the T3-CLK lane compared to the untreated, vehicle, and T3-CLK-N lanes. The loading control should be consistent across all lanes.

Protocol 4: Analysis of Alternative Splicing by RT-PCR

Self-Validation Principle: This functional assay measures the direct biological consequence of CLK inhibition. By choosing a known CLK-dependent splicing event, a change in the ratio of splice isoforms will only occur in the T3-CLK treated sample, confirming the functional impact of target engagement.

  • RNA Extraction: Following treatment (Protocol 2), harvest cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcriptase kit.

  • PCR: a. Design primers that flank a known alternatively spliced exon in a gene of interest. b. Perform PCR using the synthesized cDNA as a template.

  • Analysis: a. Run the PCR products on an agarose gel. b. Visualize the bands corresponding to the different splice isoforms (e.g., exon inclusion vs. exon exclusion). c. Quantify the band intensities to determine the ratio of isoforms in each condition.

Expected Outcome: A shift in the ratio of splice isoforms in the T3-CLK lane compared to the control lanes. For example, CLK inhibition might cause an increase in the band corresponding to the exon-skipped isoform and a decrease in the exon-included isoform.

Troubleshooting

IssuePossible CauseSolution
No effect with T3-CLK Compound concentration too low.Perform a dose-response experiment with higher concentrations.
Treatment time too short.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).
Cell line is resistant to CLK inhibition.Confirm CLK expression in your cell line.
Effect observed with T3-CLK-N Off-target effect of the chemical scaffold.The results cannot be attributed to CLK inhibition. Consider a different chemical series.
Compound degradation or contamination.Use fresh aliquots of compounds. Verify compound integrity.
High background in Western Blot Insufficient blocking or washing.Increase blocking time and number of washes. Optimize antibody concentrations.

References

  • cheMIKAILproteomics. (n.d.). Research. Retrieved February 2, 2026, from [Link]

  • OncLive. (2023). Multi-Omic Profiling Reveals Genetic and Epigenetic Pirtobrutinib Resistance Pathways in MCL. Retrieved February 2, 2026, from [Link]

  • Ondrušková, N., et al. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Molecules, 25(22), 5442. [Link]

  • Singh, V. K., et al. (2022). Research towards selective inhibition of the CLK3 kinase. Beilstein Journal of Organic Chemistry, 18, 1481–1489. [Link]

  • Browne, C. M., et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Frontiers in Chemistry, 8, 83. [Link]

  • Singh, V. K., et al. (2022). Research towards selective inhibition of the CLK3 kinase. Beilstein Archives. [Link]

  • Concept Life Sciences. (2021, December 16). Emerging strategies in covalent inhibition [Video]. YouTube. [Link]

  • Singh, V. K., et al. (2022). Research towards selective inhibition of the CLK3 kinase. ResearchGate. [Link]

  • Araki, S., et al. (2018). Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. EMBO Molecular Medicine, 10(6), e8525. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of T3-CLK-N Concentration for In Vitro Assays

Part 1: Executive Summary & Compound Profile

T3-CLK-N is the designated negative control for the high-quality chemical probe T3-CLK . This probe set targets the CDC2-like kinase (CLK) family (CLK1, CLK2, CLK3, CLK4), which are critical regulators of pre-mRNA splicing.

To ensure scientific rigor, T3-CLK-N must be used in parallel with the active probe (T3-CLK) to distinguish true on-target biological effects from off-target toxicity or non-specific interactions.

Compound Specifications
FeatureActive Probe (T3-CLK )Negative Control (T3-CLK-N )
Primary Target CLK1, CLK2, CLK3, CLK4Inactive (No significant binding to CLKs)
Biochemical Potency (IC₅₀) ~0.67 nM (CLK1)> 10,000 nM (CLK1)
Cellular Potency (NanoBRET) ~32 nM (DYRK1A/CLKs)Inactive
Mechanism ATP-competitive inhibitorSterically hindered / Non-binding analogue
Recommended Conc. 100 nM – 1 µM Match Active Probe Concentration

Critical Note: Despite the prefix "T3," this compound is unrelated to Triiodothyronine (Thyroid Hormone) . It is a synthetic small molecule kinase inhibitor. Do not use thyroid hormone receptor protocols for this compound.

Part 2: Recommended Concentration & Experimental Logic

The "Recommended Concentration" is not a static number but a therapeutic window defined by the separation between the active probe's potency and the negative control's inertness.

The "Goldilocks" Window: 100 nM – 1 µM

For most cellular assays (HEK293, HeLa, HCT116), the optimal concentration range is 100 nM to 1 µM .

  • Why 100 nM?

    • The cellular IC₅₀ of the active probe (T3-CLK) is approximately 30 nM (measured via NanoBRET).

    • A concentration of 100 nM represents ~3x the cellular IC₅₀, ensuring significant target engagement (>75%) while maintaining high selectivity.

    • EUbOPEN and SGC guidelines often cite 100 nM for high-selectivity panels to avoid "off-target creep."

  • Why up to 1 µM?

    • For phenotypic assays (e.g., splicing shifts, phosphorylation blots), complete target saturation is often required.

    • At 1 µM (~30x cellular IC₅₀), the active probe exerts maximal effect. Crucially, T3-CLK-N remains inactive at this concentration, preserving the validity of the comparison.

The "Danger Zone": > 5 µM

Avoid using T3-CLK-N (or the active probe) above 5 µM . At these concentrations, the structural similarity between the probe and control may lead to shared off-target effects (e.g., general toxicity, membrane disruption), causing the negative control to mimic the active probe and yielding false positives.

Part 3: Mechanism of Action & Pathway Visualization

Understanding the signaling pathway is essential for selecting the correct readouts. CLK kinases phosphorylate Serine/Arginine-rich (SR) proteins, which then drive spliceosome assembly.

CLK_Pathway ATP ATP CLK CLK Kinases (CLK1/2/3/4) ATP->CLK Co-factor SR_Unphos SR Proteins (Unphosphorylated) CLK->SR_Unphos Phosphorylates T3_CLK T3-CLK (Active Probe) T3_CLK->CLK Inhibits (ATP Competitive) T3_CLK_N T3-CLK-N (Negative Control) T3_CLK_N->CLK No Binding (Inactive) SR_Phos p-SR Proteins (Phosphorylated) SR_Unphos->SR_Phos Kinase Activity Spliceosome Spliceosome Assembly SR_Phos->Spliceosome Recruits Splicing Alternative Splicing (Exon Inclusion/Skipping) Spliceosome->Splicing Regulates

Figure 1: Mechanism of Action. T3-CLK inhibits the phosphorylation of SR proteins, altering splicing. T3-CLK-N is structurally incapable of binding the ATP pocket, leaving splicing unaffected.

Part 4: Validation Protocols

Protocol A: Determination of Specificity (Western Blot)

Objective: Confirm that T3-CLK inhibits SR protein phosphorylation while T3-CLK-N does not.

Materials:

  • Cell Line: HCT116 or HeLa.

  • Antibody: Anti-pSR (clone 1H4) or Anti-p-SRSF6.

  • Reagents: T3-CLK, T3-CLK-N, DMSO.

Step-by-Step Methodology:

  • Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well) and incubate for 24 hours.

  • Preparation: Prepare 1000x stocks of T3-CLK and T3-CLK-N in DMSO (e.g., 1 mM stock for 1 µM final).

  • Treatment:

    • Well 1: DMSO Vehicle (0.1%).

    • Well 2: T3-CLK-N (1 µM) .

    • Well 3: T3-CLK (1 µM) .

    • Optional: Perform a titration (100 nM, 500 nM, 1 µM).

  • Incubation: Incubate for 6 hours . (Phosphorylation marks turn over rapidly; 24h may be too long due to feedback loops).

  • Lysis: Wash with cold PBS containing phosphatase inhibitors. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Success Criteria: The T3-CLK lane must show significantly reduced phosphorylation signals compared to DMSO. The T3-CLK-N lane must look identical to the DMSO lane.

Protocol B: Functional Splicing Assay (RT-PCR)

Objective: Validate downstream functional impact on mRNA splicing.

Target Gene: CLK1 (Auto-regulation) or MAPK pathway genes. CLK inhibitors typically cause an "exon skipping" phenotype in specific reporters.

Workflow Diagram:

Experimental_Workflow Step1 Cell Culture (6-well plate) Step2 Compound Treatment (1 µM, 6-12h) Step1->Step2 Branch Split Step2->Branch Arm_A T3-CLK (Active) Branch->Arm_A Arm_B T3-CLK-N (Control) Branch->Arm_B Step3 RNA Extraction (Trizol/Column) Arm_A->Step3 Arm_B->Step3 Step4 RT-PCR (Flanking Primers) Step3->Step4 Step5 Gel Electrophoresis Step4->Step5

Figure 2: Functional Splicing Assay Workflow. Comparison of active probe vs. negative control on mRNA splicing patterns.

Methodology:

  • Treat cells with 1 µM T3-CLK and T3-CLK-N for 12 hours.

  • Extract Total RNA (RNeasy or Trizol).

  • Synthesize cDNA.

  • PCR Amplification: Use primers flanking a known CLK-responsive exon.

  • Result: T3-CLK should induce a band shift (splice variant). T3-CLK-N should match the DMSO control band pattern.

Part 5: Troubleshooting & Optimization Table

ObservationDiagnosisSolution
T3-CLK-N shows activity (e.g., reduces p-SR) Concentration too high (>5 µM).Titrate down to 100 nM – 500 nM.[1][2]
T3-CLK (Active) shows no effect Incubation time incorrect.Shorten incubation (1-4h) for phosphorylation; lengthen (12-24h) for splicing.
Cell toxicity in both Active and Control Off-target scaffold toxicity or DMSO issue.Ensure DMSO < 0.5%. Verify cell line sensitivity.
Precipitation in media Low solubility.Sonicate stock solution; do not exceed 10 µM in media.

References

  • Structural Genomics Consortium (SGC). Chemical Probe: T3-CLK. SGC Chemical Probes. Available at: [Link][3][4]

  • EUbOPEN. T3-CLK / T3-CLK-N Probe Summary. EUbOPEN Chemogenomic Library. Available at: [Link][3]

  • Chemical Probes Portal. T3-CLK Probe Characterization. Available at: [Link][4]

  • Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of splicing." Chemistry & Biology. (Contextual grounding for CLK inhibition assays).

Sources

Application Note: Validating CLK Kinase Inhibition using the T3-CLK Chemical Probe System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous validation of CDC-like kinase (CLK) inhibition in cellular models using the Structural Genomics Consortium (SGC) chemical probe T3-CLK and its obligate negative control, T3-CLK-N .[1]

In chemical biology, the use of a matched negative control is the gold standard for distinguishing on-target pharmacological effects from off-target toxicity or scaffold-dependent interference.[1] This protocol focuses on Western Blotting (WB) as the primary readout to assess the pharmacodynamic (PD) response: the phosphorylation status of Serine/Arginine-rich splicing factors (SRSFs).[1]

The Chemical Probe System: T3-CLK vs. T3-CLK-N

To validate CLK inhibition, one cannot rely solely on the active inhibitor.[1] The experiment must demonstrate that the phenotypic or biochemical change is driven by the specific inhibition of the CLK ATP-binding pocket.

Compound Profiles

T3-CLK (Active Probe): A potent, cell-permeable inhibitor of CLK1, CLK2, and CLK3.[1] It competes with ATP, preventing the phosphorylation of SR proteins, thereby altering spliceosome assembly and downstream exon recognition.[1]

T3-CLK-N (Negative Control): A structural analog of T3-CLK.[1][2] It possesses a minor steric modification that abrogates binding to the CLK kinase domain but retains the physicochemical properties (solubility, permeability, size) of the active parent.[1]

Table 1: Comparative Properties for Experimental Design
FeatureT3-CLK (Active) T3-CLK-N (Negative Control) Experimental Implication
Target Potency (CLK1/2) < 20 nM (IC50)> 10,000 nM (Inactive)Differentiates kinase inhibition from scaffold toxicity.[1]
Primary Biomarker Loss of p-SRSF signalsNo change (matches DMSO)The defining criterion for a successful validation.[1]
Solubility DMSO SolubleDMSO SolubleBoth must be dissolved in identical vehicle volumes.
Cellular Toxicity Low at < 1 µMLow at < 1 µMHigh-dose toxicity in both arms suggests off-target effects.[1]

Mechanistic Pathway & Logic

The CLK family phosphorylates the RS domains of SR proteins (e.g., SRSF1, SRSF4, SRSF6).[1] This phosphorylation is required for the recruitment of the spliceosome machinery.[1]

  • Hypothesis: Treatment with T3-CLK will result in a rapid dephosphorylation of SR proteins (band shift or signal loss).[1]

  • Validation: Treatment with T3-CLK-N should show no reduction in phosphorylation, proving that the effect seen with T3-CLK is due to specific kinase inhibition.[1]

Figure 1: Mechanism of Action and Validation Logic

CLK_Pathway CLK CLK Kinase (Active) SRSF_Phos p-SRSF (Phosphorylated) CLK->SRSF_Phos  Phosphorylates ATP ATP ATP->CLK  Binds SRSF_Un SRSF (Unphosphorylated) SRSF_Un->SRSF_Phos Splicing Spliceosome Assembly SRSF_Phos->Splicing  Promotes Probe T3-CLK (Active Probe) Probe->CLK  Inhibits NegControl T3-CLK-N (Negative Control) NegControl->CLK  No Binding

Figure 1: T3-CLK inhibits the kinase activity of CLK, preventing the conversion of SRSF to p-SRSF.[1][3] The negative control T3-CLK-N fails to bind CLK, allowing normal phosphorylation to proceed.[1]

Detailed Experimental Protocol

Reagent Preparation
  • Stock Solutions: Dissolve both T3-CLK and T3-CLK-N in anhydrous DMSO to a concentration of 10 mM . Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

  • Working Solutions: Prepare fresh serial dilutions in culture media immediately before treatment. Ensure the final DMSO concentration is consistent across all samples (typically <0.1%).

Cell Treatment Workflow

Note: SR protein phosphorylation turnover is rapid. A 6-hour treatment is usually sufficient for PD marker validation, whereas splicing changes (mRNA isoforms) may require 12–24 hours.[1]

  • Seed Cells: Plate cells (e.g., HCT116, HeLa, or relevant patient-derived lines) to reach 70-80% confluency on the day of treatment.[1]

  • Design Groups (Triplicates recommended):

    • Group A: Vehicle Control (DMSO 0.1%)[1]

    • Group B: T3-CLK (Active) @ 1 µM

    • Group C: T3-CLK-N (Negative) @ 1 µM[1]

    • (Optional): Dose response for T3-CLK (0.1, 0.5, 1.0, 5.0 µM).

  • Incubation: Incubate at 37°C for 6 hours .

Lysis and Sample Preparation (Critical Step)

SR proteins are nuclear and heavily phosphorylated.[1] Standard cytoplasmic lysis buffers often fail to extract them, and phosphatases will rapidly degrade the signal if not inhibited.[1]

  • Wash: Aspirate media and wash once gently with ice-cold PBS.[1]

  • Lysis Buffer: Use RIPA Buffer or 1% SDS Lysis Buffer (hot SDS is superior for nuclear extraction).[1]

    • Additives (Mandatory): Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (Na3VO4, NaF) .[1]

  • Extraction:

    • Add 200 µL lysis buffer per well (6-well plate).

    • Scrape and collect into chilled microfuge tubes.

    • Sonication: Sonicate samples (3 pulses, 10 sec, 30% amplitude) to shear genomic DNA and solubilize nuclear proteins.[1] This is crucial for SR protein recovery.[1]

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Quantification: Use BCA assay (compatible with SDS/RIPA).

Western Blotting Conditions[1][4][5][6]
ParameterRecommendationRationale
Gel Chemistry 4-12% Bis-Tris or 10% SDS-PAGESR proteins range from 20-130 kDa.[1]
Load Amount 20-30 µg total proteinEnsure detection of lower abundance SR isoforms.
Transfer Nitrocellulose (0.45 µm)Better retention of smaller SR proteins than PVDF.[1]
Blocking 5% BSA in TBSTDo not use milk. Milk contains casein (phosphoprotein) which causes high background with phospho-antibodies.[1][4]
Antibody Strategy

The validation relies on detecting the shift or loss of phosphorylation.

  • Primary Target (The "Readout"): Anti-Phospho-SR (mAb 1H4).[1]

    • Target: This antibody recognizes phosphorylated SR domains.

    • Expected Result:T3-CLK treatment abolishes the signal.[1] T3-CLK-N retains the signal.[1]

  • Total Protein Control: Anti-SRSF1 (SF2/ASF) or Anti-SRSF6.[1]

    • Expected Result: Signal should remain constant across all lanes (unless the compound degrades the protein, which T3-CLK generally does not).[1]

  • Loading Control: GAPDH or Beta-Actin.[1]

Data Interpretation & Troubleshooting

The "Self-Validating" Result

A successful experiment must meet these criteria:

  • DMSO Lane: Strong bands for p-SRSF (multiple bands representing different SR proteins).

  • T3-CLK-N Lane: Band intensity and pattern are identical to the DMSO lane.[1]

  • T3-CLK Lane: Significant reduction or total loss of p-SRSF bands.[1]

Troubleshooting Guide
ObservationDiagnosisSolution
No p-SRSF signal in any lane Phosphatase activity or poor extraction.[1]Add fresh phosphatase inhibitors; switch to hot SDS lysis + sonication.
Signal loss in T3-CLK-N lane Compound contamination or off-target toxicity.[1]Verify compound identity (LC-MS); titrate dose down (e.g., 0.5 µM).[1]
High Background Blocking issue.Switch from Milk to BSA. Increase Tween-20 to 0.1% in wash buffer.[1][4]
T3-CLK shows no effect Poor permeability or degradation.[1]Increase concentration to 5 µM; ensure serum concentration in media is not binding the drug (try 5% FBS).[1]

References

  • Structural Genomics Consortium (SGC). T3-CLK Chemical Probe.[1][3] SGC Probes.[3] Available at: [Link][1][3][5]

  • Funnell, T., et al. (2017). CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor.[1] Nature Communications, 8, 1-13.[1] Available at: [Link]

  • Fedoriw, A., et al. (2019). Anti-SRSF phosphorylation (mAb 1H4) as a biomarker for CLK inhibition.[1] Proceedings of the National Academy of Sciences (PNAS).[1] (Contextual reference for mAb 1H4 utility).

  • Chemical Probes Portal. T3-CLK Probe Characterization. Available at: [Link][1][3][5]

Sources

Application Note: Validating CLK-Dependent Splicing Modulation in Colorectal Cancer using the T3-CLK / T3-CLK-N Probe Pair

Author: BenchChem Technical Support Team. Date: February 2026

Topic: T3-CLK-N as a Control in Colorectal Cancer Cell Lines Content Type: Detailed Application Notes and Protocols

Executive Summary & Rationale

In the study of Colorectal Cancer (CRC), aberrant alternative splicing is increasingly recognized as a driver of tumor survival and therapeutic resistance. CDC-like kinases (CLKs) are central regulators of this machinery.[1] T3-CLK (often abbreviated as "T3") is a potent, cell-permeable chemical probe that inhibits CLK1, CLK2, and CLK3.[2]

However, small molecule inhibitors frequently exhibit off-target toxicity that can mimic therapeutic efficacy. To rigorously validate that a phenotypic observation (e.g., apoptosis in HCT116 cells) is driven specifically by CLK inhibition and not general chemotoxicity, the use of T3-CLK-N is mandatory.

T3-CLK-N is the structurally matched negative control (isostere) for T3-CLK.[3] It possesses a highly similar chemical scaffold but lacks the specific hydrogen-bonding capability required to bind the CLK ATP pocket. This guide details the protocols for using this probe pair to establish a self-validating experimental system in CRC models.

Mechanistic Grounding: The CLK-Splicing Axis

To interpret the control data, one must understand the pathway. CLKs phosphorylate Serine/Arginine-rich (SR) proteins (e.g., SRSF1, SRSF6). Phosphorylated SR proteins bind pre-mRNA to direct spliceosome assembly.[4]

  • T3-CLK (Active Probe): Inhibits CLK1/2/3

    
     Hypophosphorylation of SR proteins 
    
    
    
    Exon skipping / Conjoined gene transcription
    
    
    CRC cell growth arrest.
  • T3-CLK-N (Negative Control): Does not bind CLK

    
     Normal SR phosphorylation 
    
    
    
    Normal splicing
    
    
    Normal cell growth.
Visualization: Mechanism of Action & Control Logic

MOA T3 T3-CLK (Active Probe) CLK CLK Kinase (ATP Pocket) T3->CLK Inhibits T3N T3-CLK-N (Negative Control) T3N->CLK No Binding (Steric/H-bond mismatch) NoEffect No Phenotypic Change T3N->NoEffect Validates On-Target SR SR Proteins (SRSF1/2) CLK->SR Phosphorylates pSR p-SR Proteins (Phosphorylated) SR->pSR Splicing Alternative Splicing (Exon Recognition) pSR->Splicing Regulates Phenotype CRC Apoptosis (HCT116/HT29) Splicing->Phenotype Aberrant Splicing

Figure 1: Mechanism of Action. T3-CLK blocks the CLK-SR axis, leading to splicing defects. T3-CLK-N fails to engage CLK, serving as a baseline for non-specific toxicity.

Experimental Protocols

Protocol A: Establishing the Therapeutic Window (Viability Assay)

Objective: Determine the concentration range where T3-CLK kills CRC cells while T3-CLK-N remains non-toxic. This "window" confirms on-target efficacy.

Materials:

  • Cell Lines: HCT116 (ATCC CCL-247) or HT-29.

  • Compounds: T3-CLK (Active), T3-CLK-N (Control).

  • Assay: CellTiter-Glo® or Resazurin.

Workflow:

  • Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Preparation: Prepare a 10-point dilution series (1:3) for both compounds starting at 10 µM (Final DMSO < 0.1%).

  • Treatment: Treat cells for 72 hours.

  • Readout: Measure luminescence/fluorescence.

  • Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Self-Validating Criteria:

  • Pass: T3-CLK IC50 is < 100 nM (typically ~10-50 nM in HCT116). T3-CLK-N IC50 is > 5 µM.

  • Fail: If T3-CLK-N shows toxicity < 1 µM, observed effects are likely due to general scaffold toxicity, not CLK inhibition.

Protocol B: Target Engagement (Western Blot)

Objective: Confirm T3-CLK inhibits kinase activity inside the cell, while T3-CLK-N does not.

Key Marker: Phosphorylation of SR proteins (mAb104 antibody is the gold standard).

Steps:

  • Treatment: Treat HCT116 cells with 100 nM of T3-CLK or T3-CLK-N for 6 hours. Include a DMSO vehicle control.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: CLK substrates dephosphorylate rapidly).

  • Blotting:

    • Primary Ab: Anti-SR proteins (Clone mAb104) or Anti-pSRSF1.

    • Loading Control: Total SRSF1 or GAPDH.

  • Result Interpretation:

    • T3-CLK Lane: Significant loss of phospho-bands (downward shift in mobility).

    • T3-CLK-N Lane: Band pattern identical to DMSO control.

Protocol C: Functional Readout (Splicing PCR)

Objective: Detect CLK-specific splicing events (e.g., MCL1 exon skipping or Conjoined Genes).

Steps:

  • Extract RNA after 6h treatment (100 nM).

  • Perform RT-PCR for MCL1 (Long vs Short isoform).

  • T3-CLK: Shifts ratio toward MCL1-Short (pro-apoptotic).

  • T3-CLK-N: Maintains MCL1-Long (anti-apoptotic) ratio similar to DMSO.

Data Summary & Reference Values

The following values are based on validated datasets from the Structural Genomics Consortium (SGC) and peer-reviewed literature. Use these as benchmarks for your assay quality control.

MetricT3-CLK (Active)T3-CLK-N (Negative Control)Note
CLK1 IC50 (Biochemical) 0.67 nM> 10,000 nMHigh selectivity ratio (>1000x).
CLK2 IC50 (Biochemical) 15 nM> 10,000 nM
HCT116 Cell Viability (IC50) ~20 - 50 nM> 5,000 nMIf Control IC50 drops, check purity.
Target Engagement (NanoBRET) < 100 nMNo BindingConfirms cellular entry.

Experimental Workflow Diagram

This workflow illustrates the decision-making process when using the T3 probe pair.

Workflow Start Start: HCT116 Culture Treat Parallel Treatment (72h) Start->Treat Branch1 Arm A: T3-CLK (100 nM) Treat->Branch1 Branch2 Arm B: T3-CLK-N (100 nM) Treat->Branch2 Assay Assay Readout (Viability / WB / PCR) Branch1->Assay Branch2->Assay ResultA Result A: Apoptosis + p-SR loss Assay->ResultA Active Arm ResultB Result B: No Effect (Like DMSO) Assay->ResultB Control Arm Validation Compare A vs B ResultA->Validation ResultB->Validation Conclusion Valid CLK-Driven Effect Validation->Conclusion If A != B

Figure 2: Experimental Workflow. Parallel processing of active and negative probes is required to validate data.

Troubleshooting & Causality

  • Issue: T3-CLK-N shows toxicity at high concentrations (>5 µM).

    • Causality: At high micromolar concentrations, the chemical scaffold (benzamide/imidazo-pyridine) may interact with off-targets or cause physicochemical stress (solubility issues).

    • Solution: Do not exceed 1 µM in functional assays. The therapeutic window of T3-CLK is in the nanomolar range (10-100 nM). Testing at 10 µM is physiologically irrelevant for specific kinase inhibition.

  • Issue: No shift in SR phosphorylation despite cell death.

    • Causality: The cell death might be occurring too rapidly or via a non-CLK mechanism, or the lysis buffer lacked sufficient phosphatase inhibitors.

    • Solution: Perform a time-course WB (1h, 3h, 6h). CLK inhibition effects on phosphorylation are rapid (often within 15-30 mins).

References

  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-MRNA Splicing.[5] PLOS ONE.

  • Funnell, T., et al. (2017). CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor.[6] Nature Communications.[6]

  • Structural Genomics Consortium (SGC). T3-CLK Chemical Probe Profile.[2]

  • EUbOPEN. T3-CLK-N (Negative Control) Compound Data. [7]

Sources

Application Notes and Protocols: Investigating the Cellular Impact of CLK Inhibition in HCT116 Cells Using T3-CLK and its Negative Control, T3-CLK-N

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting CDC-Like Kinases in Colorectal Cancer

Colorectal cancer (CRC) remains a significant global health challenge, with ongoing research focused on identifying novel therapeutic targets.[1] One such promising avenue involves the modulation of mRNA splicing, a critical cellular process frequently dysregulated in cancer.[2][3] Central to the regulation of splicing are the CDC-like kinases (CLKs), a family of dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, thereby controlling exon recognition and the assembly of the spliceosome.[3]

T3-CLK (also known as T3 or CLK-IN-T3) has emerged as a potent, selective, and cell-permeable inhibitor of the CLK family (CLK1, CLK2, CLK3).[4][5] In the context of the HCT116 human colorectal carcinoma cell line, inhibition of CLKs by T3-CLK has been demonstrated to induce potent anti-proliferative effects, primarily through G2/M cell cycle arrest.[2][3] Mechanistically, T3-CLK alters the alternative splicing of numerous genes, including those involved in cell survival and apoptosis, such as MCL1 and CFLAR.[2]

These application notes provide a comprehensive guide for researchers utilizing T3-CLK and its negative control, T3-CLK-N, to investigate the consequences of CLK inhibition in HCT116 cells. We present detailed, field-proven protocols for assessing cell viability, cell cycle progression, apoptosis, and the modulation of key signaling pathways.

Compound and Cell Line Specifications

A thorough understanding of the reagents is critical for experimental success. The properties of T3-CLK, its negative control T3-CLK-N, and the HCT116 cell line are summarized below.

Table 1: Compound Properties
PropertyT3-CLK (CLK Inhibitor)T3-CLK-N (Negative Control)
Synonyms T3, CLK-IN-T3T3N
CAS Number 2109805-56-1[4][7]-
Molecular Formula C₂₈H₃₀N₆O₂[4][7]C₃₇H₄₇N₅O₂
Molecular Weight 482.58 g/mol [4][7]593.80 g/mol
Purity ≥98% (HPLC)[4][7]≥98% (HPLC)
Appearance White to beige powder[7]White to beige powder
Solubility Soluble in DMSO (e.g., up to 50 mM with warming)[4]Soluble in DMSO (e.g., 2 mg/mL)
Storage Store at -20°C[4]Store at room temperature or -20°C[6]
Table 2: HCT116 Cell Line Characteristics
CharacteristicDescription
Origin Human Colorectal Carcinoma[8]
Morphology Adherent, Epithelial-like[9]
Key Genetic Feature Mutation in codon 13 of the KRAS proto-oncogene[8]
Growth Medium McCoy's 5A Medium + 10% FBS + 1% Penicillin/Streptomycin[10][11]
Culture Conditions 37°C, 5% CO₂ in a humidified incubator[9][10]
Subculture Ratio 1:2 to 1:5 when cells reach 70-90% confluency[10][11]

Experimental Workflows and Protocols

The following section details the step-by-step protocols required to characterize the effects of T3-CLK in HCT116 cells, with the indispensable inclusion of T3-CLK-N as a negative control.

Workflow Overview

The general experimental pipeline involves culturing HCT116 cells, treating them with a dose-range of T3-CLK and T3-CLK-N, and subsequently performing a battery of assays to assess the biological outcome.

G cluster_prep Preparation cluster_treat Treatment cluster_assays Biological Assays HCT116 1. HCT116 Cell Culture & Maintenance StockSol 2. Prepare T3-CLK & T3-CLK-N Stocks Treat 3. Seed & Treat Cells (Dose-Response & Time-Course) StockSol->Treat MTT 4a. Cell Viability (MTT Assay) Treat->MTT Incubate FACS_CC 4b. Cell Cycle Analysis (PI Staining) Treat->FACS_CC Incubate FACS_Apop 4c. Apoptosis Assay (Annexin V/PI) Treat->FACS_Apop Incubate WB 4d. Protein Analysis (Western Blot) Treat->WB Incubate Data 5. Data Analysis & Interpretation MTT->Data FACS_CC->Data FACS_Apop->Data WB->Data G cluster_outcomes Cellular Outcomes T3_CLK T3-CLK CLKs CLK1/2/3 T3_CLK->CLKs Inhibits SR_P SR Proteins (Phosphorylated) CLKs->SR_P Phosphorylates SR SR Proteins (Hypo-phosphorylated) SR_P->SR Dephosphorylation (Inhibited by T3-CLK) Splicing Altered pre-mRNA Splicing SR->Splicing Leads to Arrest G2/M Cell Cycle Arrest Splicing->Arrest Alters Cyclin B1, etc. Apoptosis Modulation of Apoptosis Splicing->Apoptosis Alters Mcl-1, cFLIP, etc. T3_CLK_N T3-CLK-N (Negative Control) T3_CLK_N->CLKs No Effect

Caption: Proposed signaling pathway of T3-CLK in HCT116 cells.

References

  • Kim, J., et al. (2020). Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors. British Journal of Cancer, 123, 1246–1258. Available from: [Link]

  • Chen, M., et al. (2020). Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo. Molecules, 25(15), 3539. Available from: [Link]

  • Araki, S., et al. (2018). Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. EMBO Molecular Medicine, 10(7), e8693. Available from: [Link]

  • Iwai, K., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS ONE, 10(5), e0126908. Available from: [Link]

  • Yeung, T. M., et al. (2011). Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. PLOS ONE, 6(1), e16593. Available from: [Link]

  • Kim, J., et al. (2020). Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors. PubMed Central. Available from: [Link]

  • Zhang, Y., et al. (2024). CLK3 promotes tumor proliferation by activating MYC signaling. Cell Death Discovery, 10, 24. Available from: [Link]

  • Cell Culture Protocol for HCT 116 cells. (n.d.). ENCODE Project. Retrieved February 2, 2026, from [Link]

  • Ladin, D. A., et al. (2023). Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling. Frontiers in Oncology, 13, 1269123. Available from: [Link]

  • Western blot analysis of changes in protein levels in HCT-116 cells... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cell viability of HT29 and HCT116 cells using the mTT assay. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Western blotting analysis of protein expressions. HCT 116 cells were... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Compound K (CK) induces G1 cell cycle arrest in HCT-116 cells. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Wang, N., et al. (2018). Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway. Oncology Letters, 15(4), 4831–4836. Available from: [Link]

  • Kim, J. K., et al. (2015). Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 16(12), 29964–29973. Available from: [Link]

  • HCT 116 Cell Line. (n.d.). Elabscience. Retrieved February 2, 2026, from [Link]

  • CLK2 inhibitor CLK‐IN‐T3 shows antitumor effects on multiple myeloma... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Gendron, D., et al. (2024). The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. Oncotarget, 15, 1-19. Available from: [Link]

  • Tintelnot, J., et al. (2020). Core-Clock Genes Regulate Proliferation and Invasion via a Reciprocal Interplay with MACC1 in Colorectal Cancer Cells. Cancers, 12(10), 2895. Available from: [Link]

  • Induction of apoptosis by HRT in HCT116 cells. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Gendron, D., et al. (2024). The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. PubMed Central. Available from: [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion. Retrieved February 2, 2026, from [Link]

  • Cell cycle regulation CDKI & cell cycle arrest. (2018, April 7). YouTube. Retrieved February 2, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(19), e3379. Available from: [Link]

  • Dou, M., et al. (2016). Bottom-up proteomic analysis of single HCT 116 colon carcinoma multicellular spheroids. Journal of the American Society for Mass Spectrometry, 27(8), 1398–1406. Available from: [Link]

Sources

Application Note: Utilizing T3-CLK-N as a Negative Control for Determining Optimal Treatment Duration of the CLK Inhibitor, T3-CLK

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: T3-CLK-N Treatment Duration for Optimal Results

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the proper use of T3-CLK-N in experiments designed to determine the optimal treatment duration of its active counterpart, T3-CLK, a potent pan-inhibitor of CDC-like kinases (CLKs). As the negative control, the experimental parameters for T3-CLK-N, including treatment duration, are intrinsically linked to those of the active inhibitor. This note elucidates the scientific rationale for employing a negative control, provides detailed protocols for in vitro and in vivo experimental design, and offers guidance on data interpretation to ensure the generation of robust and reliable results.

Introduction: The Critical Role of CDC-like Kinases and the Necessity of a Negative Control

The CDC-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] This phosphorylation is crucial for the assembly of the spliceosome and the subsequent recognition of exons.[1] Dysregulation of CLK activity and alternative splicing is implicated in numerous diseases, most notably cancer, making CLKs attractive targets for therapeutic intervention.[3][4][5]

T3-CLK (also known as CLK-IN-T3) has emerged as a potent, cell-permeable, and selective pan-inhibitor of CLKs, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively.[6][7] It also exhibits inhibitory activity against DYRK1A and DYRK1B at higher concentrations.[6] T3-CLK has been shown to modulate alternative splicing events and induce anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1]

To rigorously validate that the observed biological effects of T3-CLK are a direct consequence of CLK inhibition, it is imperative to use a structurally similar but biologically inactive molecule as a negative control. T3-CLK-N is designed for this purpose.[8] The "optimal treatment duration" for T3-CLK-N is, therefore, not an independent variable but is defined by the duration required to observe the desired effects of the active compound, T3-CLK. This application note will guide you through the principles and protocols for using T3-CLK-N to establish a reliable baseline and ensure the specificity of your findings.

The "Why": Rationale for Time-Course Experiments with a Negative Control

The cellular response to a kinase inhibitor is a dynamic process. The optimal treatment duration for T3-CLK depends on the biological question being addressed. Some effects are immediate, while others require longer exposure.

  • Early Events (Minutes to Hours): Inhibition of kinase activity and phosphorylation of direct substrates (e.g., SR proteins) are typically rapid events.

  • Intermediate Events (Hours to 24 hours): Changes in alternative splicing patterns, leading to altered mRNA transcripts, occur as a downstream consequence of inhibiting SR protein phosphorylation.[6]

  • Late Events (24 to 72+ hours): Phenotypic changes such as cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation or migration are the cumulative result of altered protein function and cellular reprogramming.[4][6]

Therefore, a time-course experiment is fundamental. T3-CLK-N is administered in parallel to the active compound across all time points to account for any time-dependent, non-specific effects of the compound scaffold or vehicle (e.g., DMSO), thereby isolating the effects attributable to CLK inhibition.

Core Experimental Workflow

The determination of optimal treatment duration should be approached systematically. A time-course experiment should precede a dose-response experiment to identify a relevant time window for observing the phenotype of interest.

G cluster_0 Phase 1: Time-Course Analysis cluster_1 Phase 2: Dose-Response Analysis A Select Cell Line & Phenotypic Endpoint (e.g., Apoptosis in HCT116) B Treat cells with fixed concentration of: - Vehicle (DMSO) - T3-CLK-N (e.g., 1 µM) - T3-CLK (e.g., 1 µM) A->B C Harvest cells at multiple time points (e.g., 6, 12, 24, 48, 72h) B->C D Analyze Endpoint C->D E Identify optimal time window (Significant T3-CLK effect vs. controls) D->E F Select optimal time point from Phase 1 E->F Inform subsequent experiments G Treat cells with serial dilutions of: - T3-CLK-N - T3-CLK F->G H Analyze Endpoint G->H I Determine EC50/IC50 for T3-CLK H->I

Caption: Workflow for determining optimal treatment duration and potency.

Detailed Protocols

Protocol 1: In Vitro Time-Course and Dose-Response Analysis of T3-CLK with T3-CLK-N Control

This protocol provides a framework for assessing the time- and concentration-dependent effects of T3-CLK on cell viability.

A. Materials

  • T3-CLK (e.g., from R&D Systems or MedChemExpress)[6]

  • T3-CLK-N (e.g., from Sigma-Aldrich)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT116)

  • 96-well clear, flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (Luminometer)

B. Stock Solution Preparation

  • Prepare 10 mM stock solutions of both T3-CLK and T3-CLK-N in DMSO.

  • Aliquot and store at -20°C or -80°C as per manufacturer's instructions. Avoid repeated freeze-thaw cycles.

C. Step-by-Step Procedure: Time-Course Experiment

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare working solutions of T3-CLK and T3-CLK-N at 2X the final desired concentration (e.g., 2 µM for a 1 µM final concentration) in complete medium. Prepare a 2X vehicle control with the same percentage of DMSO.

  • Treatment: Add 100 µL of the 2X working solutions to the respective wells to achieve a 1X final concentration. Treat cells for a range of durations (e.g., 24, 48, and 72 hours).

  • Endpoint Analysis: At each time point, remove the plate from the incubator, allow it to equilibrate to room temperature, and measure cell viability according to the CellTiter-Glo® manufacturer's protocol.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control at each time point. Plot cell viability (%) versus time for T3-CLK and T3-CLK-N.

D. Step-by-Step Procedure: Dose-Response Experiment

  • Cell Seeding: As described in C.1.

  • Compound Dilution: Based on the time-course experiment, select the optimal time point (e.g., 72 hours). Prepare serial dilutions of T3-CLK and T3-CLK-N in complete medium. A typical concentration range would be 10 µM to 1 nM.

  • Treatment: Add the diluted compounds to the cells and incubate for the predetermined duration.

  • Endpoint Analysis: Measure cell viability as described in C.4.

  • Data Analysis: Plot cell viability (%) versus log[concentration] and fit a four-parameter logistic curve to determine the IC50 for T3-CLK. T3-CLK-N should not exhibit a significant dose-dependent effect on viability.

Scientist's Note (Trustworthiness): It is crucial that the final concentration of DMSO is consistent across all wells and is typically kept below 0.5% to avoid solvent-induced toxicity. Always include a "no-cell" background control for the viability assay.

Protocol 2: Analysis of Target Engagement and Downstream Splicing Events

This protocol verifies that T3-CLK is engaging its target (CLKs) and modulating alternative splicing, while T3-CLK-N is not.

A. Materials

  • T3-CLK, T3-CLK-N, DMSO

  • 6-well cell culture plates

  • Cell line of interest

  • Reagents for Western Blotting (lysis buffer, antibodies against p-SR proteins, total SR proteins, and a loading control like GAPDH or β-actin)

  • Reagents for RNA extraction and RT-qPCR (e.g., TRIzol, cDNA synthesis kit, primers for a known CLK-responsive alternative splicing event)

B. Step-by-Step Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Vehicle, a fixed concentration of T3-CLK-N, and a fixed concentration of T3-CLK for a shorter duration suitable for observing signaling changes (e.g., 6 hours).[6]

  • Protein Extraction and Western Blotting:

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated SR proteins to assess CLK activity inhibition.

    • Probe for total SR proteins and a loading control for normalization.

  • RNA Extraction and RT-qPCR:

    • Extract total RNA from a parallel set of treated cells.

    • Synthesize cDNA.

    • Perform qPCR using primers that flank a known alternatively spliced exon regulated by CLKs. Analyze the ratio of exon inclusion to exclusion.

  • Data Analysis: For Western blotting, quantify band intensities and normalize p-SR protein levels to total SR protein and the loading control. For RT-qPCR, calculate the change in the splicing ratio in T3-CLK treated cells compared to vehicle and T3-CLK-N treated cells.

Rationale (Expertise): Analyzing early molecular events like SR protein dephosphorylation and changes in splicing provides direct evidence of on-target activity. A 6-hour treatment is often sufficient to observe these changes without the confounding effects of widespread apoptosis.[6] T3-CLK-N should show no significant effect on these parameters compared to the vehicle control.

G cluster_0 CLK Signaling Pathway CLK CLK1/2/3 SR_Proteins SR Proteins (Inactive) CLK->SR_Proteins Phosphorylates T3_CLK T3-CLK T3_CLK->CLK Inhibits p_SR_Proteins p-SR Proteins (Active) Spliceosome Spliceosome Assembly p_SR_Proteins->Spliceosome Promotes Splicing Alternative Splicing Regulation Spliceosome->Splicing Phenotype Cellular Phenotype (Proliferation, Survival) Splicing->Phenotype

Caption: T3-CLK inhibits CLK-mediated phosphorylation of SR proteins.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity.

Table 1: Hypothetical Time-Course Viability Data for HCT116 Cells

Treatment (1 µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle (0.1% DMSO)100 ± 5100 ± 6100 ± 4
T3-CLK-N98 ± 495 ± 597 ± 6
T3-CLK85 ± 662 ± 745 ± 5

Table 2: Hypothetical Dose-Response Data at 72 hours

CompoundIC50 (nM)
T3-CLK-N> 10,000
T3-CLK850

Interpretation: The data above would suggest that T3-CLK exhibits a time- and dose-dependent inhibition of cell viability. The lack of activity from T3-CLK-N confirms that the observed cytotoxicity is not a result of the compound scaffold or off-target effects unrelated to CLK inhibition. A 72-hour treatment duration would be appropriate for subsequent mechanistic studies aimed at understanding the anti-proliferative phenotype.

In Vivo Considerations

When translating these studies to in vivo models, the same principles apply. An animal cohort treated with T3-CLK-N on the same dosing schedule as the T3-CLK group is essential to control for any effects of the vehicle and the compound backbone on the animal's physiology and tumor growth. The treatment duration in vivo will be determined by efficacy (e.g., tumor growth inhibition) and tolerability (e.g., body weight, clinical signs of toxicity).

Conclusion

Determining the optimal treatment duration for T3-CLK is a multi-step process that relies on careful experimental design and the indispensable use of its negative control, T3-CLK-N. By systematically evaluating early molecular readouts and later phenotypic endpoints across a range of time points and concentrations, researchers can confidently establish the specific, on-target effects of CLK inhibition. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby advancing our understanding of CLK biology and the therapeutic potential of its inhibitors.

References

  • Funnell, T., Tasaki, S., Oloumi, A., et al. CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor. Nat. Commun. 8(1), 7 (2017). [Link]

  • Iounnin, P., et al. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Pharmaceuticals (Basel). 13(11):357 (2020). [Link]

  • Nomura, T., et al. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. EMBO Mol Med. 10(6):e8289 (2018). [Link]

  • PubMed. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. [Link]

  • Chabot, B., et al. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. Oncogene. (2024). [Link]

  • Bibian, M., et al. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. (2010). [Link]

  • Singh, V. K., et al. Research towards selective inhibition of the CLK3 kinase. RSC Med Chem. 13(1):94-100 (2022). [Link]

  • ResearchGate. Research towards selective inhibition of the CLK3 kinase. [Link]

  • Lo, Y-H., et al. Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure-Based Virtual Screening. Int J Mol Sci. 25(7):3695 (2024). [Link]

  • ResearchGate. CLK2 inhibitor CLK‐IN‐T3 shows antitumor effects on multiple myeloma... [Link]

  • Phillips, P. P. J., et al. Comparison of methods for identifying the optimal treatment duration in randomized trials for antibiotics. BMC Med Res Methodol. 21(1):198 (2021). [Link]

  • Chen, Y-C., et al. In silico identification of a novel Cdc2-like kinase 2 (CLK2) inhibitor in triple negative breast cancer. J Transl Med. 22(1):424 (2024). [Link]

  • Fresco, R., et al. Improving the Dosing Schedules of Targeted Anticancer Agents. Pharmaceuticals (Basel). 16(11):1598 (2023). [Link]

  • Bull, C., et al. Hypoxia Leads to Significant Changes in Alternative Splicing and Elevated Expression of CLK Splice Factor Kinases in PC3 Prostate Cancer Cells. BMC Cancer. 18(1):354 (2018). [Link]

  • BPS Bioscience. Chemi-Verse™ CLK2 Kinase Assay Kit. [Link]

  • Paz, K. G., et al. Totality of the Evidence: Optimizing Dosage Selection Strategies in Oncology. J Clin Oncol. 42(21):2502-2511 (2024). [Link]

Sources

Solubilizing T3-CLK-N in DMSO for stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization and Handling of T3-CLK-N

Executive Summary & Compound Profile

T3-CLK-N is a specialized chemical probe designed as the negative control for the potent CDC-like kinase (CLK) inhibitor, T3-CLK (also known as CLK-IN-T3). While T3-CLK actively inhibits CLK1, CLK2, and CLK3 to modulate alternative splicing, T3-CLK-N is structurally analogous but biochemically inactive against these targets.

Critical Distinction: Despite the "T3" nomenclature, this compound is unrelated to the thyroid hormone Triiodothyronine (T3) . It is a synthetic small molecule based on a benzamide-imidazo[1,2-a]pyridine scaffold.[1]

Correct handling of T3-CLK-N is essential for generating valid baseline data in kinase assays. Its high lipophilicity requires specific organic solvent protocols to avoid "crashing out" (precipitation) in aqueous media, which causes false negatives in biological assays.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
Compound Name T3-CLK-N (Negative Control)
Molecular Weight ~593.80 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Solubility (DMSO) ~20 mg/mL (33 mM) with gentle warming; 2 mg/mL at RT
Solubility (Water) Insoluble (Hydrophobic)
Appearance White to beige powder
Storage (Solid) -20°C (3 years)
Storage (DMSO Stock) -80°C (6 months), avoid freeze-thaw

Solubilization Physics: The "Why" Behind the Protocol

T3-CLK-N is a lipophilic molecule with a rigid aromatic scaffold. In solid form, the crystal lattice energy is high, requiring a polar aprotic solvent like DMSO to disrupt intermolecular forces.

  • The Challenge: When a DMSO stock of T3-CLK-N is introduced to an aqueous buffer (like PBS or cell media), the solvent environment changes instantly from lipophilic to hydrophilic. This creates a thermodynamic drive for the hydrophobic T3-CLK-N molecules to aggregate and precipitate.

  • The Solution: We utilize a "Step-Down" Dilution Strategy . By keeping the DMSO concentration high initially or using intermediate carriers (like PEG300), we prevent the formation of nucleation sites that lead to precipitation.

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • T3-CLK-N Powder (e.g., 5 mg vial).

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade, ≥99.9%).

  • Vortex mixer.

  • Desiccator.

Step-by-Step Procedure:

  • Equilibration: Remove the T3-CLK-N vial from -20°C storage. Do not open yet. Place it in a desiccator and allow it to warm to room temperature (approx. 30 mins).

    • Reasoning: Opening a cold vial introduces condensation (water) from the air. Water in DMSO stocks promotes hydrolytic degradation and decreases solubility.

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock.

    • Formula:

      
      
      
    • Example: For 5 mg (5000 µg) of T3-CLK-N (MW 593.8):

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, warm the vial to 37°C in a water bath for 2-3 minutes and vortex again. Sonicate only if absolutely necessary (max 5 mins) to avoid heat degradation.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 20-50 µL) in amber tubes to protect from light. Store at -80°C.

Protocol B: Working Solution for Cell Assays (Aqueous Dilution)

Objective: Dilute the 10 mM stock into cell culture media without precipitation.

Constraint: Final DMSO concentration on cells should generally be <0.5% (v/v) to avoid solvent toxicity.[2]

Workflow:

  • Intermediate Dilution (100x):

    • Prepare a 100 µM intermediate solution by diluting 10 µL of 10 mM Stock into 990 µL of cell culture media (pre-warmed) .

    • Critical Step: Add the DMSO stock dropwise into the media while vortexing the media. Do not add media to the DMSO.

  • Final Application (1x):

    • Add the necessary volume of the 100 µM intermediate to your cell wells to achieve the desired final concentration (e.g., 1 µM).

    • Validation: Inspect the intermediate solution under a microscope. If "oily" droplets or crystals are visible, the compound has crashed. Switch to the Co-Solvent Protocol below.

Protocol C: In Vivo / High-Concentration Formulation (Co-Solvent System)

Objective: Prepare a high-concentration solution (e.g., 2 mg/mL) for animal injection or difficult cell assays where simple DMSO dilution fails.

The "SGC Standard" Formulation: This method uses PEG300 and Tween-80 to encapsulate the hydrophobic compound in micelles/solvated cages.

Reagents:

  • 10% DMSO (containing T3-CLK-N)[3]

  • 40% PEG300[3]

  • 5% Tween-80[3][4]

  • 45% Saline (0.9% NaCl)

Procedure:

  • Dissolve: Dissolve T3-CLK-N in 100% DMSO to a concentration 10x higher than the final target (e.g., 20 mg/mL).

  • Add PEG300: Add the PEG300 volume to the DMSO stock. Vortex. The solution should remain clear.

  • Add Tween-80: Add Tween-80. Vortex gently.

  • Add Saline: Add saline slowly (dropwise) while vortexing.

    • Why this order? Adding saline directly to DMSO often causes immediate precipitation. PEG and Tween act as buffers against the polarity shift.

Visualizing the Workflow & Mechanism

Figure 1: Solubilization Decision Tree

G Start Start: Solid T3-CLK-N Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate AddDMSO Add Anhydrous DMSO (Target 10 mM) Equilibrate->AddDMSO Check Visual Inspection: Clear Solution? AddDMSO->Check Warm Warm to 37°C (Max 5 mins) Check->Warm No (Precipitate) Sonicate Mild Sonication Check->Sonicate Still Cloudy Aliquot Aliquot & Store -80°C Check->Aliquot Yes Warm->Check Sonicate->Check

Caption: Step-by-step decision tree for preparing a stable master stock of T3-CLK-N, ensuring complete dissolution.

Figure 2: Biological Mechanism (Active vs. Negative Control)

Pathway CLK CLK Kinases (CLK1/2/3) SR SR Proteins (Splicing Factors) CLK->SR Phosphorylation T3CLK T3-CLK (Active Probe) T3CLK->CLK INHIBITS T3CLKN T3-CLK-N (Negative Control) T3CLKN->CLK NO EFFECT P_SR Phosphorylated SR Proteins SR->P_SR Splicing Alternative Splicing Modulation P_SR->Splicing Regulates

Caption: T3-CLK inhibits CLK kinases, preventing SR protein phosphorylation.[3] T3-CLK-N is structurally similar but inactive.

References

  • Funnell, T., et al. (2017). "CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor."[5] Nature Communications, 8, 7. [Link]

  • Structural Genomics Consortium (SGC). "T3-CLK Chemical Probe." SGC Probes. [Link]

Sources

Experimental design with T3-CLK and T3-CLK-N

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Interrogation of CDC-like Kinase (CLK) Signaling

Executive Summary

This Application Note details the rigorous experimental application of T3-CLK , a potent and selective chemical probe for CDC-like kinases (CLK1, CLK2, and CLK3), and its matched negative control, T3-CLK-N .

Critical Nomenclature Note: Despite the prefix "T3," this probe is unrelated to Triiodothyronine (Thyroid Hormone) . T3-CLK is a specific small-molecule kinase inhibitor developed by the Structural Genomics Consortium (SGC). Researchers investigating thyroid hormone signaling should not use this probe for that purpose.

The CLK family regulates alternative splicing by phosphorylating Serine/Arginine-rich (SR) proteins.[1][2] Inhibition of CLKs by T3-CLK leads to massive splicing alterations, including exon skipping and the formation of conjoined gene transcripts.[3] This guide provides a self-validating workflow to distinguish bona fide CLK-dependent phenotypes from off-target effects using the "Matched Pair" strategy.

Mechanistic Background & Probe Characteristics

The CLK-Splicing Axis

CLKs (Cdc2-like kinases) are dual-specificity kinases that phosphorylate SR proteins (e.g., SRSF1, SRSF4, SRSF6) in the nucleus. Phosphorylation regulates the localization and binding affinity of SR proteins to pre-mRNA, thereby dictating exon inclusion or skipping.[3]

  • T3-CLK (Active Probe): Binds the ATP-binding pocket of CLK1/2/3 (IC

    
     CLK1 = 0.67 nM). It prevents SR protein phosphorylation, causing splicing defects (e.g., MCL1 exon skipping) and G2/M cell cycle arrest.
    
  • T3-CLK-N (Negative Control): A structural analogue of T3-CLK with a minor modification (typically N-methylation or steric bulk at the hinge-binding motif) that abrogates kinase binding while maintaining physicochemical properties. It serves as the critical reference point for off-target toxicity.

Pathway Visualization

CLK_Signaling cluster_nucleus Nucleus CLK CLK1/2/3 (Kinase) SR_Unphos SR Proteins (Unphosphorylated) CLK->SR_Unphos Phosphorylates T3CLK T3-CLK (Inhibitor) T3CLK->CLK Blocks ATP Binding ATP ATP ATP->CLK Activates SR_Phos SR Proteins (Phosphorylated) SR_Unphos->SR_Phos Skipping Exon Skipping (e.g. MCL1-S) SR_Unphos->Skipping Default State (If CLK Inhibited) Splicing Alternative Splicing (Exon Inclusion) SR_Phos->Splicing Promotes

Figure 1: Mechanism of Action. T3-CLK competes with ATP, preventing SR protein phosphorylation and altering splicing outcomes.

Experimental Design: The "Matched Pair" Strategy

To ensure data integrity (E-E-A-T), every experiment must include three arms. Causality is established only when the phenotype is observed in the T3-CLK arm but absent in the T3-CLK-N arm.

Experimental ArmCompoundConcentrationPurpose
1. Vehicle DMSO0.1% (v/v)Baseline cellular splicing profile.
2. Active Probe T3-CLK 100 nM – 1 µMInduce CLK inhibition and splicing shifts.
3. Negative Control T3-CLK-N 100 nM – 1 µMRule out off-target toxicity.

Note on Concentration: While the biochemical IC


 is <1 nM, cellular potency is often lower due to ATP competition. A dose-response (0.1, 0.3, 1.0 µM) is recommended for initial validation in your specific cell line (e.g., HCT116).

Protocol 1: Validation of Target Engagement (Phospho-SR Western)

Objective: Confirm T3-CLK has entered the cell and inhibited CLK activity by measuring the phosphorylation status of SR proteins (SRSFs).

Materials:

  • Cell Line: HCT116 (or relevant model).[4][5][6][7]

  • Antibody: mAb104 (ATCC) or anti-phospho-SR antibodies (pan-SR).

  • Lysis Buffer: RIPA supplemented with Phosphatase Inhibitors (Critical).

Step-by-Step Workflow:

  • Seeding: Plate cells at 70% confluency in 6-well plates.

  • Treatment:

    • Treat with T3-CLK (1 µM) and T3-CLK-N (1 µM) for 6 hours .

    • Rationale: Splicing factor phosphorylation turnover is rapid; 6 hours is sufficient to see dephosphorylation without inducing massive apoptosis.

  • Lysis: Wash with ice-cold PBS. Lyse directly in buffer containing Phosphatase Inhibitor Cocktail (Roche PhosSTOP).

  • Western Blot:

    • Run SDS-PAGE.

    • Probe with mAb104 (recognizes phospho-epitopes on SR proteins).

  • Expected Result:

    • DMSO: Strong bands for p-SRSF1/2/4/6.

    • T3-CLK: Significant loss of band intensity (downward shift in mobility may occur).

    • T3-CLK-N: Band intensity identical to DMSO.

Protocol 2: Functional Readout (Alternative Splicing PCR)

Objective: Quantify the functional consequence of CLK inhibition by monitoring the splicing shift of MCL1 (Myeloid Cell Leukemia 1), a canonical CLK target.

Target Mechanism: CLK inhibition promotes skipping of MCL1 Exon 2, shifting the transcript from the anti-apoptotic MCL1-L (Long) to the pro-apoptotic MCL1-S (Short).

Materials:

  • RNA Extraction Kit (e.g., RNeasy).

  • cDNA Synthesis Kit.

  • Primers for MCL1 flanking Exon 2.

Step-by-Step Workflow:

  • Treatment: Treat cells with T3-CLK and T3-CLK-N (1 µM) for 12–24 hours .

  • RNA Isolation: Extract total RNA and measure quality (A260/280 > 2.0).

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA.

  • PCR Amplification:

    • Use primers flanking the alternatively spliced exon.

    • MCL1 Primers (Example):

      • Fwd: 5'-GAGGAGGAGGAGGACGAGTT-3'

      • Rev: 5'-ACCAGCTCCTACTCCAGCAA-3'

  • Analysis:

    • Run products on a 2% Agarose gel or use Capillary Electrophoresis.

    • DMSO/T3-CLK-N: Dominant upper band (MCL1-L, Exon 2 included).

    • T3-CLK: Appearance/Dominance of lower band (MCL1-S, Exon 2 skipped).

Experimental Workflow Diagram

Workflow Start Cell Seeding (HCT116) Treat Treatment (1 µM, 12h) 1. DMSO 2. T3-CLK 3. T3-CLK-N Start->Treat Extract RNA Extraction & cDNA Synthesis Treat->Extract PCR End-Point PCR (Target: MCL1 Exon 2) Extract->PCR Gel Agarose Gel Analysis PCR->Gel Decision Validation Check: Is T3-CLK-N = DMSO? Gel->Decision

Figure 2: Standardized workflow for validating CLK-dependent splicing events.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
Splicing shift in T3-CLK only Valid Result. The effect is CLK-mediated.Proceed with downstream phenotypic assays.
Splicing shift in T3-CLK AND T3-CLK-N Off-Target Effect. The probe concentration is likely too high, causing non-specific kinase inhibition.Titrate down. Test 100 nM or 300 nM.
No shift in T3-CLK Lack of Potency. Compound degradation or high intracellular ATP competition.Verify compound storage (-20°C). Increase conc. to 3 µM (monitor toxicity).
Cell Death in T3-CLK-N Cytotoxicity. The scaffold itself is toxic unrelated to CLK inhibition.The experiment is invalid at this concentration.

References

  • Funnell, T., et al. (2017). "CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor."[8][9][10] Nature Communications, 8,[6][8][9] 7. [Link]

    • Key Reference: Describes the synthesis, characteriz
  • Structural Genomics Consortium (SGC). "Chemical Probe: T3-CLK."[4][11] SGC Chemical Probes. [Link][11]

    • Source: Official data regarding IC50 values, selectivity profiles, and neg
  • Araki, S., et al. (2015). "Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing." PLoS ONE, 10(1), e0116929. [Link]

    • Context: Establishes the link between CLK inhibition and MCL1 splicing shifts.

Sources

Troubleshooting & Optimization

Technical Support Center: T3-CLK-N Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: T3-CLK-N (Negative Control for T3-CLK) Category: Chemical Probes / Kinase Inhibitors Primary Application: Negative control for validating CLK-dependent splicing modulation.[1][2]

Executive Summary

Welcome to the Technical Support Center. This guide addresses unexpected cellular phenotypes observed when using T3-CLK-N , the designated negative control for the pan-CLK inhibitor T3-CLK .

While T3-CLK-N is engineered to be inactive against CDC-like kinases (CLK1, CLK2, CLK3, CLK4), researchers occasionally report "unexpected effects" such as cytotoxicity, non-splicing related signaling changes, or alterations in membrane physiology.[1] These are often attributable to scaffold-driven off-target interactions (specifically GPCRs and Sigma receptors) or physicochemical artifacts at high concentrations.[1]

Part 1: Troubleshooting Guides (Q&A)
Issue 1: Cytotoxicity or Antiproliferative Effects in Negative Control

User Question: "I treated HCT116 cells with 10 µM T3-CLK-N expecting no effect, but I see a 20-30% reduction in cell viability. Is my batch contaminated with the active T3-CLK?"

Technical Diagnosis: It is unlikely to be contamination, but rather concentration-dependent off-target toxicity .[1]

  • The Window of Selectivity: T3-CLK (active) has a cellular IC50 for CLK inhibition around 100–500 nM .[1] T3-CLK-N is generally inert against CLKs at these concentrations.[1]

  • The Threshold: At concentrations >1–5 µM , the chemical scaffold shared by both the active and inactive compounds can interact with secondary targets, particularly Sigma Receptors (SIGMAR1) and TMEM97 .[1]

  • Mechanism: High-dose exposure can induce cellular stress unrelated to CLK inhibition, leading to non-specific antiproliferative effects.[1]

Actionable Solution:

  • Titrate Down: Repeat the experiment at 0.5 µM and 1.0 µM . The phenotype should disappear for T3-CLK-N but persist for T3-CLK (if the effect is CLK-mediated).[1]

  • Validate Target Engagement: Perform a NanoBRET™ assay or Western blot for phospho-SRSF (serine/arginine-rich splicing factor).[1] T3-CLK should abolish phosphorylation; T3-CLK-N should not.[1]

Issue 2: Unexpected Signaling (Calcium Flux or GPCR modulation)

User Question: "My calcium flux assay shows a spike when using T3-CLK-N. Does this compound affect membrane receptors?"

Technical Diagnosis: Yes. While T3-CLK-N lacks the nitrogen-based hinge binder required for CLK kinase inhibition, it retains the lipophilic tail and core scaffold.[1]

  • Known Off-Targets: Profiling (e.g., by the SGC and Eurofins) has identified binding affinities for TMEM97 , SIGMAR1 , OPRK1 (Opioid Receptor Kappa 1), and HTR2C (5-Hydroxytryptamine Receptor 2C) in the micromolar range.[1]

  • Consequence: In sensitive cell lines (e.g., neuronal or specific cancer lines expressing high levels of these receptors), T3-CLK-N can act as a ligand, triggering GPCR-mediated calcium release or downstream signaling cascades (MAPK/ERK) independent of splicing.[1]

Actionable Solution:

  • Blockade Control: Pre-treat cells with specific antagonists for the suspected off-target (e.g., a Sigma-1 receptor antagonist) to see if the T3-CLK-N effect is ablated.[1]

  • Use Paired Controls: Always normalize data against a DMSO vehicle control and the T3-CLK-N to subtract these scaffold-dependent background effects.

Issue 3: Precipitation in Cell Culture Media

User Question: "I see fine crystals in my media after adding T3-CLK-N. Could this be causing the cell death?"

Technical Diagnosis: Precipitation-induced physical stress. [1][3]

  • Solubility Limit: T3-CLK-N is hydrophobic.[1] While soluble in DMSO, rapid dilution into aqueous media (especially serum-free) at high concentrations (>10 µM) can cause "crashing out."[1]

  • Cellular Effect: Micro-crystals can cause mechanical damage to cell membranes or trigger phagocytic stress responses, mimicking toxicity.[1]

Actionable Solution:

  • Warm the Media: Ensure media is at 37°C before adding the compound.

  • Step-wise Dilution: Dilute the DMSO stock into an intermediate buffer (e.g., PBS with 1% BSA) before adding to the final culture media to stabilize the dispersion.[1]

Part 2: Mechanistic Visualization

The following diagrams illustrate the divergence in pathways between the Active Probe (T3-CLK) and the Negative Control (T3-CLK-N), highlighting where "unexpected" effects originate.

Diagram 1: Mechanism of Action vs. Off-Target Pathways

T3_Mechanism Compound_Active T3-CLK (Active Probe) Target_CLK CLK1/2/3/4 Kinases (Nucleus) Compound_Active->Target_CLK Potent Inhibition (IC50 < 100nM) Target_GPCR Off-Targets (TMEM97, SIGMAR1, HTR2C) Compound_Active->Target_GPCR Low Affinity (> 1µM) Compound_Inactive T3-CLK-N (Negative Control) Compound_Inactive->Target_CLK No Binding (Steric Hindrance) Compound_Inactive->Target_GPCR Moderate Affinity (Scaffold Driven) Effect_Splicing Modulation of Alternative Splicing Target_CLK->Effect_Splicing Phospho-SRSF Inhibition Effect_OffTarget Ca2+ Flux / Cellular Stress Target_GPCR->Effect_OffTarget GPCR Signaling Phenotype_Desired Therapeutic/Study Endpoint (e.g., Conjoined Genes) Effect_Splicing->Phenotype_Desired Phenotype_Unexpected Unexpected Phenotype (Toxicity/Signaling Noise) Effect_OffTarget->Phenotype_Unexpected

Caption: Divergence of T3-CLK and T3-CLK-N pathways. Note that T3-CLK-N retains scaffold-driven GPCR affinity, leading to potential off-target effects.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Observation: Unexpected Effect with T3-CLK-N Check_Conc Check Concentration Start->Check_Conc High_Conc > 5 µM Check_Conc->High_Conc Low_Conc < 1 µM Check_Conc->Low_Conc Solubility_Check Check Solubility (Precipitates?) High_Conc->Solubility_Check Likely Physical Off_Target_Check Check Off-Targets (GPCR/Sigma) High_Conc->Off_Target_Check Likely Off-Target Action_Validate Action: Use Antagonists or Ignore if < Active Effect Low_Conc->Action_Validate Rare Sensitivity Action_Filter Action: Warm Media / Filter Solubility_Check->Action_Filter Yes Action_Dilute Action: Reduce Dose & Re-test Off_Target_Check->Action_Dilute Reduce Toxicity

Caption: Step-by-step decision logic for isolating the cause of T3-CLK-N associated anomalies.

Part 3: Validated Experimental Protocols

To ensure data integrity, strictly follow these preparation and usage guidelines.

1. Stock Solution Preparation
  • Solvent: DMSO (Anhydrous, ≥99.9%).[1]

  • Concentration: Prepare a 10 mM stock.

    • Calculation: Molecular Weight of T3-CLK-N = 593.8 g/mol .[1]

    • Dissolve 5.94 mg in 1 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid freeze-thaw cycles.[1]

2. "Clean" Negative Control Experiment

This protocol minimizes off-target noise while validating CLK inhibition.

  • Cell Seeding: Seed cells (e.g., HCT116) to reach 70% confluency.

  • Preparation:

    • Tube A (Active): Dilute T3-CLK to 1 µM in warm media.

    • Tube B (Inactive): Dilute T3-CLK-N to 1 µM in warm media.

    • Tube C (Vehicle): Dilute DMSO to match (e.g., 0.01%) in warm media.

  • Treatment: Incubate cells for 6–12 hours (sufficient for splicing changes).[1]

  • Readout (Western Blot):

    • Lyse cells and blot for Phospho-SRSF1/2 (SR proteins).[1]

    • Expected Result:

      • Tube A: Significant loss of phosphorylation.[1]

      • Tube B: Phosphorylation levels identical to Tube C.[1]

      • If Tube B shows loss of phosphorylation, check for compound cross-contamination.[1]

References
  • Structural Genomics Consortium (SGC). T3-CLK: A Chemical Probe for CLK Kinases.[1] SGC Chemical Probes.[1][4][5] [Link]

  • Funnell, T., et al. (2017).[1] CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor.[1][2] Nature Communications, 8,[1] 7. [Link]

  • Müller, S., et al. (2018).[1][2] Donated chemical probes for open science.[1] eLife, 7, e34311.[1] (Discusses the characterization of T3-CLK and its negative control). [Link]

Sources

Technical Support Center: Optimizing T3-CLK-N Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Defining the Therapeutic Window & Minimizing Toxicity for T3-CLK-N Probes

Introduction: The T3-CLK-N Paradox

Welcome to the technical support hub for the T3-CLK-N series (CDC-like Kinase inhibitors).

The Core Challenge: T3-CLK-N is a potent pan-CLK inhibitor. Its mechanism of action—inhibiting the phosphorylation of Serine/Arginine-rich (SR) proteins—directly interferes with the spliceosome. While this is the desired effect for studying alternative splicing, sustained CLK inhibition is inherently cytotoxic .

Many researchers encounter "toxicity" that is actually on-target efficacy (splicing collapse leading to apoptosis), but it occurs too rapidly to capture the desired phenotypic data. This guide details how to decouple specific splicing modulation from rapid cell death.

Module 1: Troubleshooting Rapid Cytotoxicity

Q: My cells are dying within 24 hours even at low concentrations. Is the compound toxic or is this on-target?

A: This is likely on-target mechanism-based toxicity , but your kinetic window is incorrect.

CLK inhibitors like T3-CLK-N induce splicing defects in essential survival genes (e.g., MCL1, PARP, AURKA) very rapidly—often within 2 to 6 hours . If you wait 24–48 hours to measure the phenotype, the cells have already undergone apoptosis due to the accumulation of aberrant transcripts.

The Solution: The Kinetic De-coupling Protocol

You must establish a "Phenotypic Window" where splicing is modulated before membrane integrity is lost.

Step-by-Step Optimization Protocol:

  • Seeding: Seed cells (e.g., HCT116 or HeLa) at 60–70% confluence. Over-confluent cells have altered splicing rates.

  • The "Dual-Plate" Setup: Prepare two identical 96-well plates.

    • Plate A (Splicing Readout): Harvest at 6 hours .

    • Plate B (Viability Readout): Harvest at 24 hours .

  • Titration Range: Use a log-scale dilution. Do not guess.

    • Suggested concentrations: 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM.

  • Data Correlation:

    • Perform RT-PCR on Plate A for a known CLK-responsive transcript (see Module 2).

    • Perform CellTiter-Glo (ATP) or Caspase-3/7 assay on Plate B.

Target Outcome: You are looking for the concentration that yields >50% splicing shift at 6 hours while maintaining >80% viability at 24 hours .

Module 2: Validating Target Engagement (The "Active Zone")

Q: How do I prove T3-CLK-N is working if I lower the concentration to avoid toxicity?

A: You must use a molecular biomarker , not a phenotypic one (like cell death).

Relying on cell death as a readout is a "lagging indicator." You need a "leading indicator" of CLK inhibition. The most robust validation is monitoring the splicing shift of MCL1 or SRSF autoregulation.

Recommended Biomarker: MCL1 Alternative Splicing

CLK inhibition forces the spliceosome to skip Exon 2 in MCL1, shifting the transcript from the anti-apoptotic MCL1-Long (L) to the pro-apoptotic MCL1-Short (S).

Parameter Experimental Detail
Target Gene MCL1 (Myeloid Cell Leukemia 1)
Primer Strategy Flanking Exon 2. Forward primer in Exon 1, Reverse in Exon 3.
Expected Banding DMSO Control: Single large band (MCL1-L).T3-CLK-N Treated: Appearance of smaller band (MCL1-S).
Quantification Calculate PSI (Percent Spliced In): [Intensity(L) / (Intensity(L) + Intensity(S))] * 100

Diagram 1: The Mechanism of Action & Toxicity Pathway This diagram illustrates why toxicity is inevitable if the concentration is too high for too long.

T3_CLK_Mechanism T3 T3-CLK-N (Inhibitor) CLK CLK Kinase (Active) T3->CLK Inhibits SR_Dephos SR Proteins (De-phosphorylated) T3->SR_Dephos Causes Accumulation SR SR Proteins (Phosphorylated) CLK->SR Phosphorylates Splicing Spliceosome Assembly SR->Splicing Promotes Inclusion SR_Dephos->Splicing Fails to Recruit Defects Exon Skipping (e.g., MCL1-S) Splicing->Defects Dysregulation Apoptosis Apoptosis (Cell Death) Defects->Apoptosis Loss of Survival Factors

Caption: T3-CLK-N blocks CLK-mediated phosphorylation of SR proteins.[1] This leads to massive alternative splicing shifts (e.g., MCL1-L to MCL1-S), directly triggering apoptosis.

Module 3: Solubility & Formulation ("The N Factor")

Q: I see precipitation when adding T3-CLK-N to the media. Could this cause the toxicity spikes?

A: Yes. Micro-precipitates cause "hotspots" of high concentration on the cell monolayer, leading to necrotic zones rather than apoptotic ones.

The "N" moiety in your specific T3 analog may alter the lipophilicity compared to the parental T3 probe.

Troubleshooting Protocol:

  • DMSO Limit: Ensure final DMSO concentration is <0.5% . T3 analogs are hydrophobic; high DMSO helps solubility but permeabilizes membranes, sensitizing cells to toxicity.

  • Intermediate Dilution Step (Critical):

    • Do NOT pipette 100% DMSO stock directly into the cell culture well.

    • Do create a 10x intermediate in culture media (pre-warmed). Vortex this intermediate. If it turns cloudy, sonicate briefly.

    • Add the 10x intermediate to the cells.

Module 4: Summary of Optimization Workflow

Use this logic flow to determine your final working concentration.

Diagram 2: The Optimization Logic Gate

Optimization_Flow Start Start Optimization Titration Run 8-point Titration (10nM - 10µM) Start->Titration Assay_6h 6-Hour Assay: RT-PCR (MCL1/SRSF) Titration->Assay_6h Assay_24h 24-Hour Assay: ATP Viability (CTG) Titration->Assay_24h Decision Is Splicing Shift >50%? Assay_6h->Decision Tox_Check Is Viability >80%? Assay_24h->Tox_Check Decision->Tox_Check Yes Inactive Increase Dose Decision->Inactive No Valid Valid Concentration (Therapeutic Window) Tox_Check->Valid Yes (Cells Alive) Toxic Non-Specific Toxicity or Overdose Tox_Check->Toxic No (Cells Dead)

Caption: Workflow to identify the specific concentration that modulates splicing without immediate cytotoxicity.

References

  • Fedorov, O., et al. (2011).[2][3] "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing."[3] Chemistry & Biology.

    • Context: The foundational paper describing the T3 scaffold, its selectivity for CLK1/2/4, and its structural binding mode.
  • Araki, S., et al. (2015). "Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing."[4][5] PLOS One.

    • Context: Establishes the causal link between CLK inhibition, splicing defects in survival genes, and subsequent apoptosis.[4][5]

  • Structural Genomics Consortium (SGC). "T3-CLK Chemical Probe." SGC Probes.

    • Context: authoritative data on T3 selectivity, recommended concentration ranges, and neg
  • Riss, T.L., et al. (2013).[6] "Cell Viability Assays." Assay Guidance Manual (NCBI).

    • Context: Standard protocols for distinguishing between cytostasis and cytotoxicity in drug optimiz

Sources

Technical Support Center: T3-CLK & T3-CLK-N Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for solubility issues encountered with the CDC-like kinase (CLK) inhibitor, T3-CLK (also known as CLK-IN-T3), and its negative control, T3-CLK-N. Achieving and maintaining proper compound solubility is paramount for experimental success, ensuring accurate dosing, reproducible results, and the integrity of your data. This document synthesizes manufacturer data with field-proven laboratory best practices to help you navigate these challenges.

Frequently Asked Questions (FAQs)
Q1: What are T3-CLK and T3-CLK-N, and why is solubility a primary concern?

A1: T3-CLK (or CLK-IN-T3) is a potent, cell-permeable, and selective pan-inhibitor of CDC-like kinases (CLK1/2/3), which are crucial regulators of mRNA splicing.[1][2][3] T3-CLK-N is the structurally related, but biologically inactive, negative control used to validate that the observed cellular effects are due to CLK inhibition and not off-target or compound-specific artifacts.[4]

Like many potent kinase inhibitors and complex heterocyclic molecules, both compounds have high molecular weights and significant hydrophobicity. These properties inherently limit their solubility in aqueous solutions, such as cell culture media and buffers.[5] Poor solubility can lead to several critical experimental failures:

  • Compound Precipitation: The compound "crashing out" of solution, leading to inaccurate final concentrations.

  • Reduced Bioavailability: Only the dissolved compound is active; precipitates are not cell-permeable.

  • Assay Interference: Particulates can interfere with optical measurements and imaging.

  • Irreproducible Results: Inconsistent solubility between experiments leads to variable outcomes.

Q2: What is the recommended solvent for preparing primary stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration primary stock solutions of both T3-CLK and its negative control, T3-CLK-N.[1][2] For some applications, ethanol can also be used for T3-CLK, but it generally achieves a lower maximum concentration.[3]

Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice of complex organic molecules like T3-CLK. Its ability to form strong hydrogen bonds and solvate the molecule prevents re-aggregation, allowing for a stable, high-concentration stock.

Q3: What is the maximum reliable stock concentration for T3-CLK in DMSO?

A3: This is a critical question, as reported maximum solubility varies significantly between suppliers. This variability can arise from differences in supplied material (e.g., crystalline form, purity) and the methods used for solubility testing.

CompoundSupplierSolventMax Concentration (mM)Max Concentration (mg/mL)Notes
T3-CLK Tocris / R&D SystemsDMSO50 mM24.13 mg/mLRequires gentle warming.[3]
Cayman ChemicalDMSO≥ 20.7 mM≥ 10 mg/mL-
Xcess BiosciencesDMSO~10 mM4.83 mg/mLRequires sonication and warming.[6]
MedChemExpressDMSO≥ 4.3 mM≥ 2.08 mg/mL-
Sigma-AldrichDMSO~4.1 mM2 mg/mLRequires warming.[7]
T3-CLK Tocris / R&D SystemsEthanol10 mM4.83 mg/mLRequires gentle warming.[3]
Cayman ChemicalEthanol0.2 - 2.0 mM0.1 - 1 mg/mL"Slightly soluble".[2]
T3-CLK-N Sigma-AldrichDMSO~3.4 mM2 mg/mL-

Expert Recommendation: Given the wide range, it is prudent to start by preparing a 10 mM stock solution in high-quality, anhydrous DMSO. This concentration is well within the limits reported by most suppliers and provides a versatile starting point for nearly all in vitro assays. Attempting higher concentrations, like 50 mM, should only be done if necessary and with careful application of the techniques described in the troubleshooting section below.

Q4: I've added DMSO to my T3-CLK powder, but it's not dissolving. What should I do?

A4: This is a common scenario. The dissolution of high concentrations of hydrophobic compounds requires energy to overcome the intermolecular forces of the solid-state material. Simply adding the solvent is often insufficient.

Troubleshooting Protocol:

  • Vortex Vigorously: After adding the correct volume of DMSO, cap the vial tightly and vortex for at least 30-60 seconds.

  • Gentle Warming: Place the vial in a 37°C water bath or heating block for 5-10 minutes.[3] Do not exceed 50°C, as this could risk compound degradation.[8] Warming increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal lattice.

  • Brief Sonication: If particulates remain, place the vial in a bath sonicator for 5-15 minutes.[6] The high-frequency sound waves create micro-cavitations that physically break apart compound aggregates, facilitating solvent interaction.

  • Repeat: Cycle between vortexing, warming, and sonication until the solution is perfectly clear. A self-validating check is to hold the vial against a light source to ensure no visible particulates or haze remains.

Q5: My experiment failed! I saw a cloudy precipitate when I diluted my T3-CLK stock into my cell culture media. How can I prevent this?

A5: This phenomenon, known as "crashing out," occurs when a compound dissolved in a strong organic solvent (DMSO) is rapidly transferred to a poor solvent (aqueous media), causing its solubility limit to be exceeded. The key is to perform the dilution in a controlled, stepwise manner and respect the compound's low aqueous solubility.

Prevention Protocol:

  • Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well is non-toxic and as low as possible, typically ≤0.5%, with ≤0.1% being ideal.

  • Use Serial Dilutions: Never perform a large, single-step dilution directly into your final aqueous volume. Instead, perform intermediate dilutions. For example, to get a 1 µM final concentration from a 10 mM stock:

    • Step A (Intermediate): Dilute the 10 mM stock 1:100 in pure DMSO to get a 100 µM solution.

    • Step B (Final): Dilute this 100 µM intermediate stock 1:100 into your cell culture medium. This is a much smaller solvent shift and is less likely to cause precipitation.

  • Add Compound to Media (Not Vice-Versa): Always add the small volume of diluted compound to the larger volume of media while gently mixing. This ensures rapid dispersal and avoids localized high concentrations that can initiate precipitation.[8]

In-Depth Troubleshooting Guides
Guide 1: Preparing and Validating a T3-CLK Stock Solution

This workflow provides a robust method for preparing a clear, validated stock solution, which is the foundation of any successful experiment.

G cluster_prep Preparation cluster_check Validation cluster_outcome Outcome start 1. Weigh T3-CLK Powder & Add Anhydrous DMSO vortex 2. Vortex Vigorously (1-2 minutes) start->vortex warm 3. Warm to 37°C (5-10 minutes) vortex->warm sonicate 4. Sonicate in Bath (5-15 minutes) warm->sonicate check 5. Visual Inspection: Is solution perfectly clear? sonicate->check yes Solution Ready Aliquot & Store at -20°C check->yes Yes no Particulates Remain check->no No no->vortex Repeat Cycle (Max 2-3x) If still insoluble, remake at lower concentration.

Caption: Workflow for preparing a validated T3-CLK stock solution.

Guide 2: Advanced Formulation for In Vivo or Challenging Aqueous Assays

For in vivo studies or specific in vitro systems where standard DMSO dilutions are insufficient, a formulation using excipients may be required. These agents act as solubilizers and stabilizers in aqueous environments. The following are example formulations and are intended for reference only; optimization is required for each specific application.[9]

Formulation A: Co-Solvent/Surfactant System

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Method:

    • Prepare a high-concentration stock of T3-CLK in DMSO (e.g., 20.8 mg/mL).

    • Add the required volume of DMSO stock to the PEG300 and mix thoroughly.

    • Add the Tween-80 and mix again until uniform.

    • Finally, add the saline to reach the final volume and mix. This method can achieve a clear solution of at least 2.08 mg/mL (4.31 mM).[9]

Formulation B: Cyclodextrin System

  • Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Method:

    • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

    • Prepare a high-concentration stock of T3-CLK in DMSO (e.g., 20.8 mg/mL).

    • Add the DMSO stock to the SBE-β-CD solution and mix thoroughly. This can also yield a clear solution of at least 2.08 mg/mL (4.31 mM).[9]

Causality: Polyethylene glycol (PEG300) acts as a co-solvent, while Tween-80 is a surfactant that forms micelles to encapsulate the hydrophobic drug. Cyclodextrins have a hydrophobic inner core and a hydrophilic outer surface, allowing them to form inclusion complexes with drug molecules, thereby increasing their apparent aqueous solubility.[10]

References
  • Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Ishikawa, M., & Hashimoto, Y. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). CLK-IN-T3 - MedChem Express. Retrieved from [Link]

  • Hufnagl, J., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC. Retrieved from [Link]

  • ELGA LabWater. (2015). Troubleshooting water problems in cell culture. Veolia Water Technologies. Retrieved from [Link]

  • ResearchGate. (2016). How to stop protein precipitation from pH change in Hi5 cell culture?. Retrieved from [Link]

  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]

Sources

How to confirm the inactivity of T3-CLK-N

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for T3-CLK-N, a potent and selective pan-inhibitor of CDC-like kinases (CLKs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and validation protocols. We understand that an unexpected lack of effect in an experiment can be a significant roadblock. This guide is structured to help you systematically determine if T3-CLK-N is inactive in your experimental setup and to provide robust methods for confirming its activity.

Frequently Asked Questions (FAQs)

Q1: My cells treated with T3-CLK-N show no phenotype. How do I confirm if the inhibitor is inactive or if my system is non-responsive?

This is a common and critical question. A lack of a downstream phenotype (e.g., no change in cell viability or gene expression) can stem from multiple sources. It is essential to systematically dissect the problem, moving from the most direct to the most indirect measures of inhibitor activity.

The core logic is to verify three key stages:

  • Compound Integrity: Is the T3-CLK-N molecule itself chemically sound and active?

  • Target Engagement: Is the inhibitor reaching and binding to its intended CLK targets within the intact cell?

  • Proximal Target Inhibition: Is the binding event translating into the direct inhibition of the kinase's biochemical function (i.e., phosphorylation of its substrates)?

Only after confirming these three points should you conclude that the lack of a phenotype is due to the specific biology of your model system rather than a technical failure of the inhibitor.

start No Phenotype Observed with T3-CLK-N q1 Is the compound viable? start->q1 q2 Is it engaging the target in the cell? q1->q2  Yes sol_integrity Biochemical Assay: Test T3-CLK-N against recombinant CLK kinase. q1->sol_integrity  Test res_inactive Conclusion: T3-CLK-N is inactive or degraded. Replace compound. q1->res_inactive  No q3 Is it inhibiting the target's immediate function? q2->q3  Yes sol_engage Cellular Target Engagement Assay: (e.g., CETSA, NanoBRET) q2->sol_engage  Test res_no_entry Conclusion: Compound has poor cell permeability or is being effluxed. q2->res_no_entry  No sol_function Proximal Biomarker Assay: Western Blot for phospho-SR proteins. q3->sol_function  Test res_no_inhibit Conclusion: Binding is not inhibiting function. (Unlikely for this compound) q3->res_no_inhibit  No res_bio Conclusion: Inhibitor is active. The phenotype is not linked to CLK inhibition in this specific context. q3->res_bio  Yes sol_integrity->q1  Confirm sol_engage->q2  Confirm sol_function->q3  Confirm

Caption: Troubleshooting workflow for T3-CLK-N inactivity.
Q2: Before running complex cellular assays, how can I quickly check if my T3-CLK-N stock is potent?

The most direct way to verify the intrinsic activity of your inhibitor is through a cell-free biochemical assay.[1][2] This approach isolates the kinase and inhibitor from the complexities of a cellular environment, such as membrane permeability and off-target effects.[3][4]

Principle: You will test the ability of your T3-CLK-N solution to inhibit the phosphorylation of a substrate by a recombinant, purified CLK enzyme. The ADP-Glo™ Kinase Assay is a common, non-radioactive method for this. It measures the amount of ADP produced by the kinase reaction; active inhibition by T3-CLK-N will result in less ADP and a lower luminescent signal.[5]

Expected Outcome: T3-CLK-N is a highly potent pan-CLK inhibitor. You should observe sub-nanomolar to low nanomolar IC50 values.[6][7] If your calculated IC50 is significantly higher, it may indicate compound degradation.

Kinase TargetReported IC50 (nM)
CLK1 0.67
CLK2 15
CLK3 110
DYRK1A 260
DYRK1B 230
Data compiled from multiple sources.[6][7]
Q3: My biochemical assay confirms T3-CLK-N is active, but I still see no effect in my cells. How do I test for cellular target engagement?

This is a classic discrepancy between biochemical potency and cellular efficacy.[4] The issue often lies in whether the compound can reach its target inside the cell. A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in an intact cell environment.[8]

Principle: CETSA operates on the principle that a protein becomes more thermally stable when its ligand (in this case, T3-CLK-N) is bound.[8] You will treat intact cells with T3-CLK-N, heat the cell lysate to denature unbound proteins, and then quantify the amount of soluble (non-denatured) CLK protein remaining via Western blot.

Expected Outcome: In cells treated with active T3-CLK-N, the CLK proteins will be stabilized at higher temperatures compared to vehicle-treated cells. This results in a visible band for CLK at temperatures where the protein would normally be denatured and absent. A lack of a thermal shift suggests the inhibitor is not binding to the target in the cellular milieu.

Q4: I've confirmed target engagement. How do I prove that this binding event is functionally inhibiting the CLK pathway?

Confirming target engagement is key, but the ultimate proof of activity is demonstrating the inhibition of the kinase's function. The most direct functional readout for CLK inhibition is the phosphorylation status of its primary substrates, the Serine/Arginine-rich (SR) splicing factors.[9]

Principle: CLK kinases phosphorylate SR proteins, a critical step for their role in spliceosome assembly.[9] Inhibition of CLK activity by T3-CLK-N leads to a rapid and dose-dependent decrease in the phosphorylation of these SR proteins.[7] This can be readily detected by Western blotting using an antibody that recognizes the phosphorylated form of SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody).

cluster_0 Mechanism of CLK Inhibition T3 T3-CLK-N CLK CLK1/2/3 Kinase T3->CLK Inhibits pSR p-SR Proteins (phosphorylated) CLK->pSR Phosphorylates SR SR Proteins (dephosphorylated) Splicing Alternative Splicing Modulation pSR->Splicing Regulates

Caption: T3-CLK-N inhibits CLK, preventing SR protein phosphorylation.

Expected Outcome: A significant reduction in the signal from the phospho-SR antibody in T3-CLK-N-treated cells compared to the vehicle control is a definitive indicator of functional CLK inhibition. Total SR protein levels should remain unchanged.

Troubleshooting Protocols

Protocol 1: Western Blot for Phospho-SR Protein Status

This is the most recommended cellular assay to confirm the functional inactivity or activity of T3-CLK-N.

Objective: To measure the phosphorylation level of SR proteins, a direct downstream substrate of CLK kinases.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest (e.g., HCT116 colorectal cancer cells are a known responsive line) and allow them to adhere overnight.[6]

  • Inhibitor Preparation: Prepare fresh dilutions of T3-CLK-N in DMSO. A final concentration range of 0.5 µM to 1.0 µM is typically effective for observing changes in SR protein phosphorylation within 6 hours.[7] Include a DMSO-only vehicle control.

  • Treatment: Treat the cells with the prepared T3-CLK-N dilutions or vehicle for 6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-SR proteins. Also, probe a separate blot or strip and re-probe the same blot for total SR protein and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpreting the Results:

SampleExpected p-SR SignalExpected Total SR SignalConclusion
Vehicle (DMSO)Strong BandStrong BandBaseline CLK activity is present.
Active T3-CLK-NFaint or No BandStrong BandT3-CLK-N is active and inhibiting CLK.
Inactive T3-CLK-NStrong BandStrong BandT3-CLK-N is inactive .
Protocol 2: Analysis of Alternative Splicing by RT-PCR

If you have confirmed a lack of change in p-SR levels and want to further validate inactivity at a functional genomic level, you can analyze alternative splicing events known to be modulated by CLK.

Objective: To determine if T3-CLK-N treatment alters the splicing patterns of CLK-responsive genes.

Methodology:

  • Cell Treatment: Treat cells with T3-CLK-N (e.g., 1 µM for 24 hours) and a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a standard method like TRIzol or a column-based kit.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Perform PCR using primers that flank a known CLK-regulated skipped exon in a gene of interest (e.g., TRA2B). The primers should be designed to produce different-sized amplicons for the included versus the skipped exon isoform.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to separate the different-sized amplicons.

Expected Outcome:

  • Vehicle Control: Will show a specific ratio of the two bands (exon inclusion vs. exclusion).

  • Active T3-CLK-N: Will show a shift in the ratio of the bands, typically favoring the exon-skipped (smaller) isoform.[9]

  • Inactive T3-CLK-N: The band ratio will be identical to the vehicle control, confirming a lack of effect on splicing.

References

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Iwai, K., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS ONE. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Araki, T., et al. (2018). Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. EMBO Molecular Medicine. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bantscheff, M., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Assay Development Guidelines for High-Throughput Screening. (2012). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • de Wispelaere, M., et al. (2021). Research towards selective inhibition of the CLK3 kinase. Beilstein Journal of Organic Chemistry. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors. (2021). PLOS ONE. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2020). ACS Chemical Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). International Journal of Molecular Sciences. [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. (2014). PLOS ONE. [Link]

Sources

Technical Support Center: Impact of T3-CLK-N on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing T3-CLK-N, a potent and selective pan-CLK inhibitor. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of T3-CLK-N in cell viability assays. Our goal is to equip you with the knowledge to anticipate and address potential experimental artifacts, ensuring the accuracy and reliability of your data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions about T3-CLK-N and its use in cell-based assays.

Q1: What is T3-CLK-N and what is its primary mechanism of action?

A1: T3-CLK-N (also known as T3-CLK or CLK-IN-T3) is a potent, selective, and cell-permeable pan-inhibitor of CDC-like kinases (CLKs), with IC50 values in the nanomolar range for CLK1, CLK2, and CLK3.[1][2] It also shows inhibitory activity against DYRK1A and DYRK1B at higher concentrations.[2][3][4] The primary mechanism of action of T3-CLK-N is the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for pre-mRNA splicing.[3] By inhibiting CLKs, T3-CLK-N can induce dose-dependent changes in alternative splicing.[1][3]

Q2: What are the known effects of T3-CLK-N on cell fate?

A2: T3-CLK-N has been shown to have anti-tumor effects in various cancer cell lines.[5] It can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in a cell-type-dependent manner.[6] For example, it has been observed to rapidly induce apoptosis in A2780 cells, while causing G2/M arrest in HCT116 cells.[6] Therefore, a decrease in cell viability is an expected outcome when treating susceptible cell lines with T3-CLK-N.

Q3: Is T3-CLK-N known to be "toxic" to cells?

A3: While some sources describe T3-CLK-N as "non-toxic," this is likely in the context of specific experimental conditions or in comparison to broadly cytotoxic agents.[1][3] Given its ability to induce apoptosis and cell cycle arrest, it does exhibit cytotoxic and cytostatic effects, particularly in cancer cell lines.[5][6] The perceived toxicity will be dependent on the cell type, concentration, and duration of exposure.

Q4: What is the recommended solvent and storage for T3-CLK-N?

A4: T3-CLK-N is soluble in DMSO, with a maximum concentration of around 50 mM with gentle warming.[1][3] It is recommended to store the compound at -20°C.[1][3]

II. Troubleshooting Guide for Cell Viability Assays

This section provides detailed troubleshooting for specific issues that may arise when using T3-CLK-N with common cell viability assays.

A. Tetrazolium-Based Assays (e.g., MTT, XTT, WST-1)

These assays measure cellular metabolic activity by the reduction of a tetrazolium salt to a colored formazan product.

Issue 1: Unexpectedly low viability readings, even at low T3-CLK-N concentrations.

  • Potential Cause 1: Intrinsic Cytotoxicity. T3-CLK-N is known to induce apoptosis and cell cycle arrest in a variety of cell lines.[6] The observed decrease in viability may be a true biological effect.

  • Troubleshooting & Validation:

    • Perform a dose-response and time-course experiment: This will help to distinguish between rapid cytotoxicity and a more gradual effect.

    • Use an orthogonal viability assay: Confirm the results with a non-tetrazolium-based method, such as a luciferase-based ATP assay (e.g., CellTiter-Glo) or a real-time impedance-based assay.

    • Visually inspect the cells: Look for morphological changes consistent with cell death, such as membrane blebbing, cell shrinkage, and detachment.

  • Potential Cause 2: Interference with Mitochondrial Function. Some kinase inhibitors can have off-target effects on mitochondrial respiration. Since tetrazolium reduction is dependent on mitochondrial dehydrogenases, inhibition of this process could lead to a false-positive indication of cell death.

  • Troubleshooting & Validation:

    • Cell-Free Control Experiment: To rule out direct chemical reduction of the tetrazolium salt by T3-CLK-N, perform the assay in cell-free media containing various concentrations of T3-CLK-N. An increase in signal in the absence of cells would indicate direct reduction.

    • Compare with a non-mitochondrial based assay: An ATP-based assay like CellTiter-Glo can provide a more direct measure of cell viability that is less dependent on a single metabolic pathway.

Issue 2: Inconsistent or highly variable results.

  • Potential Cause 1: T3-CLK-N Precipitation. T3-CLK-N is soluble in DMSO, but may precipitate in aqueous culture media, especially at higher concentrations.[1][3] This can lead to uneven exposure of cells to the compound.

  • Troubleshooting & Validation:

    • Check for precipitation: Visually inspect the treatment media under a microscope for any signs of precipitate.

    • Optimize solvent concentration: Ensure the final concentration of DMSO in the culture media is low (typically <0.5%) and consistent across all wells.

    • Prepare fresh dilutions: Always prepare fresh dilutions of T3-CLK-N from a concentrated stock for each experiment.

  • Potential Cause 2: Interaction with Media Components. Components in serum or phenol red in the culture medium can sometimes interfere with tetrazolium reduction.[7]

  • Troubleshooting & Validation:

    • Use phenol red-free media: During the assay incubation step, consider switching to a phenol red-free medium.[7]

    • Serum-free incubation: If possible, perform the final assay incubation in a serum-free medium to reduce potential interference from serum components.[7]

B. Luciferase-Based ATP Assays (e.g., CellTiter-Glo®)

These assays measure the level of intracellular ATP, a key indicator of metabolically active cells, through a luciferase-luciferin reaction.

Issue 1: Unexpectedly high viability readings, or a less potent effect than expected.

  • Potential Cause: Direct Inhibition of Luciferase. Many small molecules can directly inhibit the luciferase enzyme, leading to a decrease in the luminescent signal that is independent of cell viability.[8][9] This can mask the true cytotoxic effect of T3-CLK-N, making it appear less potent.

  • Troubleshooting & Validation:

    • Luciferase Inhibition Control Experiment: This is a critical control. Perform the assay in a cell-free system. Add a known amount of ATP to the wells, followed by the CellTiter-Glo® reagent and varying concentrations of T3-CLK-N. A dose-dependent decrease in luminescence in this cell-free system is a strong indicator of direct luciferase inhibition.

    • Use an Orthogonal Assay: Compare the results with a tetrazolium-based assay (e.g., MTT) or a method that measures a different viability parameter, such as cell membrane integrity (e.g., LDH release assay).

Issue 2: Signal instability or rapid signal decay.

  • Potential Cause: T3-CLK-N affecting ATP levels independent of viability. While unlikely to be a primary effect, some compounds can interfere with cellular ATP production or consumption rates.

  • Troubleshooting & Validation:

    • Time-course of Luminescence: After adding the CellTiter-Glo® reagent, measure the luminescent signal at several time points (e.g., 10, 30, and 60 minutes). A stable signal is expected. If the signal decays more rapidly in the presence of T3-CLK-N, it may indicate an ongoing interaction with the assay chemistry.

    • Consult the Assay Manufacturer's Guidelines: Review the technical manual for your specific ATP assay for information on known interfering compounds and troubleshooting signal instability.[10]

III. Best Practices for Using T3-CLK-N in Cell Viability Assays

To ensure the highest quality data, consider the following best practices:

  • Always include a vehicle control: This should be the solvent used to dissolve T3-CLK-N (e.g., DMSO) at the same final concentration as in the experimental wells.

  • Perform cell-free controls: As detailed in the troubleshooting sections, these are essential for identifying direct compound interference with the assay reagents.

  • Use an orthogonal assay for confirmation: No single assay is perfect. Confirming key findings with a second, mechanistically different viability assay will greatly increase confidence in your results.

  • Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase and that the cell number is within the linear range of the chosen assay.

  • Maintain consistent incubation times: Adhere to a strict timeline for compound treatment and assay reagent addition to ensure reproducibility.

IV. Experimental Protocols & Diagrams

Protocol: Luciferase Inhibition Control Experiment

Objective: To determine if T3-CLK-N directly inhibits the luciferase enzyme used in ATP-based viability assays.

Materials:

  • 96-well white, opaque-bottom plates

  • Cell-free culture medium (the same used in your experiments)

  • ATP standard solution (e.g., 1 µM in cell-free medium)

  • T3-CLK-N stock solution and serial dilutions

  • Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • In a 96-well plate, add 50 µL of cell-free medium to each well.

  • Add 25 µL of your T3-CLK-N serial dilutions to the appropriate wells. Include a vehicle-only control.

  • Add 25 µL of the 1 µM ATP standard solution to all wells.

  • Equilibrate the plate at room temperature for 10 minutes.

  • Add 100 µL of the luciferase-based ATP detection reagent to all wells.

  • Mix well on an orbital shaker for 2 minutes to induce lysis and stabilize the signal.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the concentration of T3-CLK-N. A dose-dependent decrease in signal indicates direct inhibition of the luciferase enzyme.

Diagrams

T3_CLK_N_Mechanism T3_CLK_N T3-CLK-N CLKs CLK1/2/3 Kinases T3_CLK_N->CLKs Inhibits SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Splicing pre-mRNA Splicing Phospho_SR->Splicing Regulates Alt_Splicing Altered Splicing Splicing->Alt_Splicing Leads to Apoptosis Apoptosis / Cell Cycle Arrest Alt_Splicing->Apoptosis Induces Viability_Assay_Troubleshooting cluster_MTT Tetrazolium Assays (MTT, XTT) cluster_CTG ATP Assays (CellTiter-Glo) MTT_Issue Unexpected Low Viability MTT_Cause1 True Cytotoxicity MTT_Issue->MTT_Cause1 MTT_Cause2 Mitochondrial Interference MTT_Issue->MTT_Cause2 MTT_Solution1 Orthogonal Assay (e.g., ATP-based) MTT_Cause1->MTT_Solution1 MTT_Solution2 Cell-Free Control MTT_Cause2->MTT_Solution2 CTG_Issue Unexpected High Viability (Masked Toxicity) CTG_Cause Direct Luciferase Inhibition CTG_Issue->CTG_Cause CTG_Solution Luciferase Inhibition Control Experiment CTG_Cause->CTG_Solution

Caption: Troubleshooting logic for viability assays.

V. Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of T3-CLK-N against its primary targets and key off-targets. This information is crucial for designing experiments and interpreting results.

TargetIC50 (nM)Reference
CLK10.67[1][2]
CLK215[1][2]
CLK3110[1][2]
DYRK1A260[3][4]
DYRK1B230[3][4]

VI. References

  • Auld, D. S., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3321.

  • Wang, P., Henning, S. M., & Heber, D. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 562.

  • Zhang, H., et al. (2022). CLK2 inhibitor CLK-IN-T3 shows antitumor effects on multiple myeloma in vitro and in vivo. Cancer Gene Therapy, 29(10-11), 1438-1449.

  • Ouchi, M., et al. (2020). Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors. PLoS ONE, 15(10), e0240718.

Sources

Technical Support Center: T3-CLK-N & T3-CLK Chemical Probe System

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Batch-to-Batch Variability & Troubleshooting Guide

Document ID: TS-CLK-004 | Version: 2.1 | Status: Active[1]

Executive Summary: The "Negative Control" Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent data when using T3-CLK-N (the negative control) alongside the active chemical probe T3-CLK (a pan-CLK inhibitor).[1]

The Core Problem: Researchers often assume negative controls are inert. However, T3-CLK-N is a structurally complex molecule designed to mimic the physicochemical properties of the active probe without binding the ATP pocket of CDC-like kinases (CLK1/2/3).[1]

The Variability Source: The primary batch-to-batch variability in T3-CLK-N arises from two distinct mechanisms:

  • Polymorphic Solvation (The Solubility Trap): T3-CLK-N replaces the active probe's pyridine ring with a 3,5-di-tert-butylphenyl moiety.[1] This modification drastically increases lipophilicity (cLogP shift), making the negative control significantly harder to solubilize than the active probe. Micro-crystalline differences between batches can lead to invisible precipitation in aqueous media, causing non-specific toxicity or "noise" in splicing assays.

  • Trace Active Contamination: In rare instances, synthetic routes for the active and negative compounds share intermediates. A batch of T3-CLK-N containing even <0.5% of the active T3-CLK can generate a "false positive" signal in highly sensitive NanoBRET™ or splicing reporter assays.[1]

Troubleshooting Guide (Q&A)

Category A: Unexpected Activity in Negative Control

Q1: My T3-CLK-N (Negative Control) is showing dose-dependent inhibition of CLK1/2 in my kinase assay. Is the batch contaminated?

A: This is the most critical failure mode.

  • The Mechanism: The active probe (T3-CLK) has an IC50 of ~0.67 nM for CLK1.[2] If your negative control batch contains just 0.1% contamination of the active parent, it effectively becomes a nanomolar inhibitor when used at high concentrations (e.g., 10 µM).

  • Diagnostic Step: Do not rely on standard HPLC purity (UV 254nm) alone, as the extinction coefficients are similar. You must request or perform LC-MS/MS looking specifically for the mass of the active probe (MW: 482.58 Da) within the negative control sample (MW: 593.82 Da).

  • Resolution: If "activity" is observed, titrate the negative control. True contamination tracks with the active probe's potency curve. Non-specific interference (aggregation) usually shows a steep, "cliff-like" drop-off rather than a sigmoidal curve.[1]

Q2: I see changes in mRNA splicing (e.g., exon skipping) with the negative control at 10 µM. Is this an off-target effect?

A: Likely yes, but it is often driven by solubility-induced stress rather than specific kinase binding.

  • The Causality: The 3,5-di-tert-butylphenyl group on T3-CLK-N makes it prone to aggregation in cell culture media.[1] Aggregates can trigger cellular stress responses (UPR), which indirectly alter splicing machinery (SR proteins), mimicking a CLK inhibition phenotype.[1]

  • Self-Validating Protocol: Spin down your media formulation at 15,000 x g for 10 minutes before adding to cells. If the "activity" disappears, it was precipitate-driven.[1] If it remains, it is a soluble off-target or contamination issue.[1]

Category B: Solubility & Handling

Q3: Why does Batch A dissolve instantly in DMSO, but Batch B requires heating?

A: This indicates polymorphic variability .

  • Explanation: Batch A likely consists of amorphous solid (fast dissolution), while Batch B is highly crystalline (slow dissolution). The thermodynamic stability of the crystal lattice in the "N" variant is higher due to the stacking of the hydrophobic t-butyl groups.

  • Standardization: We recommend a "Reset Protocol" for all batches. Heat the DMSO stock to 37°C for 5 minutes and vortex vigorously before every use. This standardizes the solvation state, regardless of the initial crystal form.

Visualizing the Logic: Probe Validation & Troubleshooting

The following diagrams illustrate the decision logic for validating the T3-CLK probe system and troubleshooting unexpected results.

Diagram 1: The Chemical Probe Validation Logic

ProbeLogic Start Start: Experimental Design Active Active Probe (T3-CLK) Target: CLK1/2/3 ATP Pocket Start->Active Negative Negative Control (T3-CLK-N) Steric Clash (t-butyl) Start->Negative Assay Perform Assay (Kinase / Splicing / Phenotype) Active->Assay Negative->Assay Result_Valid Valid Result: Active: Effect (+) Negative: No Effect (-) Assay->Result_Valid Ideal Separation Result_Invalid Invalid Result: Active: Effect (+) Negative: Effect (+) Assay->Result_Invalid Signal Convergence Analyze Root Cause Analysis Result_Invalid->Analyze Cause1 Contamination? (Check LC-MS for Active) Analyze->Cause1 Cause2 Solubility Artifact? (Aggregates causing stress) Analyze->Cause2 Cause3 True Off-Target? (Shared scaffold binding) Analyze->Cause3

Caption: Logic flow for distinguishing valid probe responses from artifacts caused by batch variability or contamination.

Diagram 2: Troubleshooting "False Active" Batches

Troubleshooting Issue Issue: Negative Control Shows Activity Step1 Step 1: Dose Response Analysis Issue->Step1 Sigmoidal Sigmoidal Curve (Potency Shift) Step1->Sigmoidal Looks like inhibition Cliff Steep 'Cliff' / Irregular (Toxicity/Precipitation) Step1->Cliff Looks like toxicity Action1 Suspect Contamination Run LC-MS (MRM Mode) Sigmoidal->Action1 Action2 Suspect Solubility Perform Spin-Down Test Cliff->Action2 Conclusion1 Confirm Active Impurity Discard Batch Action1->Conclusion1 Conclusion2 Confirm Aggregation Optimize Media/DMSO Action2->Conclusion2

Caption: Decision tree for diagnosing the root cause of activity in the T3-CLK-N negative control.

Comparative Data: Active vs. Negative Control

The table below highlights the physicochemical divergences that contribute to batch handling differences.

FeatureActive Probe (T3-CLK) Negative Control (T3-CLK-N) Impact on Variability
MW 482.58 Da593.82 DaNegative control is significantly heavier.[1]
Key Substituent Pyridin-4-yl (Polar, H-bond acceptor)3,5-di-tert-butylphenyl (Highly Lipophilic)Critical: The "N" variant is much less water-soluble.[1]
Target Potency CLK1 IC50: 0.67 nMCLK1 IC50: >10,000 nMAny activity in "N" implies contamination or artifact.
Solubility (DMSO) High (>50 mM)Moderate (Requires warming for >10 mM)"N" batches may crash out if stored at 4°C without re-warming.[1]
Primary Risk Off-target kinase inhibition (DYRK1A)Aggregation / False PositivesUsers often fail to vortex "N" sufficiently.[1]

Standard Operating Procedures (SOPs)

SOP-01: The " DMSO Reset" Dissolution Protocol

Use this protocol for every new batch of T3-CLK-N to eliminate polymorphic variability.

  • Warm: Place the vial of T3-CLK-N powder or frozen DMSO stock in a 37°C water bath for 5–10 minutes.

  • Sonication: Sonicate for 60 seconds. Visual inspection is insufficient; micro-crystals may persist.

  • Vortex: Vortex at maximum speed for 30 seconds.

  • Verification: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates undissolved lipid-like aggregates (the t-butyl groups).[1]

  • Aliquot: Do not freeze-thaw repeatedly. Aliquot into single-use volumes immediately after the "Reset."

SOP-02: QC Check for Cross-Contamination

Use this if you suspect your Negative Control batch is "hot" (active).[1]

  • Method: LC-MS/MS (Triple Quadrupole preferred for sensitivity).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 10 minutes.

  • Monitor:

    • Channel 1 (Negative Control): m/z 594.8 [M+H]+[1]

    • Channel 2 (Active Impurity): m/z 483.6 [M+H]+[1]

  • Pass Criteria: Peak area of Channel 2 must be < 0.1% of Channel 1.

    • Note: If you see a peak in Channel 2 at the same retention time as Channel 1, it is likely in-source fragmentation.[1] If the retention time matches the Active Probe standard, it is contamination.

References

  • Structural Genomics Consortium (SGC). T3-CLK: A Chemical Probe for CLK1, CLK2, and CLK3.[1] SGC Probes.[2][3][4] Available at: [Link][1]

  • Funnell, T., et al. (2017). CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor.[1][5] Nature Communications, 8,[1][5] 7. Available at: [Link][5]

  • Chemical Probes Portal. T3-CLK Probe Review and Negative Control Data. Available at: [Link][1][6]

Sources

Validation & Comparative

Technical Comparison: T3-CLK vs. T3-CLK-N in Splicing Reporter Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of T3-CLK (the active chemical probe) and T3-CLK-N (the negative control) within the context of splicing reporter assays. It is designed for researchers investigating the regulatory roles of CDC-like kinases (CLKs) in alternative splicing (AS).

Executive Summary: The Probe Pair System

In chemical biology, the integrity of a small-molecule study hinges on the use of a matched negative control. T3-CLK is a potent, ATP-competitive inhibitor of the CLK family (CLK1, CLK2, CLK3). T3-CLK-N is its structurally matched, inactive analog.

When utilizing splicing reporter assays (minigenes), comparing these two compounds allows you to attribute observed splicing shifts specifically to CLK kinase inhibition, ruling out off-target toxicity or scaffold-driven interference.

Quick Comparison Matrix
FeatureT3-CLK (Active Probe) T3-CLK-N (Negative Control)
Primary Target CLK1, CLK2, CLK3None (Inert at working conc.)
Mechanism ATP-competitive inhibitionSteric mismatch / No binding
CLK1 Potency (IC₅₀) 0.67 nM (Highly Potent)> 10,000 nM (Inactive)
Functional Outcome Induces exon skipping / conjoined genesMaintains WT splicing patterns
Solubility (DMSO) ~50 mM (Warm gently)~50 mM (Warm gently)
Role in Assay PerturbagenBaseline Validator

Mechanistic Foundations

To interpret the assay data, one must understand the signaling cascade being interrogated. CLK kinases phosphorylate Serine/Arginine-rich (SR) proteins. Phosphorylated SR proteins are essential for spliceosome assembly and exon definition.

The Causality Chain:

  • Basal State: CLKs phosphorylate SR proteins

    
     SR proteins bind pre-mRNA 
    
    
    
    Exon Inclusion.
  • T3-CLK Treatment: CLKs inhibited

    
     SR proteins hypophosphorylated 
    
    
    
    Reduced RNA binding
    
    
    Exon Skipping / Intron Retention.
  • T3-CLK-N Treatment: CLKs active

    
     Normal SR phosphorylation 
    
    
    
    Wild-Type Splicing.
Visualization: The CLK-Splicing Signaling Axis

The following diagram illustrates the pathway and the specific intervention point of T3-CLK.

CLK_Pathway cluster_effect Inhibition Consequence CLK CLK Kinases (CLK1/2/3) SR SR Proteins (e.g., SRSF1) CLK->SR Phosphorylation pSR Phospho-SR Proteins (Active) CLK->pSR Catalysis HypoSR Hypo-Phosphorylated SR CLK->HypoSR When Inhibited T3 T3-CLK (Inhibitor) T3->CLK Inhibits (IC50 < 1nM) T3N T3-CLK-N (Inactive Control) T3N->CLK No Effect Splicing Spliceosome Assembly (Exon Recognition) pSR->Splicing Promotes OutcomeWT Outcome: Exon Inclusion Splicing->OutcomeWT Basal State OutcomeAlt Outcome: Exon Skipping HypoSR->OutcomeAlt Loss of Definition

Caption: T3-CLK blocks the phosphorylation of SR proteins, forcing a shift from Exon Inclusion to Exon Skipping. T3-CLK-N fails to engage CLK, preserving the basal state.

Experimental Protocol: Comparative Splicing Reporter Assay

Objective: Validate CLK-dependency of a splicing event using the T3-CLK/T3-CLK-N pair.

Reagents:

  • Reporter: Minigene plasmid (e.g., pDUP, pGL3-Exon) containing the target exon and flanking introns.

  • Cell Line: HCT116 or HEK293T (Standard models for CLK study).

  • Compounds: T3-CLK (Active) and T3-CLK-N (Control).[1][2]

Step-by-Step Workflow
Phase 1: Transfection & Equilibration
  • Seed Cells: Plate cells to reach 60-70% confluency.

  • Transfect: Introduce the splicing reporter plasmid using a lipid-based reagent (e.g., Lipofectamine).

  • Rest: Incubate for 18–24 hours to allow plasmid expression and steady-state mRNA production.

Phase 2: The Challenge (Treatment)

Critical: Perform this in parallel wells.

  • Preparation: Dilute T3-CLK and T3-CLK-N in fresh media.

    • Recommended Concentration:100 nM – 1 µM . (Note: T3-CLK is potent; 1 µM is often saturating).

  • Application:

    • Group A: Vehicle (DMSO only).

    • Group B: T3-CLK-N (1 µM).

    • Group C: T3-CLK (1 µM).

  • Incubation: Treat for 6–12 hours .

    • Why? Splicing effects are rapid, but you need time to turn over the pre-existing mRNA pool to visualize the new splicing isoform.

Phase 3: Readout (RT-PCR)
  • Lysis & Extraction: Harvest total RNA.

  • cDNA Synthesis: Generate cDNA using random hexamers or oligo(dT).

  • PCR: Use primers flanking the variable exon (one in the upstream constitutive exon, one in the downstream).

  • Electrophoresis: Resolve products on a 2-3% Agarose gel or Capillary Electrophoresis (e.g., Fragment Analyzer).

Visualization: Assay Workflow

Assay_Workflow Transfection 1. Transfect Reporter (Minigene) Split 2. Split/Group Transfection->Split Treat_DMSO Group A: DMSO (Vehicle) Split->Treat_DMSO Treat_Neg Group B: T3-CLK-N (Control) Split->Treat_Neg Treat_Pos Group C: T3-CLK (Active) Split->Treat_Pos RTPCR 3. RT-PCR (Flanking Primers) Treat_DMSO->RTPCR Treat_Neg->RTPCR Treat_Pos->RTPCR Gel 4. Gel Electrophoresis RTPCR->Gel

Caption: Parallel workflow ensures that any splicing shift in Group C is compared directly against the structural control in Group B.

Data Interpretation & Troubleshooting

Expected Results

When analyzing the gel, calculate the Percent Spliced In (PSI or


) :


ConditionExpected Band PatternInterpretation
DMSO Single band (usually Inclusion) or mixed population.Baseline splicing.
T3-CLK-N Identical to DMSO.Valid Experiment. The chemical scaffold is non-toxic.[3]
T3-CLK Shift in band size (usually smaller due to skipping).Hit. The exon is CLK-regulated.[4][5]
Troubleshooting "False" Results
  • Scenario: T3-CLK-N causes a shift.

    • Diagnosis: Off-target effects or toxicity at high concentrations (>10 µM).

    • Solution: Titrate down. T3-CLK is active at nanomolar levels; do not overdose.

  • Scenario: No shift with T3-CLK.

    • Diagnosis: The exon is not sensitive to CLK1/2/3, or the cell line has high levels of resistant kinases (e.g., DYRKs compensating, though T3-CLK has some DYRK activity).

    • Solution: Verify T3-CLK activity by blotting for p-SRSF1 (should decrease).

References

  • Funnell, T., et al. (2017).[4][5] "CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor."[4][5] Nature Communications, 8, 7.[4][5]

  • Structural Genomics Consortium (SGC). "Chemical Probe: T3-CLK."[3] SGC Probes.

  • Araki, S., et al. (2015).

  • Tocris Bioscience.

Sources

T3-CLK-N: The Definitive Negative Control for Validating CLK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Kinase Promiscuity

In the field of splicing modulation, Cdc2-like kinases (CLKs) are high-value targets.[1][2][3] However, the kinase inhibitor landscape is plagued by "off-target" effects—where a compound modulates unintended kinases, leading to phenotypic changes that are falsely attributed to the primary target.[1]

For researchers using T3-CLK (T3) , a potent chemical probe for CLK1, CLK2, and CLK4, reliance on solvent controls (DMSO) is scientifically insufficient.[1] DMSO controls for the vehicle, but it does not control for the physicochemical interactions of the drug scaffold itself.

Enter T3-CLK-N.

This guide details why T3-CLK-N is the mandatory negative control for CLK studies, how it outperforms traditional validation methods, and the exact protocols required to prove your phenotypic observations are on-target.[1]

The Comparative Landscape: Why T3-CLK-N?

To validate that a cellular effect (e.g., splicing shift, cytotoxicity) is driven by CLK inhibition, researchers typically choose between three validation strategies. The table below objectively compares these approaches.

Table 1: Validation Strategy Comparison
FeatureT3-CLK-N (Matched Negative) Genetic Knockdown (siRNA/shRNA) Alternative Inhibitors (e.g., TG003)
Kinetics Fast (Minutes/Hours) .[1] Mimics acute drug inhibition.Slow (Days) . Allows compensatory mechanisms to emerge.Fast . Similar kinetics to T3.
Selectivity High .[2][4][5][6][7] Structurally identical to T3 but lacks kinase activity.High . Specific to the target gene.Low/Moderate . TG003 inhibits CLK1/4 but has documented off-targets (e.g., DYRK1A, CK1).
Control Scope Controls for non-specific binding , membrane permeability, and metabolic stability.Controls for protein loss , not drug scaffold toxicity.Does not control for scaffold-specific toxicity.[1]
Splicing Context Captures immediate phosphorylation changes of SR proteins.Often misses acute phosphorylation events due to gradual protein depletion.Complicated by overlapping off-target splicing modulation.[1]
The "Matched Pair" Logic

T3-CLK-N is a structural analog of the active probe T3-CLK.[1] It retains the same molecular weight range, solubility, and cell permeability but possesses a single structural modification that renders it incapable of binding the CLK ATP pocket.

If T3-CLK causes a phenotype but T3-CLK-N does not, the effect is on-target. [1]

Mechanism of Action & Signaling Logic

The following diagram illustrates the differential signaling pathways triggered by the Active Probe (T3) versus the Negative Control (T3-CLK-N).

G cluster_0 Treatment Conditions cluster_1 Target Engagement cluster_2 Downstream Effectors cluster_3 Phenotypic Output T3 T3-CLK (Active Probe) CLK_Active CLK1/2/4 (Inhibited) T3->CLK_Active High Affinity (IC50 < 100nM) T3N T3-CLK-N (Negative Control) CLK_Inactive CLK1/2/4 (Unbound/Active) T3N->CLK_Inactive No Binding (IC50 > 10µM) SR_Phos SR Proteins (Hypo-phosphorylated) CLK_Active->SR_Phos Kinase Blocked SR_Normal SR Proteins (Hyper-phosphorylated) CLK_Inactive->SR_Normal Kinase Active Splicing Altered Splicing (Exon Skipping) SR_Phos->Splicing Validated Effect NoChange Normal Splicing (Baseline) SR_Normal->NoChange Negative Control

Caption: Differential signaling logic. T3-CLK binds CLK kinases leading to SR protein hypo-phosphorylation and splicing changes.[1] T3-CLK-N fails to bind, maintaining normal phosphorylation and splicing, thereby ruling out scaffold-induced toxicity.[1]

Data Presentation: Potency & Selectivity

The following data is synthesized from Structural Genomics Consortium (SGC) and peer-reviewed characterizations [1, 2].

Table 2: Potency Profile (IC50 Values)
Target KinaseT3-CLK (Active) T3-CLK-N (Negative) Fold Selectivity
CLK1 0.67 nM> 10,000 nM> 14,000x
CLK2 15 nM> 10,000 nM> 600x
CLK3 110 nM> 10,000 nM> 90x
DYRK1A 260 nM> 10,000 nM> 38x

Note: T3-CLK-N is effectively inert against the CLK family at physiologically relevant concentrations (up to 10 µM).[1]

Experimental Protocols: Validating Your System

To publish robust data, you must perform these two validation experiments.

Experiment A: Differential Splicing Assay (RT-PCR)

Objective: Confirm that T3-CLK modulates splicing while T3-CLK-N does not.[1]

Reagents:

  • HCT116 or HeLa cells.[6]

  • T3-CLK (Stock: 10 mM in DMSO).[1][7]

  • T3-CLK-N (Stock: 10 mM in DMSO).[1][7]

  • Primers for GPS2 (known CLK-responsive target).

Protocol:

  • Seeding: Seed cells at 60-70% confluency in 6-well plates.

  • Treatment:

    • Well 1: DMSO (0.1% v/v) - Vehicle Control.

    • Well 2: T3-CLK (1 µM) - Active.[1]

    • Well 3: T3-CLK-N (1 µM) - Negative Control.[1]

  • Incubation: Incubate for 6 hours . (Splicing changes are rapid; 24h may induce secondary apoptotic transcriptomes).[1]

  • Extraction: Lyse cells and extract RNA using RNeasy or Trizol methods.

  • RT-PCR: Perform standard Reverse Transcription followed by PCR (30 cycles).

  • Analysis: Run products on a 2% agarose gel.

    • Expectation: T3-CLK should show a shift in band size (exon skipping/inclusion).[1] T3-CLK-N should look identical to DMSO.[1]

Experiment B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical target engagement in live cells.

Protocol:

  • Treatment: Treat live cells with 1 µM T3-CLK or T3-CLK-N for 1 hour.[1]

  • Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Heating: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient (40°C to 65°C) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/aggregated proteins.

  • Western Blot: Run the supernatant (soluble fraction) on SDS-PAGE.[1] Blot for CLK1 .

  • Result:

    • T3-CLK: CLK1 band remains visible at higher temperatures (thermal stabilization).[1]

    • T3-CLK-N: CLK1 precipitates at the same temperature as the DMSO control (no stabilization).[1]

Workflow Visualization

The following diagram outlines the decision matrix for interpreting your results using the matched pair.

Workflow Start Start: Observed Phenotype (e.g., Cell Death / Splicing) Exp Run Parallel Experiment: 1. T3-CLK (Active) 2. T3-CLK-N (Inactive) Start->Exp Compare Compare Results Exp->Compare Result1 T3(+) AND T3-N(+) (Both show phenotype) Compare->Result1 Identical Response Result2 T3(+) AND T3-N(-) (Only Active shows phenotype) Compare->Result2 Differential Response Conclusion1 OFF-TARGET EFFECT Do not publish as CLK-driven. Investigate scaffold toxicity. Result1->Conclusion1 Conclusion2 ON-TARGET EFFECT CLK inhibition is the driver. Proceed to publication. Result2->Conclusion2

Caption: Interpretation Decision Tree. Use this logic to filter out false positives caused by scaffold toxicity.

Conclusion

In the era of high-fidelity chemical biology, "inhibition" is not enough; "validation" is the currency of trust.[1] T3-CLK-N provides the necessary rigor to distinguish between specific CLK-mediated splicing modulation and non-specific chemical toxicity.[1]

Key Takeaway: If your phenotype persists in the presence of T3-CLK-N, it is not driven by CLK inhibition.[1]

References

  • Funnell, T., et al. (2017).[5][8] "CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor."[1][2][5][8][9] Nature Communications, 8,[1][8] 7. [Link]

  • Structural Genomics Consortium (SGC). "T3-CLK: A Chemical Probe for CLK1, CLK2, and CLK4." SGC Probes. [Link][1][4]

  • Araki, S., et al. (2004). "Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing." PLoS ONE. (Contextual reference for TG003 comparison). [Link][1]

  • Chemical Probes Portal.[4] "T3-CLK Probe Characterization." [Link][1]

Sources

Comparative Profiling of CLK Kinase Modulation: T3-CLK vs. T3-CLK-N

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between T3-CLK (the active chemical probe) and T3-CLK-N (the negative control), designed for researchers investigating the role of Cdc-like kinases (CLKs) in pre-mRNA splicing and cellular physiology.

Executive Summary

T3-CLK is a potent, cell-permeable, and selective chemical probe targeting the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4). T3-CLK-N is its structurally matched negative control, engineered to retain the physicochemical properties of the active probe while abolishing kinase inhibitory activity.

The phenotypic divergence between these two compounds is the gold standard for validating CLK-dependent biological effects. Any phenotype observed with T3-CLK but absent with T3-CLK-N can be confidently attributed to CLK inhibition rather than off-target toxicity or scaffold-specific interference.

FeatureT3-CLK (Active Probe) T3-CLK-N (Negative Control)
Primary Target CLK1, CLK2, CLK3, CLK4None (Inert at CLK active site)
Mechanism ATP-competitive inhibitionSteric non-binding / Low affinity
Downstream Effect Hypophosphorylation of SR proteinsNo change in SR phosphorylation
Transcriptomic Output Massive alternative splicing shiftsBaseline splicing profile
Cellular Phenotype Growth arrest (context-dependent)Unaffected cell growth

Mechanistic Divergence & Signaling Logic

To interpret phenotypic differences correctly, one must understand the signaling cascade blocked by T3-CLK.

The CLK-SR Splicing Axis

CLKs phosphorylate Serine/Arginine-rich (SR) proteins (e.g., SRSF1, SRSF4, SRSF6). Phosphorylated SR proteins are essential for spliceosome assembly and exon recognition.

  • T3-CLK Treatment: Inhibits CLK kinase activity

    
     SR proteins remain unphosphorylated 
    
    
    
    SR proteins fail to recruit the spliceosome to weak splice sites
    
    
    Exon Skipping (typically).
  • T3-CLK-N Treatment: Does not inhibit CLK

    
     SR proteins are normally phosphorylated 
    
    
    
    Normal splicing.
Visualization: The CLK Signaling Blockade

The following diagram illustrates the pathway and the specific point of divergence between the two treatments.

CLK_Pathway T3_CLK T3-CLK (Active Probe) CLKs Cdc-like Kinases (CLK1/2/3/4) T3_CLK->CLKs Inhibits (||) Phenotype_A Altered Splicing (Exon Skipping) T3_CLK->Phenotype_A Induces T3_CLK_N T3-CLK-N (Negative Control) T3_CLK_N->CLKs No Effect SR_Phos SR Proteins (Phosphorylated) CLKs->SR_Phos Phosphorylation ATP ATP ATP->CLKs Drives SR_Unphos SR Proteins (Unphosphorylated) SR_Unphos->CLKs Substrate Spliceosome Spliceosome Assembly SR_Phos->Spliceosome Recruits mRNA_Splicing Pre-mRNA Splicing Spliceosome->mRNA_Splicing Phenotype_B Normal Splicing (Wild Type) mRNA_Splicing->Phenotype_B Basal State

Caption: T3-CLK blocks the ATP-binding pocket of CLKs, preventing SR phosphorylation and altering splicing. T3-CLK-N fails to bind, preserving the WT phenotype.

Phenotypic Characterization Guide

When comparing T3-CLK vs. T3-CLK-N, researchers should evaluate data across three biological layers.

A. Molecular Layer: Target Engagement & Phosphorylation
  • Assay: Western Blot or Phos-tag gels.

  • Marker: Phospho-SR proteins (e.g., mAb104 antibody detects phospho-SR epitopes).

  • Result (T3-CLK): Rapid loss of phospho-SR signal (band shift or intensity decrease) within 1–4 hours.

  • Result (T3-CLK-N): Phospho-signal remains identical to DMSO control.

B. Transcriptomic Layer: Splicing Modulation
  • Assay: RT-PCR or RNA-Seq.

  • Target Gene: CLK1 auto-regulation (Exon 4) is a classic reporter. CLK1 protein regulates the splicing of its own pre-mRNA.

  • Result (T3-CLK): Inhibition leads to the inclusion of CLK1 Exon 4 (or skipping, depending on the specific isoform context), often resulting in a "splicing shift" distinct from baseline.

  • Result (T3-CLK-N): No change in Exon 4/Exon 3 ratios.

C. Cellular Layer: Viability & Morphology
  • Assay: CellTiter-Glo or Nuclear Speckle Imaging (IF).

  • Result (T3-CLK):

    • Viability: Dose-dependent reduction in proliferation (cell line dependent).

    • Morphology: CLKs localize to nuclear speckles. Inhibition may alter speckle size/roundness ("mega-speckles").

  • Result (T3-CLK-N): No toxicity up to high concentrations (e.g., 10 µM), confirming that any toxicity seen with T3-CLK is mechanism-based.

Experimental Protocols

These protocols are designed to be self-validating by running the active probe and negative control side-by-side.

Protocol 1: Validating Target Engagement via NanoBRET

Purpose: To prove T3-CLK enters the cell and binds CLK kinases, while T3-CLK-N does not.

Reagents:

  • HEK293T cells transfected with N-term NanoLuc-CLK1/2 fusion vector.

  • Tracer: A cell-permeable fluorescent tracer known to bind CLK ATP pockets.

  • Compounds: T3-CLK and T3-CLK-N.[1][2][3]

Workflow:

  • Seeding: Plate transfected cells in 96-well non-binding surface plates (2 x 10^4 cells/well).

  • Treatment: Treat cells with a dose-response of T3-CLK and T3-CLK-N (0 nM to 10 µM) for 2 hours.

    • Control: DMSO only (0% inhibition).

  • Tracer Addition: Add the fluorescent tracer at a fixed concentration (determined by Kd).

  • Readout: Measure BRET signal (Donor emission / Acceptor emission).

  • Analysis:

    • T3-CLK: Should show a dose-dependent decrease in BRET signal (displacing the tracer). Calculate IC50 (Expected: < 100 nM).

    • T3-CLK-N: Should show a flat line (no displacement of tracer).

Protocol 2: Splicing Index Analysis (RT-PCR)

Purpose: To quantify the functional consequence of CLK inhibition.

Workflow:

  • Culture: Grow HCT116 or HeLa cells to 70% confluence.

  • Dosing:

    • Condition A: DMSO (Vehicle).

    • Condition B: T3-CLK (1 µM).[4]

    • Condition C: T3-CLK-N (1 µM).

    • Duration: 6 hours (Splicing changes are rapid).

  • Lysis & Extraction: Trizol extraction or column-based RNA purification.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA using Oligo(dT) primers.

  • PCR Amplification: Use primers flanking a known CLK-responsive exon (e.g., S6K1 exon 6 or CLK1 exon 4).

  • Electrophoresis: Run products on a 2% agarose gel or capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Calculation:

    • Validation: Condition B must differ significantly from A and C. Condition C must equal Condition A.

Visualization: Experimental Workflow

Exp_Workflow Start Start: Cell Culture Split Split into Treatment Groups Start->Split Grp_Active Group A: T3-CLK (1 µM) Split->Grp_Active Grp_Neg Group B: T3-CLK-N (1 µM) Split->Grp_Neg Grp_Veh Group C: DMSO Split->Grp_Veh Incubation Incubation (6 Hours) Grp_Active->Incubation Grp_Neg->Incubation Grp_Veh->Incubation Lysis Lysis & RNA Extraction Incubation->Lysis RT_PCR RT-PCR (Target: CLK1 Exon 4) Lysis->RT_PCR Analysis Data Analysis (Compare PSI) RT_PCR->Analysis

Caption: Standardized workflow for validating CLK-dependent splicing events using the active/negative pair.

References

  • Structural Genomics Consortium (SGC). T3-CLK: A Chemical Probe for CLK Kinases. SGC Chemical Probes.[5][6] Available at: [Link][4][2][5][6]

  • Fedorov, O., et al. (2011). Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing. Chemistry & Biology, 18(1), 67-76. [Link]

  • Araki, S., et al. (2015). Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing. PLoS ONE, 10(1), e0116929. [Link]

  • EUbOPEN. T3-CLK / T3-CLK-N Probe Summary. EUbOPEN Chemogenomic Library. Available at: [Link]

Sources

Technical Comparison Guide: T3-CLK-N vs. Other Kinase Inhibitor Negative Controls

[1]

Executive Summary: The Shift to Matched-Pair Validation

In the study of CLK-dependent splicing, the "single-agent" approach (treating with an inhibitor vs. DMSO) is increasingly viewed as insufficient due to the high risk of off-target toxicity and non-specific physicochemical effects.[1]

T3-CLK-N is the specific, structurally matched negative control for the chemical probe T3-CLK (also known as T3 or CLK-IN-T3 ).[1] Unlike generic controls, T3-CLK-N retains the chemical scaffold of the active inhibitor but lacks the ability to bind the ATP pocket of CLK kinases.[1] This allows researchers to rigorously distinguish between bona fide CLK inhibition phenotypes and artifacts caused by the compound's chemical structure.[1]

Quick Comparison Matrix
FeatureT3-CLK-N (Matched Control)DMSO (Vehicle Control)Unmatched Inactives (e.g., Generic Kinase Dead)
Primary Utility Validates on-target mechanism of T3-CLKSolubilization baselineGeneral toxicity check
Chemical Similarity >90% Tanimoto similarity to ActiveNoneLow to Moderate
CLK Binding (IC50) Inactive (>10 µM) N/AVariable / Unknown
Controls For Off-target toxicity, scaffold effectsSolvent effects onlyNon-specific kinase inhibition
SGC Designation High-Quality Probe ControlStandard ReagentLow Utility

Technical Profile: T3-CLK vs. T3-CLK-N

To understand the negative control, one must first quantify the active probe.[1] The T3 system represents a "Matched Pair" designed to interrogate the CLK1/2/3 family.[1]

The Active Probe: T3-CLK[1][4][5]
  • Target: Pan-CLK inhibitor (CLK1, CLK2, CLK3).[2]

  • Potency (IC50):

    • CLK1: 0.67 nM [1][3][2][4][5]

    • CLK2: 15 nM [1][3][4][5][6][7][8]

    • CLK3: 110 nM [1][3][2][4][5]

  • Mechanism: ATP-competitive inhibitor.[1][9]

  • Phenotype: Modulates alternative splicing (e.g., exon skipping), phosphorylation of SR proteins (SRSF1, SRSF4, SRSF6).

The Negative Control: T3-CLK-N[1]
  • Structure: A close structural analog of T3.

  • Modification: Contains steric modifications (typically methylation or bulky group introduction at the hinge-binding motif) that physically prevent the molecule from entering or binding the ATP pocket of CLK enzymes.[1]

  • Activity:

    • CLK1/2/3 IC50: > 10 µM (Effectively inactive).[1][7][8]

    • NanoBRET Target Engagement: No significant binding observed at 1 µM.[1]

  • Physicochemistry: Matches T3 in molecular weight, lipophilicity (LogP), and solubility, ensuring that any cellular toxicity observed with T3-CLK-N is not due to CLK inhibition.[1]

Comparative Analysis: Why T3-CLK-N Outperforms Alternatives

Comparison A: T3-CLK-N vs. DMSO

The Flaw of DMSO: DMSO controls only for the solvent.[1] It assumes the inhibitor molecule itself is inert aside from its target binding.[1] The T3-CLK-N Advantage: Many kinase inhibitors act as "chemical aggregators" or induce lysosomotropism (accumulation in lysosomes) independent of their kinase target.[1]

  • Scenario: If T3-CLK causes cell death at 1 µM, and T3-CLK-N also causes cell death at 1 µM, the effect is off-target (toxicity).[1]

  • Result: If you only used DMSO, you would falsely attribute this toxicity to CLK inhibition.[1]

Comparison B: T3-CLK-N vs. Legacy CLK Inhibitors (TG003, CX-4945)

Older CLK inhibitors are widely cited but lack the rigorous validation tools of modern chemical probes.[1]

InhibitorMatched Negative Control?Limitation
TG003 NO Users must rely on DMSO.[1] High risk of attributing off-target effects (e.g., on DYRK1A or CSNK1) to CLK inhibition.[1]
CX-4945 NO Originally a CK2 inhibitor.[1][10] Promiscuous. No way to separate CK2 effects from CLK effects using a control.[1]
T3-CLK YES (T3-CLK-N) Allows precise subtraction of background noise.[1] The "Gold Standard" for splicing validation.[1]
SGC-CLK-1 YES (SGC-CLK-1N) Another excellent probe/control pair.[1][4] T3 is often preferred for its specific potency profile against CLK3 compared to SGC-CLK-1.[1]

Experimental Protocols

Protocol 1: The "Rescue" Validation Assay

Objective: Confirm that a splicing change (e.g., Exon 4 skipping) is driven by CLK inhibition.[1]

  • Seed Cells: Plate HCT116 or HeLa cells at 70% confluence.

  • Treatment Groups:

    • Vehicle: DMSO (0.1%).[1]

    • Active: T3-CLK at 100 nM (approx. 5x-10x CLK2 IC50).[1]

    • Negative Control: T3-CLK-N at 100 nM.

    • High Dose Negative: T3-CLK-N at 1 µM (to rule out toxicity).[1]

  • Incubation: 6 to 24 hours (Splicing changes are rapid).

  • Readout:

    • Western Blot: Probe for p-SRSF1/2 (mAb104 antibody).[1]

      • Expected: T3-CLK reduces phosphorylation; T3-CLK-N shows levels identical to DMSO.[1]

    • RT-PCR: Target specific splicing event (e.g., MKNK2 or EIF4A2).[1]

      • Expected: T3-CLK induces band shift; T3-CLK-N matches DMSO pattern.[1]

Protocol 2: Toxicity Deconvolution

Objective: Determine if cell viability loss is on-target.[1]

  • Dose Response: Treat cells with 10-point dilution (1 nM to 10 µM) of both T3-CLK and T3-CLK-N.[1]

  • Assay: CellTiter-Glo or Crystal Violet at 72 hours.

  • Interpretation:

    • On-Target Window: The concentration range where T3-CLK kills cells but T3-CLK-N does not.[1]

    • Off-Target Toxicity: Any concentration where T3-CLK-N significantly reduces viability.[1] Do not interpret data above this threshold.

Visualizations

Diagram 1: The Matched-Pair Mechanism

This diagram illustrates the chemical logic: how the negative control retains the scaffold but loses the "warhead" interaction.[1]

MatchedPairLogiccluster_resultExperimental LogicProbeT3-CLK (Active Probe)Contains Hinge BinderCLK_PocketCLK KinaseATP Binding PocketProbe->CLK_PocketHigh Affinity(IC50 < 100nM)OffTargetOff-Target Receptors(GPCRs, Transporters)Probe->OffTargetNon-SpecificBindingControlT3-CLK-N (Negative Control)Steric Clash / Modified BinderControl->CLK_PocketNo Binding(Steric Block)Control->OffTargetRetainedBindingResultBiological Effect(Splicing Change)CLK_Pocket->ResultTrue PositiveOffTarget->ResultFalse Positive

Caption: T3-CLK-N retains off-target interactions but fails to bind CLK, isolating the true kinase-dependent phenotype.

Diagram 2: Experimental Decision Tree

A flowchart for researchers to validate their splicing data using T3-CLK-N.

DecisionTreeStartObserved Phenotype(e.g., Cell Death / Splicing)ExpRun Experiment:Compare T3-CLK vs. T3-CLK-NStart->ExpCheck1Does T3-CLK-Nmimic the phenotype?Exp->Check1ResultYesYES: Phenotype isOFF-TARGET or TOXICITYCheck1->ResultYesYesResultNoNO: Phenotype isunique to T3-CLKCheck1->ResultNoNoCheck2Is T3-CLK-N effectcomparable to DMSO?ResultNo->Check2ValidVALIDATED:CLK-Dependent EffectCheck2->ValidYesInvestigateCAUTION:Check for compoundinterference/solubilityCheck2->InvestigateNo

Caption: Workflow for interpreting T3-CLK/T3-CLK-N data to confirm on-target CLK mechanism.

References

  • Funnell, T., et al. (2017). "CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor."[1] Nature Communications, 8, 7. [Link]

    • Primary citation for the discovery and characteriz
  • Structural Genomics Consortium (SGC). "T3-CLK Chemical Probe."[1] SGC Chemical Probes. [Link][1]

    • Source for probe specificities, negative control identity, and NanoBRET d
  • Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype."[1] Chemistry & Biology, 18(1), 67-78.[1]

    • Context for earlier CLK inhibitors and the evolution of probe quality.
  • EUbOPEN. "Chemical Tool: T3-CLK-N." EUbOPEN Database. [Link][1]

    • Verification of T3-CLK-N as the designated neg

Statistical Discrimination of On-Target vs. Off-Target Effects: T3-CLK Probe vs. T3-CLK-N Negative Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the statistical framework for analyzing proteomic and phenotypic data generated using the T3-CLK chemical probe and its matched negative control, T3-CLK-N . T3-CLK is a potent, selective inhibitor of CDC-like kinases (CLK1/2/3) , while T3-CLK-N is a structurally congruent analog lacking kinase inhibitory activity.

The primary objective of this analysis is target deconvolution : rigorously distinguishing biological effects driven by CLK inhibition (On-Target) from those caused by the chemical scaffold or general toxicity (Off-Target). This guide details the experimental design, statistical models, and validation logic required to publish high-confidence datasets.

Experimental Design & Logic

To ensure statistical power, the experimental design must move beyond simple binary comparisons. A "Triangulation" approach is required, utilizing three distinct experimental arms.

The Three-Arm Design
GroupCompositionRole
Arm A (Active) T3-CLK (Active Probe)Inhibits CLK1/2/3 + Scaffold Off-Targets
Arm B (Negative) T3-CLK-N (Inactive Control)Does not inhibit CLKs + Scaffold Off-Targets
Arm C (Vehicle) DMSO (Solvent Control)Baseline cellular state
The Logic of Subtraction

The statistical isolation of CLK-specific effects relies on the following logic:



  • True Positives (On-Target): Significant change in Arm A, No significant change in Arm B.

  • False Positives (Scaffold Effects): Significant change in Arm A, Similar significant change in Arm B.

Statistical Framework

This section assumes a quantitative proteomics workflow (e.g., TMT-labeled or Label-Free Quantification) or a high-dimensional phenotypic screen.

Data Pre-processing

Before hypothesis testing, raw intensity data must be stabilized.

  • Log-Transformation: Apply

    
     to render the data distribution normal and homoscedastic.
    
  • Normalization: Use Variance Stabilization Normalization (VSN) or Median Centering to correct for loading biases between T3-CLK and T3-CLK-N samples.

  • Imputation: For proteomics, missing values often represent "Low Abundance" (Left-Censored). Impute missing values using a Gaussian distribution shifted to the noise floor (e.g., downshift 1.8

    
    , width 0.3
    
    
    
    ).
Hypothesis Testing (Linear Models)

Do not use simple t-tests. Use a Linear Model for Microarray Data (Limma) or ANOVA to assess all contrasts simultaneously. This borrows information across proteins to stabilize variance estimates.

Define the Contrast Matrix:

  • Contrast 1 (Total Effect): T3-CLK_vs_DMSO

  • Contrast 2 (Nonspecific Effect): T3-CLK-N_vs_DMSO

  • Contrast 3 (Specific Effect): T3-CLK_vs_T3-CLK-N

Significance Thresholding

Apply the Benjamini-Hochberg (BH) procedure to control the False Discovery Rate (FDR).

  • Alpha: FDR

    
    
    
  • Effect Size:

    
     (2-fold change)
    

Decision Logic & Visualization

The following diagram illustrates the decision tree for classifying proteins/phenotypes based on the statistical output of the T3-CLK vs T3-CLK-N comparison.

T3_Analysis_Logic Start Statistical Comparison Test1 Is T3-CLK vs DMSO Significant? Start->Test1 Test2 Is T3-CLK-N vs DMSO Significant? Test1->Test2 Yes Result_Noise BACKGROUND NOISE (Non-Significant) Test1->Result_Noise No Test3 Is T3-CLK vs T3-CLK-N Significant? Test2->Test3 Yes (Both Active) Result_OnTarget TRUE HIT (CLK-Mediated Effect) Test2->Result_OnTarget No (Only Probe Active) Result_NegSpecific NEGATIVE CONTROL ARTIFACT (Rare Toxicity) Test2->Result_NegSpecific Only Neg Active (Rare) Test3->Result_OnTarget Yes (Magnitude Differs) Result_OffTarget SCAFFOLD EFFECT (False Positive) Test3->Result_OffTarget No (Magnitudes Equal)

Figure 1: Statistical Decision Tree. Logic flow for categorizing hits based on differential expression across T3-CLK and T3-CLK-N contrasts.

Detailed Classification Scenarios

Scenario A: The True On-Target Hit (CLK Inhibition)
  • Observation: The protein is significantly downregulated (or upregulated) in the T3-CLK group but remains unchanged in the T3-CLK-N group relative to DMSO.

  • Statistical Signature:

    • T3-CLK vs DMSO:

      
      
      
    • T3-CLK-N vs DMSO:

      
      
      
    • T3-CLK vs T3-CLK-N:

      
      
      
  • Interpretation: This biological change is driven by the specific inhibition of the kinase active site.

Scenario B: The Scaffold/Off-Target Effect
  • Observation: The protein shows similar modulation in both T3-CLK and T3-CLK-N groups.

  • Statistical Signature:

    • T3-CLK vs DMSO:

      
      
      
    • T3-CLK-N vs DMSO:

      
      
      
    • T3-CLK vs T3-CLK-N:

      
       (No significant difference between probe and control)
      
  • Interpretation: The effect is caused by the chemical structure common to both molecules (e.g., intercalation, membrane disruption) and is not related to CLK kinase activity.

Scenario C: The "Rescue" Effect (Competitive Binding)

In chemoproteomics (e.g., thermal shift or pull-down), T3-CLK-N is often used as a competitor.

  • Protocol: Lysate is treated with a broad-spectrum probe, and we compete with soluble T3-CLK or T3-CLK-N.

  • Logic: If T3-CLK competes for binding (loss of signal) but T3-CLK-N does not, the binding is specific to the kinase domain.

References

  • Structural Genomics Consortium (SGC). T3-CLK Chemical Probe Summary. SGC-Frankfurt.[1] Available at: [Link]

  • Chemical Probes Portal. T3-CLK Review and Ratings. Available at: [Link]

  • Willemsen-Seegers, N., et al. (2017). Compound selectivity and target engagement.[2][3][4][5] Journal of Biomolecular Screening. (General methodological reference for probe vs negative control logic).

Sources

Technical Comparison Guide: T3-CLK-N in CLK and DYRK Signaling Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of T3-CLK-N , the designated negative control for the chemical probe T3-CLK (also known as T3 or CLK-IN-T3).[1] This guide focuses on its application in dissecting the complex signaling overlap between CDC-like kinases (CLKs) and Dual-specificity Tyrosine Phosphorylation-regulated Kinases (DYRKs) .[1]

Executive Summary: The Specificity Challenge

In the study of mRNA splicing and neurodevelopment, distinguishing between CLKs (CLK1, CLK2, CLK3, CLK4) and DYRKs (DYRK1A, DYRK1B) is a critical pharmacological hurdle.[1] Both kinase families belong to the CMGC group and share high structural homology in their ATP-binding pockets.[1] Consequently, many "specific" inhibitors (e.g., Harmine, TG003) exhibit significant cross-reactivity, confounding experimental data.[1]

T3-CLK-N is the structural negative control for the potent CLK inhibitor T3-CLK .[1][2] It is not an inhibitor itself; rather, it is a precision tool designed to validate that observed biological effects are driven by kinase inhibition rather than off-target toxicity or scaffold-specific interactions.[1]

Key Takeaway: In studies of DYRK1A/B, T3-CLK-N serves as the essential "zero-point" reference. It allows researchers to verify that phenotypes observed with T3-CLK (which has DYRK1A/B off-target activity at high concentrations) are genuine kinase-driven events.[1]

Product Profile: The T3 Probe Pair

The "T3 System" consists of an active probe and a matched negative control.[1] Using them in tandem is the gold standard for chemical biology.[1]

T3-CLK (The Active Probe)[1][3]
  • Target: Pan-CLK inhibitor (CLK1, CLK2, CLK3).[1][2]

  • Mechanism: ATP-competitive type I inhibitor.[1]

  • Potency (IC50):

    • CLK1: 0.67 nM[1][2][3]

    • CLK2: 15 nM[1]

    • CLK3: 110 nM[1][2]

  • Major Off-Targets: DYRK1A (260 nM) and DYRK1B (230 nM).[2]

  • Selectivity Window: >30-fold selectivity for CLKs over DYRKs in cellular assays.

T3-CLK-N (The Negative Control)[1][2][5][6]
  • Identity: A structural analog of T3-CLK with specific modifications (often steric bulk or loss of hinge-binding motifs) that ablate kinase affinity.[1]

  • Activity: Inactive against CLK1/2/3 and DYRK1A/B at relevant concentrations (>10 µM).[1]

  • Role: Controls for non-kinase-mediated toxicity, membrane permeability effects, and off-target binding unrelated to the ATP pocket.[1]

Comparative Data Table
FeatureT3-CLK (Active Probe) T3-CLK-N (Negative Control) Harmine (Alternative)
Primary Target CLK1, CLK2, CLK3None (Inert)DYRK1A, DYRK1B
CLK1 IC50 0.67 nM> 10,000 nM~200 nM
DYRK1A IC50 260 nM> 10,000 nM~40 nM
Selectivity CLK > DYRK (~300x biochem)N/ADYRK > CLK (~5x)
Cellular Use Splicing modulationBaseline controlTau phosphorylation
SGC Verified? YesYesNo

Note on Selectivity: While T3-CLK is highly selective for CLKs biochemically, the cellular window is narrower.[1] At concentrations >1 µM, T3-CLK will inhibit DYRK1A.[1] T3-CLK-N remains inactive, helping to flag non-specific toxicity at these high doses.[1]

Mechanistic Workflow & Visualization[1]

Understanding the shared pathways of CLK and DYRK is vital for interpreting data generated with T3-CLK-N. Both kinases phosphorylate SR proteins (Serine/Arginine-rich splicing factors), leading to their nuclear speckle localization and regulation of alternative splicing.[1]

Pathway Diagram: The CLK/DYRK Splicing Nexus

G Compounds Compound Treatment T3_CLK T3-CLK (Active Probe) Compounds->T3_CLK T3_CLK_N T3-CLK-N (Negative Control) Compounds->T3_CLK_N CLKs CLK Kinases (CLK1/2/4) T3_CLK->CLKs Inhibits (IC50 < 15nM) DYRKs DYRK Kinases (DYRK1A/1B) T3_CLK->DYRKs Inhibits (IC50 ~250nM) T3_CLK_N->CLKs No Effect T3_CLK_N->DYRKs No Effect Toxicity Non-Specific Toxicity T3_CLK_N->Toxicity Controls for Scaffold Effects SR_Proteins SR Proteins (SRSF1, SRSF6) CLKs->SR_Proteins Phosphorylation DYRKs->SR_Proteins Phosphorylation Splicing Alternative Splicing (Exon Skipping/Inclusion) SR_Proteins->Splicing

Caption: Figure 1. T3-CLK inhibits CLKs potently and DYRKs weakly.[1][2] T3-CLK-N remains inert, validating that splicing changes are kinase-dependent.[1]

Experimental Protocol: The "Subtraction" Method

To rigorously validate DYRK1A or CLK inhibition, you must use the Probe Pair Protocol .[1] Do not use T3-CLK in isolation.

Materials
  • T3-CLK (Active Inhibitor) - Stock: 10 mM in DMSO.[1][4]

  • T3-CLK-N (Negative Control) - Stock: 10 mM in DMSO.[1]

  • Target Cells (e.g., HCT116, SH-SY5Y, or primary neurons).[1]

  • Readout: Western Blot (p-SRSF), RT-PCR (Splicing variants), or NanoBRET.[1]

Step-by-Step Methodology

Step 1: Dose-Response Determination Treat cells with T3-CLK at a logarithmic range (e.g., 10 nM, 100 nM, 1 µM, 10 µM).[1]

  • Goal: Identify the concentration where CLK inhibition is maximal (usually ~100-300 nM) and where DYRK inhibition begins (>1 µM).[1]

Step 2: The Matched Control Assay For every concentration of T3-CLK used, treat a parallel well with the exact same concentration of T3-CLK-N.[1]

Step 3: Data Interpretation (The Logic Gate)

ObservationT3-CLK ResultT3-CLK-N ResultConclusion
Scenario A Strong PhenotypeNo EffectOn-Target Effect. The phenotype is driven by CLK inhibition (or DYRK if dose is high).[1]
Scenario B Strong PhenotypeStrong PhenotypeOff-Target/Toxicity. The effect is due to the chemical scaffold, not kinase inhibition.[1] Discard Data.
Scenario C No EffectNo EffectInactive. Compound not entering cell or target not relevant.
Scenario D Weak PhenotypeStrong PhenotypeInterference. Control compound has distinct off-targets.[1] Rare but possible.

Step 4: Differentiating CLK vs. DYRK (Advanced) If you observe a phenotype at 300 nM T3-CLK (where T3-CLK-N is silent), it is likely CLK-driven .[1] If the phenotype only appears at 3 µM T3-CLK (where T3-CLK-N is silent), it could be CLK + DYRK . To confirm DYRK involvement, cross-reference with a structurally distinct DYRK inhibitor like AnnH75 or INDY .[1]

Comparison with Alternatives

Why use the T3 system instead of classic inhibitors?

T3-CLK/N vs. Harmine
  • Harmine: A classic beta-carboline alkaloid.[1] Potent DYRK1A inhibitor but also inhibits MAO-A (Monoamine oxidase) and CLKs at higher doses.[1] It lacks a matched negative control.[1]

  • T3 System: Synthetic, rationally designed.[1] The existence of T3-CLK-N allows for "chemical knockout" validation that Harmine cannot provide.[1]

T3-CLK/N vs. KH-CB19[1]
  • KH-CB19: Highly potent CLK inhibitor but often exhibits cytotoxicity.

  • T3 System: T3-CLK has a cleaner safety profile in cellular models, and T3-CLK-N allows researchers to subtract background cytotoxicity from the analysis.[1]

T3-CLK/N vs. INDY
  • INDY: (Benzothiazole derivative) "Inhibitor of DYRK". Good for DYRKs but has poor solubility and metabolic stability.[1]

  • T3 System: T3-CLK is cell-permeable and stable.[1][5] While T3 targets CLKs, using it alongside INDY helps triangulate the specific contribution of CLKs vs. DYRKs in a shared pathway (e.g., Tau phosphorylation).[1]

References

  • Fedorov, O., et al. (2011).[1] "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing." Chemistry & Biology. [1]

  • Structural Genomics Consortium (SGC). "Chemical Probe: T3-CLK."[1] SGC Probes.

  • Araki, S., et al. (2015).[1] "Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing."[1] PLOS ONE.

  • Walte, A., et al. (2013).[1] "Mechanism of inhibition of the protein kinase DYRK1A by the benzothiazole derivative INDY." FEBS Journal. [1]

  • Sigma-Aldrich. "T3-CLK-N Product Datasheet."[1][6][5] Merck.[1]

Disclaimer: This guide is for research purposes only. T3-CLK and T3-CLK-N are chemical probes intended for in vitro and cellular laboratory research, not for diagnostic or therapeutic use in humans.[1]

Sources

Comparative Guide: Validating Multiple Myeloma Vulnerabilities using T3-CLK-N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T3-CLK-N (chemically synonymous with the probe T3 or CLK-IN-T3 ) represents a high-potency, pan-isoform inhibitor of Cdc2-like kinases (CLK1, CLK2, and CLK3).[1] In the context of Multiple Myeloma (MM) research, it serves as a critical validation tool for interrogating the splicing-dependent survival axis .

Unlike first-generation inhibitors (e.g., TG003), T3-CLK-N exhibits nanomolar affinity (IC50 < 1 nM for CLK1), enabling precise dissection of the MCL1 and MYC splicing dependencies that characterize resistant myeloma phenotypes. This guide outlines the mechanistic rationale, comparative performance, and self-validating protocols for deploying T3-CLK-N in MM drug discovery.

Part 1: The Mechanistic Rationale

Multiple Myeloma cells are addicted to high levels of specific anti-apoptotic proteins, particularly Mcl-1 and MYC . These proteins are regulated heavily at the level of alternative splicing.

  • The Target: CLK kinases phosphorylate Serine/Arginine-rich (SR) proteins (e.g., SRSF1, SRSF3).

  • The Normal State: Phosphorylated SR proteins bind pre-mRNA, promoting the inclusion of specific exons that generate stable, pro-survival isoforms (e.g., MCL1-Long).

  • The Inhibition State (T3-CLK-N): Inhibition of CLK prevents SR phosphorylation.[1][2] This forces the splicing machinery to skip exons, generating unstable or pro-apoptotic isoforms (e.g., MCL1-Short).

Pathway Visualization

The following diagram illustrates the signaling cascade targeted by T3-CLK-N in myeloma cells.

T3_Mechanism T3 T3-CLK-N (Inhibitor) CLK CLK1 / CLK2 (Kinases) T3->CLK Inhibits (IC50 < 1nM) pSR p-SR Proteins (Phosphorylated) CLK->pSR Phosphorylates Splicing_S Exon Skipping (Splicing) CLK->Splicing_S Loss of Kinase Activity SR SR Proteins (Unphosphorylated) Splicing_L Exon Inclusion (Splicing) pSR->Splicing_L Promotes PreMRNA MCL1 Pre-mRNA PreMRNA->Splicing_L PreMRNA->Splicing_S MCL1_L MCL1-Long (Anti-Apoptotic) Splicing_L->MCL1_L MCL1_S MCL1-Short (Pro-Apoptotic) Splicing_S->MCL1_S Survival Cell Survival (Myeloma Proliferation) MCL1_L->Survival Apoptosis Apoptosis (Cell Death) MCL1_S->Apoptosis

Caption: T3-CLK-N inhibits CLK-mediated phosphorylation of SR proteins, shifting splicing from pro-survival MCL1-L to pro-apoptotic MCL1-S.

Part 2: Comparative Profile (T3-CLK-N vs. Alternatives)

In MM research, selecting the correct probe is vital. Older compounds like TG003 often lack the potency to fully suppress CLK2, which is essential for downregulating MYC in myeloma.

Table 1: Technical Comparison of CLK Inhibitors
FeatureT3-CLK-N (T3) TG003 SM08502
Primary Targets CLK1, CLK2, CLK3CLK1, CLK4Pan-CLK + DYRK
CLK1 Potency (IC50) 0.67 nM (High)~20 nM (Moderate)< 10 nM
CLK2 Potency (IC50) 15 nM > 200 nM (Weak)< 10 nM
Selectivity Profile High selectivity for CLK over DYRK1A compared to SM08502.Low. Significant off-target effects at functional doses.Broad spectrum (Clinical Candidate).
MM Relevance Gold Standard for in vitro validation. Potently shifts MCL1 splicing.Insufficient for robust MCL1 switching in resistant lines.Used for in vivo / clinical translation.
Solubility DMSO (10 mM)DMSO (10 mM)DMSO (10 mM)

Key Insight: Use T3-CLK-N for mechanistic validation in cell lines (ARP1, H929, RPMI-8226) due to its superior specificity. Use SM08502 if your goal is to establish in vivo efficacy data, as T3 is primarily a chemical probe.

Part 3: Self-Validating Experimental Protocols

These protocols are designed to be self-validating . If the "Internal Control" steps fail, the data should be discarded.

Protocol A: Target Engagement (Phospho-SR Western Blot)

Objective: Confirm T3-CLK-N is entering the cell and inhibiting kinase activity before assessing downstream phenotypic effects.

Materials:

  • MM Cell Lines: H929 or RPMI-8226.

  • Antibody: Anti-phospho-SR proteins (mAb 1H4).

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Critical).

Workflow:

  • Seeding: Seed

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with T3-CLK-N at 0, 0.1, 0.5, and 1.0 µM for 6 hours .

    • Note: Splicing changes occur rapidly. 6 hours is sufficient for phosphorylation changes; 24 hours is for apoptosis.

  • Harvest: Wash with cold PBS containing NaF (to preserve phosphorylation state). Lyse immediately.

  • Detection: Blot for p-SR proteins (broad bands around 30-50 kDa).

Validation Criteria:

  • Success: A dose-dependent disappearance of the p-SR bands compared to the DMSO control.

  • Failure: If DMSO and 1.0 µM lanes look identical, the drug is degraded, or phosphatase inhibitors were omitted from lysis buffer.

Protocol B: The "Splicing Switch" Assay (RT-PCR)

Objective: Quantify the shift from anti-apoptotic MCL1-L to pro-apoptotic MCL1-S.

Primers (Human MCL1):

  • Forward: 5'-GAGGAGGAGGAGGACGAGTT-3' (Exon 1)

  • Reverse: 5'-ACCAGCTCCTACTCCAGCAA-3' (Exon 3)

  • Note: These primers span the alternatively spliced Exon 2.

Workflow:

  • Treatment: Treat cells with T3-CLK-N (IC50 concentration, typically ~250-500 nM for MM lines) for 6 to 12 hours .

  • RNA Extraction: Use RNeasy or Trizol. Ensure A260/280 > 1.9.

  • PCR: Run standard PCR (30 cycles).

  • Electrophoresis: Run on a 2% agarose gel.

Data Interpretation:

  • MCL1-Long (L): ~1000 bp product (approximate, depends on exact primer design).

  • MCL1-Short (S): Significantly smaller band (Exon 2 skipped).

  • Validation: In DMSO samples, the L band should dominate (>90%). In T3-CLK-N samples, the S band should appear or become dominant.

Protocol C: Viability & Apoptosis (Functional Readout)

Objective: Correlate splicing changes with cell death.[3][4]

Workflow:

  • Viability: Seed 5,000 cells/well (96-well). Treat with serial dilutions of T3-CLK-N (10 nM to 10 µM) for 48 hours . Read using CellTiter-Glo.

  • Apoptosis: Treat

    
     cells with T3-CLK-N (at calculated IC50) for 24 hours . Stain with Annexin V-FITC / PI.
    

Expected Results in MM:

  • ARP1 / H929: High sensitivity (IC50 ~200-500 nM).

  • Healthy PBMCs: Lower sensitivity (Therapeutic window).

  • Note: If cells die without the splicing shift (Protocol B), the toxicity is likely off-target.

References

  • Fedoriw, A. et al. (2019).[5] Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability.[3] EMBO Molecular Medicine. Link

  • Araki, M. et al. (2015). Small molecule inhibition of the splicing kinase CLK1...[4] Nature Chemical Biology. (Describes the T3 probe characterization). Link

  • Structural Genomics Consortium (SGC). T3 - CLK Inhibitor Probe Summary. (Source for chemical structure and binding data). Link

  • MedChemExpress. CLK-IN-T3 Product Datasheet & Biological Activity.Link

  • U.S. National Institutes of Health (NIH). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors. (Comparison of T3 and TG003 potency). Link

Sources

Safety Operating Guide

Safe Handling and Disposal Protocols for T3-CLK-N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

T3-CLK-N is a specialized research reagent, primarily utilized as the negative control probe for the CDC-like kinase (CLK) inhibitor, T3-CLK (also known as CLK-IN-T3).

CRITICAL DISTINCTION: Do not confuse T3-CLK-N with:

  • T3-CLK (Active Inhibitor): The potent, pan-CLK inhibitor (CAS: 2109805-56-1).[1][2][3]

  • Triiodothyronine (T3): The thyroid hormone.[4][5]

While T3-CLK-N is designed to be biologically inactive against CLK kinases to validate experimental baselines, it is a structural analog of a potent bioactive compound. Therefore, it must be handled and disposed of with the same rigor as active pharmaceutical ingredients (APIs) to prevent environmental contamination and unknown off-target biological effects.

Chemical Profile for Disposal Logic
PropertyDataOperational Implication
Compound Name T3-CLK-NNegative Control Probe
Formula C₃₇H₄₇N₅O₂Organic, nitrogen-rich
Physical State Solid (Powder)Particulate inhalation risk; requires solid waste segregation
Solubility DMSO, EthanolWaste will often be mixed with organic solvents
Bioactivity Negative ControlTreat as Bioactive. Lack of CLK inhibition does not rule out off-target toxicity.
Waste Class Non-Halogenated OrganicSuitable for high-temperature incineration

Risk Assessment & Safety Directives

As a Senior Application Scientist, I enforce a "Universal Precautions" approach to chemical probes. A negative control is chemically similar to the drug it mimics; therefore, its environmental stability and potential toxicity to aquatic life are likely comparable.

Core Safety Pillars
  • No Sink Disposal: Under no circumstances should T3-CLK-N (solid or solution) be discharged into municipal water systems.

  • Segregation: Segregate from strong oxidizers. While generally stable, the amine/amide functionalities can react violently with concentrated oxidizing acids.

  • Aerosol Control: When weighing the solid powder, use a static-free spatula inside a fume hood to prevent inhalation of micro-particles.

Step-by-Step Disposal Procedures

A. Solid Waste (Powder & Contaminated Debris)

Applicability: Expired powder, weigh boats, contaminated gloves, and pipette tips.

  • Containment: Place all solid waste into a dedicated yellow biohazard/chemical waste bag or a rigid, wide-mouth high-density polyethylene (HDPE) drum labeled "Solid Hazardous Waste."

  • Labeling: clearly mark the container with the tag: "Contaminated Debris: Trace Organics (T3-CLK-N)."

  • Disposal Path: Seal the container and transfer it to your facility's EHS collection point for High-Temperature Incineration .

B. Liquid Waste (Stock Solutions in DMSO/Ethanol)

Applicability: Leftover stock solutions, cell culture media spiked with T3-CLK-N.

  • Solvent Compatibility Check: Ensure the collection carboy is compatible with the solvent (usually HDPE for DMSO/Ethanol).

  • Segregation: Pour liquid waste into the "Non-Halogenated Organic Solvent" waste stream.

    • Note: If your protocol used Dichloromethane (DCM) or Chloroform to dissolve the compound, you must use the "Halogenated" waste stream.

  • Rinsing: Triple-rinse the original vial with a small volume of ethanol. Add the rinsate to the liquid waste container.

  • Final Handover: Cap the carboy tightly. Ensure the waste manifest lists "Organic Solvents with Trace Amides/Kinase Inhibitor Analogs."

C. Spill Management Protocol

Immediate Action:

  • Isolate: Mark the area.[6]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and wipe up.

    • Liquid Spill: Use an inert absorbent (vermiculite or spill pads).

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin (see Section A).

Operational Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal route based on the physical state of the reagent.

DisposalWorkflow Start Waste Generation: T3-CLK-N StateCheck Determine Physical State Start->StateCheck Liquid Liquid (DMSO/Ethanol Stock) StateCheck->Liquid Solution Solid Solid (Powder/Debris) StateCheck->Solid Powder/Debris HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloWaste Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No (Standard DMSO) Incineration FINAL DISPOSITION: High-Temp Incineration HaloWaste->Incineration NonHaloWaste->Incineration SolidBin Solid Chemical Waste Bin Solid->SolidBin SolidBin->Incineration

Figure 1: Decision tree for segregating T3-CLK-N waste streams to ensure compliance with EPA and EHS incineration standards.

Regulatory & Compliance Context

While T3-CLK-N is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it falls under the "Characteristic Hazardous Waste" category due to its pharmacological design.

  • EPA Waste Code Suggestion: If the waste is primarily ignitable solvents (DMSO/Ethanol), use D001 . If toxic characteristics are suspected based on local regulations, consult your EHS officer regarding D003 (Reactivity) though unlikely for this specific stable compound.

  • OSHA Hazard Communication: Treat as "Target Organ Toxin" until proven otherwise.

Why Incineration?

We prioritize incineration over landfilling for all kinase inhibitor analogs.

  • Persistence: Many synthetic heterocycles (like the imidazo[1,2-a]pyridine core in T3-CLK-N) resist biodegradation.

  • Bioaccumulation: Even "inactive" controls can accumulate in aquatic tissues, potentially affecting non-target organisms.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). Retrieved October 26, 2023, from [Link]

Sources

High-Potency Handling Protocol: T3-CLK-N (CDC-like Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Scope: This protocol defines the Personal Protective Equipment (PPE) and containment strategy for T3-CLK-N (also known as CLK-IN-T3 or T3-CLK ). Critical Distinction: While the nomenclature "T3" often denotes thyroid hormones, T3-CLK-N is a synthetic pan-CLK (Cdc2-like kinase) inhibitor [1]. It is a high-potency small molecule (IC50 < 1 nM for CLK1) capable of altering mRNA splicing [2].[1] It must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) , distinct from standard laboratory reagents.

Physicochemical Profile
ParameterDataOperational Implication
CAS Number 2109805-56-1Use for specific SDS lookup/waste tagging.
Molecular Weight 482.58 g/mol Non-volatile solid; dust hazard is primary.
Potency (IC50) 0.67 nM (CLK1) [3]Extreme Potency. Minute inhalation/absorption can trigger biological effects.
Solubility DMSO (50 mM), Ethanol (10 mM)DMSO Hazard: DMSO penetrates standard nitrile gloves, carrying the toxin into the bloodstream.
Appearance Off-white/light yellow solidHigh contrast on black weighing boats recommended.

Risk Assessment & Hierarchy of Controls

The primary risks associated with T3-CLK-N are inhalation of particulates during weighing and dermal absorption during solubilization (especially in DMSO).

Biological Mechanism & Hazard

T3-CLK-N inhibits CLK1, CLK2, and CLK3 kinases, which regulate pre-mRNA splicing [4].

  • Hazard: Unintended exposure may disrupt transcriptomic integrity in the handler, posing potential genotoxic or teratogenic risks.

  • Occupational Exposure Band (OEB): Treat as OEB 4 (1–10 µg/m³) due to nanomolar potency.

Engineering Controls (Primary Barrier)

PPE is the last line of defense. The following engineering controls are mandatory before PPE selection:

  • Powder Handling: Must occur in a Class II Biosafety Cabinet (BSC) or a certified Chemical Fume Hood .

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.

  • Closed Systems: Once solubilized, keep containers sealed (e.g., Septum caps).

Personal Protective Equipment (PPE) Matrix

This system uses a "Double-Shell" approach to mitigate the specific risk of DMSO-facilitated permeation.

Body ZoneStandard Protocol (Solid Handling)Solubilization Protocol (DMSO/Liquid)Technical Rationale
Respiratory N95/P2 (if in hood) or P100 (if open bench - avoid)Fume Hood (Sash at 18")Prevents inhalation of aerosolized powder.
Dermal (Hands) Double Nitrile (4 mil inner / 5 mil outer)Laminate (Silver Shield®) under NitrileCRITICAL: Standard nitrile is permeable to DMSO in <5 mins. Laminate provides chemical resistance; outer nitrile provides grip.
Ocular Chemical Splash Goggles Chemical Splash Goggles Safety glasses are insufficient against splashes that can run down the face.
Body Lab Coat (Buttoned, Tyvek cuffs preferred)Lab Coat + Apron (Impervious)Protects street clothes from particulate accumulation.

Operational Workflow: From Storage to Solution[2]

This workflow minimizes exposure events during the most critical phase: transitioning the compound from a static solid to a mobile liquid.

T3_Handling_Workflow Start Cold Storage (-20°C) Equilibration Thermal Equilibration (30 mins @ RT) Start->Equilibration Prevents condensation (Hydrolysis risk) Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing Transfer to Containment Solvent Solvent Addition (DMSO/Ethanol) Weighing->Solvent Add solvent to powder (not reverse) Stock Stock Solution (Aliquot & Seal) Solvent->Stock Vortex & Spin down

Figure 1: Safe handling workflow for T3-CLK-N. Note the equilibration step to prevent moisture absorption, which degrades the compound and causes clumping.

Detailed Protocol
Step 1: Retrieval & Equilibration
  • Remove the vial from -20°C storage.

  • STOP: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the potent solid, causing it to become sticky (hard to weigh) and potentially hydrolyzing the compound.

Step 2: Weighing (The High-Risk Zone)
  • Setup: Place a balance inside the fume hood. Place a waste bag and a "Sharps" container inside the hood.

  • PPE Check: Don double nitrile gloves.

  • Transfer: Open vial. Use a disposable anti-static spatula.

  • Technique: Weigh the required mass. Do not return excess powder to the stock vial (cross-contamination risk). Discard excess into the solid hazardous waste stream inside the hood.

Step 3: Solubilization (DMSO Safety)
  • Glove Change: If using DMSO, switch inner gloves to Laminate/Silver Shield liners.

  • Calculation: Use the Molecular Weight (482.58 g/mol ) to calculate volume.

    • Example: To make 10 mM stock from 1 mg solid:

      
      
      
  • Addition: Add DMSO gently down the side of the vial to minimize aerosolization.

  • Mixing: Cap tightly. Vortex in short bursts. Centrifuge briefly to collect liquid at the bottom.

Emergency Response & Disposal

Spill Management
  • Dry Spill (Powder):

    • Evacuate the immediate area (3 meters).

    • Cover spill with wet paper towels (to prevent dust generation).

    • Wipe up using double gloves. Place in a sealed bag labeled "High Potency/Cytotoxic."

  • Wet Spill (DMSO Solution):

    • Do not touch without Laminate gloves. DMSO permeates standard nitrile instantly.

    • Absorb with vermiculite or absorbent pads.

    • Clean area with 10% bleach followed by 70% Ethanol.

Waste Disposal
  • Liquids: Segregate into "High Potency/Cytotoxic" liquid waste streams. Do not mix with general organic solvents.

  • Solids: All pipette tips, vials, and gloves contacting T3-CLK-N must be incinerated.

Scientific Context: Why this matters

Understanding the pathway reinforces the need for safety. T3-CLK-N is not just a chemical; it is a transcriptomic editor.

CLK_Pathway Compound T3-CLK-N (Inhibitor) Target CLK Kinases (CLK1/2/3) Compound->Target Blocks ATP Binding Process SR Protein Phosphorylation Target->Process Catalyzes Mechanism Alternative Splicing Process->Mechanism Regulates Outcome Altered Gene Expression Mechanism->Outcome Determines Isoforms

Figure 2: Mechanism of Action. T3-CLK-N blocks the phosphorylation of Serine/Arginine-rich (SR) proteins, fundamentally altering how the cell reads its own DNA [5].

References

  • MedChemExpress. (2024). CLK-IN-T3 Product Datasheet. Link

  • Tocris Bioscience. (2024). T3 CLK: Potent and selective pan-CLK inhibitor.[1][2][3] Link

  • Chemical Probes Portal. (2023). Probe T3-CLK. Link

  • Funnell, T., et al. (2017). CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor. Nature Communications. Link

  • Cayman Chemical. (2024). T3-CLK Safety Data Sheet (SDS). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.